Solutol HS-15
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
azane;2-hydroxyethyl 12-hydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSGNGSHMDCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Solutol® HS-15
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solutol® HS-15, also known under the non-proprietary name Macrogol 15 Hydroxystearate and the brand name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent of significant interest in the pharmaceutical sciences. Its unique properties make it a valuable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure of Solutol® HS-15, its synthesis, and key physicochemical properties, intended for researchers, scientists, and professionals in drug development.
Chemical Composition and Structure
Solutol® HS-15 is not a single chemical entity but rather a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid. The mixture also contains a significant fraction of free polyethylene glycol (PEG).
The manufacturing process involves the reaction of 12-hydroxystearic acid with approximately 15 molar equivalents of ethylene oxide. This results in a mixture where the hydroxyl and carboxyl groups of 12-hydroxystearic acid are esterified and etherified with polyethylene glycol chains of varying lengths.
The primary components of Solutol® HS-15 are:
-
Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) : These are the main surface-active components. The lipophilic portion is the 12-hydroxystearate, and the hydrophilic portion consists of the polyethylene glycol chains.
-
Free polyethylene glycol (approximately 30%) : This portion of the mixture is hydrophilic and contributes to the overall properties of the excipient.
The generalized structure of the main ester components can be represented as follows, where 'm' and 'n' are the number of repeating ethylene oxide units, and their sum is approximately 15.
Caption: Generalized structure of the ester component of Solutol® HS-15.
Synthesis Workflow
The synthesis of Solutol® HS-15 is based on the ethoxylation of 12-hydroxystearic acid. The general workflow for this reaction is outlined below.
Caption: Generalized workflow for the synthesis of Solutol® HS-15.
Physicochemical Properties
A summary of the key physicochemical properties of Solutol® HS-15 is presented in the table below. These properties are critical for its function as a pharmaceutical excipient.
| Property | Value | Reference |
| Appearance | Yellowish-white paste at room temp. | --INVALID-LINK-- |
| Melting Point | Approx. 30 °C | --INVALID-LINK-- |
| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | --INVALID-LINK-- |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v | --INVALID-LINK-- |
| pH (10% aqueous solution) | 6.0 - 7.0 | --INVALID-LINK-- |
| Acid Value | ≤ 1.0 mg KOH/g | --INVALID-LINK-- |
| Hydroxyl Value | 90 - 110 mg KOH/g | --INVALID-LINK-- |
| Saponification Value | 53 - 63 mg KOH/g | --INVALID-LINK-- |
| Water Content | ≤ 0.5% | --INVALID-LINK-- |
Experimental Protocols
The following are generalized experimental protocols for determining some of the key physicochemical properties of Solutol® HS-15. These are based on standard pharmacopeial and analytical methods.
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.
Methodology:
-
Accurately weigh a suitable amount of Solutol® HS-15 (e.g., 2-5 g) into a conical flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., ethanol and diethyl ether, 1:1 v/v).
-
Warm gently if necessary to dissolve the sample.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of potassium hydroxide (e.g., 0.1 M) until a persistent faint pink color is observed.
-
Perform a blank titration under the same conditions.
-
Calculate the acid value using the formula: Acid Value = (V - Vb) * M * 56.1 / W where:
-
V = volume (mL) of KOH solution used for the sample
-
Vb = volume (mL) of KOH solution used for the blank
-
M = molarity of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight (g) of the sample
-
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide required to saponify the esters and neutralize the free acids in one gram of the substance.
Methodology:
-
Accurately weigh a suitable amount of Solutol® HS-15 (e.g., 1-2 g) into a reflux flask.
-
Add 25 mL of 0.5 M alcoholic potassium hydroxide solution.
-
Connect the flask to a reflux condenser and heat in a water bath for 30-60 minutes.
-
Cool the solution and add a few drops of phenolphthalein indicator.
-
Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 M).
-
Perform a blank determination under the same conditions.
-
Calculate the saponification value using the formula: Saponification Value = (Vb - V) * M * 56.1 / W where:
-
Vb = volume (mL) of HCl solution used for the blank
-
V = volume (mL) of HCl solution used for the sample
-
M = molarity of the HCl solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight (g) of the sample
-
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods, including surface tensiometry and dye solubilization.
Methodology (Surface Tensiometry):
-
Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.
Conclusion
Solutol® HS-15 is a complex but well-characterized non-ionic surfactant that plays a crucial role in modern pharmaceutical formulations. Its unique chemical structure, arising from the ethoxylation of 12-hydroxystearic acid, imparts excellent solubilizing and emulsifying properties. A thorough understanding of its chemical composition, synthesis, and physicochemical properties is essential for its effective application in the development of drug delivery systems for poorly soluble compounds. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working in this field.
An In-depth Technical Guide to the Physical and Chemical Properties of Solutol® HS 15
Solutol® HS 15, also known under the trade name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent extensively utilized in the pharmaceutical industry.[1][2] Its unique properties make it an invaluable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of Solutol® HS 15 for researchers, scientists, and drug development professionals.
Composition and Structure
Solutol® HS 15 is the polyglycol mono- and di-ester of 12-hydroxystearic acid. It is synthesized by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[2][5] The resulting product is a complex mixture, primarily composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[6][7] This amphiphilic structure, possessing both lipophilic (12-hydroxystearic acid) and hydrophilic (polyethylene glycol) moieties, is responsible for its exceptional solubilizing capabilities.[6]
Physicochemical Properties
The key physical and chemical properties of Solutol® HS 15 are summarized in the tables below, providing a consolidated reference for formulation development.
General Properties
| Property | Value | References |
| Synonyms | Kolliphor® HS 15, Macrogol 15 hydroxystearate, Polyoxyl 15 hydroxystearate, Polyoxyethylated 12-hydroxystearic acid | [5][6] |
| CAS Number | 70142-34-6; 61909-81-7 | [5] |
| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [3][5] |
| Molecular Weight | Approximately 963.2 g/mol | [8] |
| Appearance | Yellowish-white paste at room temperature, becomes a liquid at approximately 30 °C. | [9] |
Solution Properties
| Property | Value | References |
| Solubility | Soluble in water, ethanol, and 2-propanol to form clear solutions. Insoluble in liquid paraffin. | [1][9] |
| pH (10% in water) | 5.0 - 7.0 | [5] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% w/v (approximately 0.06 - 0.1 mM) | [6][10][11] |
| Hydrophilic-Lipophilic Balance (HLB) | 16 | [6] |
| Micelle Size | 10 - 15 nm | [6] |
Technical Specifications
| Property | Value | References |
| Acid Value | ≤ 1 mg KOH/g | [5] |
| Hydroxyl Value | 90 - 110 mg KOH/g | [5] |
| Saponification Value | 53 - 63 mg/g | [5] |
| Water Content | ≤ 0.5% | [5] |
| Residue on Ignition | ≤ 0.3% | [5] |
Experimental Protocols
Detailed methodologies for determining key properties of Solutol® HS 15 are crucial for quality control and research purposes.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed for its determination.
Surface Tension Method:
-
Preparation of Solutions: Prepare a series of aqueous solutions of Solutol® HS 15 with varying concentrations.
-
Measurement: Measure the surface tension of each solution using a tensiometer.[12]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the Solutol® HS 15 concentration. The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which this transition occurs is the CMC.[12][13]
Pyrene Fluorescence Probe Method:
-
Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Sample Preparation: Add a small aliquot of the pyrene stock solution to a series of Solutol® HS 15 solutions of different concentrations. The final pyrene concentration should be very low (micromolar range).
-
Fluorescence Measurement: Excite the samples at approximately 335 nm and record the emission spectra.
-
Data Analysis: Calculate the ratio of the intensity of the first vibrational peak (I₁) to the third vibrational peak (I₃) of the pyrene emission spectrum. Plot the I₁/I₃ ratio against the logarithm of the Solutol® HS 15 concentration. A sigmoidal curve will be obtained, and the inflection point corresponds to the CMC.[10] This change in the ratio reflects the transfer of pyrene from the polar aqueous environment to the nonpolar micellar core.[10]
Viscosity Measurement
The viscosity of Solutol® HS 15 solutions is an important parameter for parenteral and other liquid formulations.
Using a Rotational Rheometer:
-
Sample Preparation: Prepare solutions of Solutol® HS 15 in the desired solvent at various concentrations.
-
Instrument Setup: Use a stress-controlled rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).[14]
-
Measurement: Perform flow sweeps to measure the viscosity over a range of shear rates for each concentration.
-
Data Analysis: Plot viscosity as a function of shear rate. To determine the intrinsic viscosity, which reflects the contribution of the polymer to the solution's viscosity, plot the reduced viscosity (η_sp/c) and inherent viscosity (ln(η_rel)/c) against concentration and extrapolate to zero concentration.[14][15]
Visualizations
Experimental Workflow for CMC Determination (Surface Tension Method)
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.
Logical Relationship of Solutol® HS 15 Properties and Applications
Caption: Relationship between the properties of Solutol® HS 15 and its pharmaceutical applications.
Stability
Solutol® HS 15 exhibits good thermal stability, making it suitable for processes that involve heat, such as sterilization.[1][9] It is also stable over a wide pH range. However, as with any polyoxyethylene-containing excipient, the potential for peroxide formation should be considered, and appropriate storage conditions (under an inert atmosphere) are recommended.[5] Studies have shown that Solutol® HS 15 can prevent the hydrolysis of drugs in aqueous media by incorporating them into micelles.[16]
Conclusion
Solutol® HS 15 is a versatile and effective non-ionic solubilizer with a well-characterized profile of physical and chemical properties. Its ability to form stable micelles at low concentrations, coupled with its high HLB value and good safety profile, makes it a primary choice for the formulation of challenging, poorly soluble drug candidates for various administration routes, including oral and parenteral.[4][6] A thorough understanding of its properties and the experimental methods to characterize them is essential for successful drug product development.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. scribd.com [scribd.com]
- 3. apexbt.com [apexbt.com]
- 4. pharmtech.com [pharmtech.com]
- 5. usbio.net [usbio.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kolliphor(R) HS 15 | C47H94O19 | CID 71311956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharma.basf.com [pharma.basf.com]
- 10. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer - TA Instruments [tainstruments.com]
- 15. users.metu.edu.tr [users.metu.edu.tr]
- 16. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Solutol® HS-15 as a Permeability Enhancer: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which Solutol® HS-15 (now known as Kolliphor® HS 15) enhances the permeability of pharmaceutical compounds. Solutol HS-15 is a non-ionic solubilizer and emulsifier, composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol.[1][2] Its utility in drug formulation extends beyond improving solubility; it actively modulates biological barriers to enhance drug absorption. This document details its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.
Core Mechanisms of Permeability Enhancement
This compound employs a multi-faceted approach to enhance drug permeability across epithelial and endothelial barriers. Its action is primarily attributed to a combination of effects on cellular junctions (paracellular route), direct interaction with cell membranes (transcellular route), and inhibition of drug efflux pumps.[3]
Paracellular Pathway Modulation: Opening of Tight Junctions
This compound disrupts the integrity of tight junctions (TJs), the protein complexes that regulate the passage of molecules through the paracellular space between cells. The proposed mechanism involves:
-
Membrane Perturbation: As a surfactant, this compound monomers can insert into the plasma membrane, altering its structure and fluidity.[4]
-
Cytoskeletal Reorganization: This membrane perturbation leads to a reorganization of the F-actin cytoskeleton, which is intricately linked to tight junction proteins.[5][6][7]
-
TJ Protein Redistribution: The cytoskeletal changes cause the redistribution of key tight junction proteins like Zonula Occludens-1 (ZO-1), leading to a transient and reversible opening of the paracellular pathway.[4] This allows for increased passage of hydrophilic and medium-sized molecules.
Transcellular Pathway Modulation and P-glycoprotein Inhibition
This compound also significantly impacts the transcellular route through two primary actions:
-
Membrane Fluidization: By partitioning into the lipid bilayer, this compound increases the fluidity of the cell membrane.[4] This enhanced disorder within the membrane's phospholipid packing facilitates the passive diffusion of lipophilic drugs directly through the cells.[4] This effect is temperature-dependent, being observed at physiological temperature (37°C) where the membrane is in a more fluid state.[4]
-
Inhibition of P-glycoprotein (P-gp) Efflux: this compound is a known inhibitor of the efflux transporter P-glycoprotein (P-gp, or ABCB1).[8][9] P-gp is an ATP-dependent pump that actively transports a wide range of xenobiotics, including many drugs, out of the cell, thereby limiting their absorption and intracellular accumulation.[10][11] By inhibiting P-gp, this compound increases the net intracellular concentration and absorptive flux of P-gp substrate drugs.[12][13]
Micellar Solubilization
Above its critical micelle concentration (CMC) of approximately 0.06-0.1 mM, this compound forms micelles of 13-14 nm in diameter.[4][8] These micelles can encapsulate poorly water-soluble drugs, increasing their concentration in the aqueous diffusion layer adjacent to the epithelial barrier. This higher concentration gradient is a key driving force for passive drug absorption.
Caption: Overview of this compound's multi-modal permeability enhancement mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies investigating the effects of this compound.
Table 1: P-glycoprotein Inhibition and Cytotoxicity
| Parameter | Cell Line | Value | Reference(s) |
|---|---|---|---|
| P-gp Inhibition (IC₅₀) | MDCK-MDR1 | 179.8 µM | [10][12] |
| Cytotoxicity (EC₅₀) | Calu-3 | ~1.2 mM (MTS Assay) | [4] |
| Caco-2 | ~0.5 mM (MTS Assay) | [4] |
| | A549 | ~1.0 mM (MTS Assay) |[4] |
Table 2: Permeability Enhancement in Calu-3 Cell Monolayers
| This compound Conc. | Test Molecule | Apparent Permeability (Papp) (cm/s) | Fold Increase vs. Control | Reference(s) |
|---|---|---|---|---|
| Control (Buffer) | Insulin | 1.1 x 10⁻⁸ | 1.0 | [4] |
| 0.52 mM | Insulin | 2.5 x 10⁻⁸ | ~2.3 | [4] |
| 1.04 mM | Insulin | 4.8 x 10⁻⁸ | ~4.4 | [4] |
| 5.20 mM | Insulin | 10.9 x 10⁻⁸ | ~9.9 |[4] |
Table 3: Effect on Transepithelial Electrical Resistance (TEER) in Calu-3 Cells
| This compound Conc. | TEER Reduction at 3h (% of initial) | Reversibility (at 24h) | Reference(s) |
|---|---|---|---|
| 0.1 mM | ~20% | Fully Recovered | [4] |
| 0.5 mM | ~50% | Partially Recovered | [4] |
| 1.0 mM | ~75% | Partially Recovered | [4] |
| 5.0 mM | >90% | Not Recovered |[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol assesses the integrity of cell monolayers by measuring their electrical resistance. A decrease in TEER indicates a loosening of tight junctions.
-
Objective: To quantify the effect of this compound on the integrity of an epithelial barrier.
-
Materials:
-
Confluent cell monolayer (e.g., Caco-2, Calu-3) cultured on permeable Transwell® inserts.
-
EVOM™ (Epithelial Volt-Ohm Meter) with STX2 "chopstick" electrodes.
-
Sterile Hank's Balanced Salt Solution with HEPES (HBSS:HEPES buffer, pH 7.4).
-
This compound solutions prepared in HBSS:HEPES buffer at desired concentrations.
-
Blank Transwell® insert (without cells) for background measurement.
-
70% Ethanol for electrode sterilization.
-
-
Procedure:
-
Preparation: Allow cell plates and all solutions to equilibrate to the measurement temperature (e.g., 37°C or room temperature). Ensure consistency, as TEER is temperature-sensitive.[14]
-
Electrode Sterilization: Submerge the electrode tips in 70% ethanol for 5-15 minutes, then allow to air dry completely in a sterile hood. Rinse with sterile buffer to remove any residue.[14][15]
-
Equilibration: Gently wash the cell monolayers with pre-warmed HBSS:HEPES buffer. Add fresh buffer to both the apical and basolateral chambers (e.g., 0.5 mL apical, 1.5 mL basolateral for a 12-well plate format) and allow the system to equilibrate for 30-45 minutes in the incubator.[4]
-
Baseline Measurement: Measure the resistance of a blank, cell-free insert containing only buffer to determine the background resistance.
-
Measure the baseline resistance of each cell-containing well. To measure, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are perpendicular and not touching the membrane.[15]
-
Treatment: Replace the apical buffer with the this compound test solutions. Use buffer alone as a negative control.
-
Time-Course Measurement: Record TEER at predetermined time points (e.g., every 30 minutes for 3-4 hours).[4]
-
Calculation:
-
Calculate the net resistance: R_net = R_measured - R_blank.
-
Calculate the TEER value (in Ω·cm²): TEER = R_net × Membrane Surface Area (cm²).
-
Express results as a percentage of the initial baseline TEER value.
-
-
Caption: Experimental workflow for Transepithelial Electrical Resistance (TEER) measurement.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay directly measures the interaction of this compound with P-gp by quantifying its effect on ATP hydrolysis. P-gp activity is coupled to ATP hydrolysis, and inhibitors can modulate this rate.
-
Objective: To determine if this compound stimulates or inhibits the ATP hydrolysis activity of P-gp.
-
Materials:
-
P-gp-expressing membranes (e.g., from Sf9 cells infected with baculovirus carrying the MDR1 gene, or from MDCK-MDR1 cells).[16]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, pH 7.4).
-
ATP-regenerating system or a fixed concentration of Mg-ATP.
-
This compound solutions.
-
Positive controls: Verapamil (stimulator), Sodium Orthovanadate (inhibitor).
-
Phosphate detection reagent (e.g., Malachite Green-based solution).[17][18]
-
Phosphate standard for calibration curve.
-
96-well microplate and plate reader.
-
-
Procedure:
-
Standard Curve: Prepare a phosphate standard curve according to the detection kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add P-gp membranes, assay buffer, and the test compounds (this compound at various concentrations, controls, or buffer).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding Mg-ATP to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction remains in the linear range.[17]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS).
-
Color Development: Add the phosphate detection reagent to each well and incubate at room temperature for 20-30 minutes for color development.[17]
-
Measurement: Read the absorbance at the appropriate wavelength (~620-650 nm).
-
Data Analysis: Use the phosphate standard curve to calculate the amount of inorganic phosphate (Pi) released in each well. P-gp specific activity is determined by subtracting the basal (no compound) Pi release from the total Pi release in the presence of the compound.
-
Membrane Fluidity Assay
This protocol uses a fluorescent probe to measure changes in cell membrane fluidity upon treatment with this compound.
-
Objective: To quantify changes in membrane fluidity induced by this compound.
-
Materials:
-
Cell suspension or adherent cells.
-
Fluorescent membrane probe, e.g., Pyrenedecanoic Acid (PDA) from a kit like Abcam's ab189819.[19]
-
Perfusion buffer or cell culture medium.
-
Pluronic F-127 (often used to aid probe loading).[20]
-
This compound solutions.
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate suitable for fluorescence reading.
-
Probe Loading Solution: Prepare the fluorescent probe solution (e.g., 2-5 µM PDA) in buffer or media, often containing a small amount of Pluronic F-127 (e.g., 0.08%) to improve probe solubility and uptake.[19][20]
-
Cell Labeling: Remove the culture medium from the cells and add the probe loading solution. Incubate for 1 hour at 25°C or 37°C in the dark.[21]
-
Washing: Wash the cells gently with buffer or media to remove any excess, unincorporated probe.
-
Treatment: Add this compound solutions at various concentrations to the cells and incubate for the desired treatment time.
-
Fluorescence Measurement:
-
Excite the probe at its excitation wavelength (e.g., ~350 nm for PDA).
-
Measure the fluorescence emission at two wavelengths: the monomer emission (~400 nm) and the excimer (excited dimer) emission (~470 nm).[19]
-
-
Data Analysis:
-
Calculate the ratio of excimer to monomer fluorescence intensity (I_excimer / I_monomer).
-
An increase in this ratio indicates closer proximity of the probes, which corresponds to an increase in membrane fluidity.[20]
-
-
Caption: Proposed pathway for this compound-induced tight junction modulation.
Conclusion
This compound is a functionally versatile excipient that enhances drug permeability through a sophisticated combination of mechanisms. It concurrently opens paracellular pathways by modulating tight junctions via cytoskeletal rearrangement, facilitates transcellular transport by increasing membrane fluidity, and overcomes active drug efflux by inhibiting P-glycoprotein. This multi-modal action makes it a powerful tool for formulators developing oral, nasal, and other mucosal drug delivery systems for both small molecules and biotherapeutics.[4][5][8] A thorough understanding of these mechanisms, supported by the quantitative assays detailed herein, enables a rational approach to formulation development, optimizing drug delivery and improving bioavailability.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cellqart.com [cellqart.com]
- 15. medicine.umich.edu [medicine.umich.edu]
- 16. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Membrane fluidity assay kit (fluorescent) (ab189819) | Abcam [abcam.com]
- 20. abcam.com [abcam.com]
- 21. content.abcam.com [content.abcam.com]
Solutol® HS-15: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Solutol® HS-15 (also known under the brand name Kolliphor® HS 15), a non-ionic solubilizer and permeability enhancer crucial for the formulation of poorly soluble active pharmaceutical ingredients (APIs). This document details its composition, physicochemical properties, and research-grade specifications, alongside experimental protocols for its application in pharmaceutical research.
Core Composition and Physicochemical Properties
Solutol® HS-15 is a macrogol 15 hydroxystearate, produced by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1][2] This reaction results in a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a fraction of free polyethylene glycol (approximately 30%).[3][4] Its amphiphilic nature, stemming from the lipophilic 12-hydroxystearate and the hydrophilic polyethylene glycol chains, allows it to act as an effective solubilizing agent and emulsifier.[2][5]
The research grade of Solutol® HS-15 is characterized by specific physicochemical properties that ensure its suitability for pharmaceutical development. These properties are summarized in the tables below.
General and Chemical Properties
| Property | Value | References |
| Synonyms | Polyethylene Glycol 12-hydroxystearate, Kolliphor® HS 15, Polyoxyethylated 12-hydroxystearic acid, Macrogol (15)-hydroxystearate | [1] |
| CAS Number | 70142-34-6; 61909-81-7 | [1] |
| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [1][6][7] |
| Appearance | Colorless to off-white semi-solid | [1] |
| HLB Value | 16 | [2] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% (in aqueous media) | [2][8] |
Research Grade Specifications
| Parameter | Specification | References |
| Water Content | ≤0.5% | [1] |
| Residue on Ignition | ≤0.3% | [1] |
| pH (10g/100ml in H₂O) | 5-7 | [1] |
| Acid Value | ≤1 mg KOH/g | [1] |
| Hydroxyl Value | 90-110 mg KOH/g | [1] |
| Iodine Value | ≤2 g/100g | [1] |
| Peroxide Value | ≤3 meq/Kg | [1] |
| Saponification Value | 53-63 mg/g | [1] |
Mechanism of Action: Permeability Enhancement
Solutol® HS-15 enhances the permeability of APIs across biological membranes primarily by disrupting the structure and increasing the fluidity of the lipid bilayer.[9] This mechanism facilitates the transport of drug molecules, particularly for those belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[10]
References
- 1. usbio.net [usbio.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. dovepress.com [dovepress.com]
- 5. 07-42966 - kolliphor-hs-15 | 70142-34-6 | CymitQuimica [cymitquimica.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound (Technical Grade) | LGC Standards [lgcstandards.com]
- 8. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Surfactant Properties of Solutol HS-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent utilized extensively in the pharmaceutical industry. Its unique properties make it an invaluable excipient for formulating poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability. This technical guide provides a comprehensive overview of the core surfactant properties of Solutol HS-15, including its physicochemical characteristics, mechanisms of action, and relevant experimental protocols.
Physicochemical Properties of this compound
This compound is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol. This composition imparts amphiphilic properties, enabling it to function as an effective surfactant.[1] The key quantitative properties of this compound are summarized in the tables below.
Table 1: Core Surfactant and Physicochemical Properties
| Property | Value | References |
| Chemical Composition | Polyglycol mono- and di-esters of 12-hydroxystearic acid and free polyethylene glycol | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 16 | [1] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% (w/v) | [1] |
| 0.06 - 0.1 mM (in deionized water, PBS, and HBSS:HEPES) | [1] | |
| Micelle Hydrodynamic Radius | 11 - 15 nm | [1] |
| pH (10% aqueous solution) | 6.0 - 7.0 | [2] |
| Appearance | Yellowish-white paste at room temperature | [2] |
Table 2: Performance in Drug Delivery Applications
| Application | Observation | References |
| Solubility Enhancement | Increased the solubility of Ritonavir by 13.57-fold. | [3] |
| A 10:90 ratio of Nifedipine to this compound resulted in an 88-fold increase in solubility. | [4] | |
| P-glycoprotein (P-gp) Inhibition | IC50 of 179.8 µM for P-gp inhibition. | [5] |
| Bioavailability Enhancement | A solid dispersion of Genistein with this compound and Pluronic F127 increased relative bioavailability by 2.75-fold. | [6] |
| A solid dispersion of Genistein with this compound and Pluronic L61 increased relative bioavailability by 4.68-fold. | [6] |
Mechanism of Action as a Permeability Enhancer
This compound enhances the permeability of drugs across biological membranes through multiple mechanisms. A key mechanism involves the modulation of tight junctions between epithelial cells. This is primarily achieved through its interaction with the cell membrane, leading to a rearrangement of the F-actin cytoskeleton, which in turn affects the integrity of tight junction protein complexes.
Caption: Proposed mechanism of this compound-mediated permeability enhancement.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy
This protocol outlines the determination of the CMC of this compound using pyrene as a fluorescent probe. The change in the fluorescence emission spectrum of pyrene upon its partitioning into the hydrophobic core of micelles is monitored.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 1% w/v).
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 1x10⁻³ M.
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution.
-
To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the volume of the organic solvent added is minimal (e.g., <1%) to avoid affecting micellization.
-
Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete partitioning of pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 500 nm.
-
Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).
-
Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.
-
The plot will show a sigmoidal curve. The inflection point of this curve, determined from the intersection of the two linear portions, corresponds to the CMC.
-
Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.
Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal permeability of a drug. The protocol below describes a typical procedure for evaluating the effect of this compound on the permeability of a model drug.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Dosing Solutions:
-
Prepare a dosing solution of the model drug in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) with and without the desired concentration of this compound.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the model drug in all collected samples using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the apical chamber.
-
Caption: Experimental workflow for a Caco-2 cell permeability assay.
Conclusion
This compound is a versatile and effective surfactant for the formulation of challenging APIs. Its well-defined physicochemical properties, including a high HLB and low CMC, contribute to its excellent solubilization capacity. Furthermore, its ability to modulate tight junctions and inhibit P-glycoprotein efflux makes it a potent permeability enhancer. The experimental protocols provided in this guide offer a framework for the characterization and evaluation of this compound in various drug delivery applications. A thorough understanding of these properties and methodologies is crucial for the rational development of robust and bioavailable drug products.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. usbio.net [usbio.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Solutol® HS-15 for the Solubilization of Poorly Water-Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ever-increasing number of poorly water-soluble drug candidates presents a significant challenge in pharmaceutical development, hindering their progression to clinical use due to low bioavailability. Solutol® HS-15 (also known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifier, has emerged as a critical enabling excipient to overcome these hurdles. This technical guide provides a comprehensive overview of Solutol® HS-15, detailing its physicochemical properties, mechanisms of action, and applications in enhancing the solubility and bioavailability of challenging drug compounds. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key evaluation methods, and includes visualizations of critical mechanisms and workflows to support researchers in leveraging this versatile excipient for effective drug formulation.
Introduction to Solutol® HS-15
Solutol® HS-15 is a macrogol 15 hydroxystearate, formed by the reaction of 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1] It is a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a fraction of free polyethylene glycol (PEG) (about 30%).[2] This unique composition imparts amphiphilic properties, making it an excellent solubilizing agent for a wide range of hydrophobic molecules, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[3][4]
Historically, Solutol® HS-15 was developed as a safer alternative to other solubilizers like Cremophor® EL, exhibiting a reduced tendency to cause histamine release.[5][6] Its favorable safety profile, coupled with its strong solubilization capacity, has led to its use in various pharmaceutical formulations, including oral, parenteral, and ophthalmic preparations.[7][8]
Physicochemical Properties of Solutol® HS-15
A thorough understanding of the physicochemical properties of Solutol® HS-15 is essential for its effective application in drug formulation. Key properties are summarized in the table below.
| Property | Value | References |
| Appearance | Colorless to off-white semi-solid or paste at room temperature | [1] |
| Chemical Name | Polyoxyl 15 hydroxystearate, Macrogol 15 hydroxystearate | [4] |
| CAS Number | 70142-34-6 | [1] |
| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [1] |
| HLB Value | 14-16 | [7] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% w/v (approximately 0.06-0.1 mM) in aqueous media | [9] |
| Micelle Size | 13-14 nm in aqueous media at 37°C | [2] |
| pH (10% in water) | 5.0 - 7.0 | [1] |
| Solubility | Soluble in water, ethanol, and isopropanol | [8] |
Mechanism of Solubilization and Permeability Enhancement
Solutol® HS-15 employs a multi-faceted mechanism to enhance the solubility and bioavailability of poorly water-soluble drugs. These mechanisms are primarily attributed to its surfactant nature and its interaction with biological membranes.
Micellar Solubilization
Above its critical micelle concentration (CMC), Solutol® HS-15 molecules self-assemble in aqueous solutions to form spherical micelles.[2] These micelles possess a hydrophobic core, which serves as a reservoir for encapsulating lipophilic drug molecules, effectively increasing their apparent solubility in the aqueous medium. The hydrophilic shell of the micelles, composed of polyethylene glycol chains, interfaces with the aqueous environment, ensuring the stability of the formulation.
Permeability Enhancement
Beyond simple solubilization, Solutol® HS-15 actively enhances the permeation of drugs across biological membranes, such as the intestinal epithelium. This is achieved through several mechanisms:
-
Inhibition of P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein present in the cell membranes of various tissues, including the intestines, which actively pumps drugs out of the cells, reducing their absorption. Solutol® HS-15 has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and overall absorption of P-gp substrate drugs.[2][4]
-
Interaction with Cell Membranes: Solutol® HS-15 can interact with the lipid bilayer of cell membranes, leading to an increase in membrane fluidity. This transient disruption of the membrane structure can facilitate the transcellular transport of drug molecules.[10]
-
Opening of Tight Junctions: Solutol® HS-15 can modulate the proteins that form the tight junctions between epithelial cells. This reversible opening of the paracellular pathway allows for the passage of drug molecules between the cells, further contributing to enhanced absorption.[2]
Quantitative Data on Solubility Enhancement
Numerous studies have demonstrated the significant impact of Solutol® HS-15 on the solubility of various poorly water-soluble drugs. The following tables summarize the quantitative solubility enhancement data from selected studies.
Table 1: Solubility Enhancement of Nifedipine in Solid Dispersions with Solutol® HS-15
| Drug:Polymer Ratio | Maximum Solubility (µg/mL) | Fold Increase in Solubility | Reference |
| Pure Nifedipine | ~1.92 | - | [5] |
| 10:90 | 168.77 | ~88 | [5] |
Table 2: Solubility Enhancement of Paclitaxel with Solutol® HS-15
| Formulation | Solubility (mg/mL) | Reference |
| Paclitaxel alone | < 0.001 | [11] |
| Paclitaxel in Solutol® HS-15 / Soluplus® mixed micelles (1:3 ratio) | 15.76 ± 0.15 | [11] |
Table 3: Solubility Enhancement of Ritonavir with Solutol® HS-15
| Formulation | Fold Increase in Solubility | Reference |
| Ritonavir with β-Cyclodextrin | 4.66 | [12] |
| Ritonavir with Solutol® HS-15 | 13.57 | [12] |
| Ritonavir with β-Cyclodextrin and Solutol® HS-15 | 15.92 | [12] |
Table 4: Solubility Enhancement of Curcumin in Solid Dispersions with Solutol® HS-15
| Formulation | Dissolution after 1 hour | Reference |
| Pure Curcumin | Almost insoluble | [13] |
| Curcumin:Solutol® HS-15 (1:10) Solid Dispersion | ~90% | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of Solutol® HS-15 based formulations.
Preparation of Solid Dispersions by the Fusion Method
This method is suitable for thermally stable drugs and polymers.
Objective: To prepare a solid dispersion of a poorly water-soluble drug with Solutol® HS-15 to enhance its solubility and dissolution rate.
Materials:
-
Poorly water-soluble drug
-
Solutol® HS-15
-
Heating mantle or hot plate with a magnetic stirrer
-
Beaker
-
Spatula
-
Ice bath
-
Mortar and pestle
-
Sieves
Protocol:
-
Accurately weigh the required amounts of the drug and Solutol® HS-15 to achieve the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10).[14]
-
Place the Solutol® HS-15 in a beaker and heat it on a heating mantle to a temperature approximately 10-20°C above its melting point (around 30-40°C), until it forms a clear, molten liquid.[14]
-
Gradually add the accurately weighed drug to the molten Solutol® HS-15 with continuous stirring to ensure a homogenous dispersion.
-
Continue stirring until the drug is completely dissolved or finely dispersed in the molten carrier.
-
Remove the beaker from the heat and rapidly cool the molten mixture in an ice bath with continuous stirring to solidify the mass. This rapid cooling helps to entrap the drug in an amorphous or finely dispersed state within the polymer matrix.
-
The solidified mass is then pulverized using a mortar and pestle.
-
The resulting powder is passed through a sieve of appropriate mesh size to obtain a uniform particle size.
-
The prepared solid dispersion is stored in a desiccator until further evaluation.
Caco-2 Cell Permeability Assay
This in vitro assay is widely used to predict the intestinal absorption of drug candidates.
Objective: To evaluate the effect of Solutol® HS-15 on the permeability of a poorly water-soluble drug across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Drug substance
-
Solutol® HS-15
-
Lucifer yellow or another marker for monolayer integrity
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification
Protocol:
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are used.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of the marker indicates good monolayer integrity.
-
-
Permeability Study:
-
Prepare the transport medium (HBSS with HEPES).
-
Prepare the dosing solutions of the drug with and without Solutol® HS-15 at the desired concentrations in the transport medium.
-
Wash the Caco-2 monolayers with pre-warmed transport medium.
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport medium to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport medium.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport medium to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
-
Sample Analysis:
-
Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 1 suggests the involvement of active efflux. A reduction in the ER in the presence of Solutol® HS-15 indicates its inhibitory effect on efflux transporters.
-
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is crucial for determining the safe concentration range of Solutol® HS-15 in formulations.
Objective: To assess the cytotoxicity of Solutol® HS-15 on a relevant cell line (e.g., Caco-2).
Materials:
-
Caco-2 cells (or other relevant cell line)
-
96-well cell culture plates
-
Cell culture medium
-
Solutol® HS-15
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Positive control (e.g., Triton™ X-100)
-
Negative control (cell culture medium or buffer)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Treatment:
-
Prepare a series of dilutions of Solutol® HS-15 in cell culture medium, covering a range of concentrations both below and above its CMC.
-
Remove the old medium from the wells and add 100 µL of the Solutol® HS-15 dilutions, positive control, and negative control to the respective wells.
-
Incubate the plate for a specified period (e.g., 3 hours).[10]
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
-
Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).
-
Plot the cell viability against the concentration of Solutol® HS-15 to determine the concentration at which it exhibits cytotoxic effects.
-
Conclusion
Solutol® HS-15 stands out as a highly effective and versatile excipient for addressing the challenges posed by poorly water-soluble drugs. Its ability to significantly enhance aqueous solubility through micellar encapsulation, coupled with its capacity to improve drug absorption via multiple permeability enhancement mechanisms, makes it an invaluable tool for pharmaceutical formulators. The comprehensive data and detailed protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Solutol® HS-15 in the development of safe and efficacious drug products with improved bioavailability. As the pharmaceutical industry continues to grapple with poorly soluble new chemical entities, the strategic application of enabling excipients like Solutol® HS-15 will be paramount to advancing novel therapeutics to the market.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or solutol HS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharma.basf.com [pharma.basf.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved oral bioavailability and anticancer efficacy on breast cancer of paclitaxel via Novel Soluplus(®)-Solutol(®) HS15 binary mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. medchemexpress.com [medchemexpress.com]
Solutol HS-15 in Modern Pharmaceutics: A Technical Guide to Its Applications
Solutol® HS-15 (now commercially known as Kolliphor® HS 15) is a non-ionic surfactant that has become an indispensable tool in pharmaceutical formulation development over the past few decades.[1] Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol (PEG).[2][3][4] This unique composition, resulting from the reaction of 12-hydroxystearic acid with polyethylene glycol, imparts amphiphilic properties, making it an exceptional solubilizer and emulsifying agent.[1][5] It is particularly valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which are increasingly common in the drug development pipeline.[1][6] This technical guide provides an in-depth review of the core applications, experimental methodologies, and functional mechanisms of Solutol HS-15 in pharmaceutics.
Physicochemical Properties
This compound is characterized by a set of distinct physicochemical properties that underpin its functionality as a pharmaceutical excipient. Its amphiphilic nature allows it to form micelles in aqueous media above a certain concentration, known as the critical micelle concentration (CMC).[7] These micelles, typically 13-14 nm in size, can encapsulate lipophilic drug molecules within their hydrophobic core, thereby increasing the drug's apparent solubility in aqueous environments.[2][7]
| Property | Value | Reference |
| Synonyms | Kolliphor® HS 15, Polyoxyl 15 Hydroxystearate, Macrogol 660 hydroxystearate | [1][5] |
| Composition | ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free PEG | [2][3][4] |
| Chemical Formula | C20H40O4 (for the monomeric unit) | [5] |
| CAS Number | 61909-81-7 | [5] |
| HLB Value | ~16 | [1] |
| Critical Micelle Conc. (CMC) | 0.06 - 0.1 mM (in biologically relevant media) | [1][2][7] |
| Micelle Hydrodynamic Radius | 11 - 15 nm | [1] |
Core Applications in Pharmaceutical Formulations
The versatility of this compound allows for its use across a wide range of drug delivery systems and administration routes, including oral, parenteral, and ophthalmic formulations.[1][5][8]
Solubility and Bioavailability Enhancement
The primary application of this compound is to improve the solubility and subsequent oral bioavailability of Biopharmaceutical Classification System (BCS) Class II and IV drugs.[7][9] Its high hydrophilic-lipophilic balance (HLB) and low CMC make it a highly efficient solubilizer. By incorporating poorly soluble drugs into micelles, this compound increases the dissolution rate, which is often the rate-limiting step for absorption.[9][10]
| Drug | BCS Class | Fold Increase in Solubility/Dissolution | Formulation Type | Reference |
| Pioglitazone HCl | Class II | ~33-fold increase in solubility | Solid Dispersion | [11][12] |
| Ritonavir | Class II | 13.57-fold increase in solubility | Solid Inclusion Complex | [10] |
| Genistein | - | Markedly enhanced solubility and bioavailability | Mixed Micelles | [13] |
| Baicalein | - | 3.02-fold increase in relative oral bioavailability | Mixed Micelles | [14] |
| Paclitaxel | - | Enhanced aqueous solubility | Micelles | [2] |
Advanced Drug Delivery Systems
This compound is a key component in various nano-sized drug delivery systems designed to improve drug stability, targeting, and release profiles.
-
Micelles and Mixed Micelles: It readily forms micelles that can be loaded with hydrophobic drugs.[2] It is also frequently combined with other polymers like Soluplus® or Pluronics to form mixed micelles.[8][13] These systems can offer higher drug loading, greater stability, and sustained release characteristics.[13] For instance, a mixed micelle system of this compound and Poloxamer 188 was shown to significantly improve the oral bioavailability of baicalein.[14]
-
Solid Dispersions: By preparing solid dispersions, the crystalline drug is converted into a more amorphous and higher-energy state, which, combined with the surfactant properties of this compound, significantly enhances drug dissolution.[9][15] Solid dispersions of pioglitazone HCl with this compound resulted in a four-fold increase in bioavailability compared to the pure drug.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): this compound is used as a surfactant in these lipid-based formulations, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][6]
-
Lipid Nanocapsules (LNCs): It serves as an emulsifying agent in the formulation of LNCs, which are nanocarriers for lipophilic molecules.[16]
Permeability Enhancement
Beyond its solubilizing effects, this compound actively enhances drug permeability across mucosal epithelia, such as in the intestine.[2] This is achieved through several mechanisms:
-
Inhibition of P-glycoprotein (P-gp): It acts as an inhibitor of the P-gp efflux pump, a protein that actively transports drugs out of cells, thereby reducing their absorption.[2]
-
Opening of Tight Junctions: It can modulate the tight junctions between epithelial cells, increasing paracellular transport.[2] This mechanism involves the redistribution of actin filaments due to membrane perturbation.[2]
This dual action of enhancing solubility and permeability makes this compound particularly effective for improving the oral delivery of challenging drug compounds.
Experimental Protocols
Reproducibility in pharmaceutical development is critical. The following sections provide detailed methodologies for common experimental procedures involving this compound.
Protocol for Preparation of Mixed Micelles (Organic Solvent Evaporation Method)
This protocol is adapted from a study on genistein-loaded mixed micelles.[4][13]
-
Dissolution: Combine this compound and a co-polymer (e.g., Pluronic F127) at a predetermined ratio with a defined amount of the active pharmaceutical ingredient (e.g., genistein). Dissolve the mixture in ethanol at 50°C with constant stirring until a transparent solution is obtained.[4][13]
-
Film Formation: Transfer the solution to a round-bottomed flask. Remove the ethanol using a rotary evaporator under reduced pressure at 50°C until a thin, uniform film is formed on the flask wall.[4][13]
-
Hydration: Add deionized water to the flask and shake until the film is fully hydrated and a transparent micellar solution is formed.[4][13]
-
Purification: To remove any unincorporated drug, filter the solution through a 0.22-μm microporous membrane.[13]
Protocol for Preparation of an Injectable Microemulsion
This method was developed for the parenteral delivery of the antagonist SNAP 37889.[17]
-
Vehicle Preparation: Prepare a 30% (w/v) solution of this compound in a sodium phosphate buffer (0.01 M, pH 7.4).[17]
-
Trituration: In a smooth glass mortar, add the active pharmaceutical ingredient (SNAP 37889) and the this compound vehicle. Triturate with a pestle until a homogenous paste is formed.[17]
-
Dissolution: Add the paste to the remaining volume of the sodium phosphate buffer at room temperature.[17]
-
Homogenization: Vortex the mixture vigorously until the paste is completely dissolved.[17]
-
Degassing: Let the resulting microemulsion stand for 20 minutes to allow any entrapped air bubbles to dissipate.[17]
Protocol for Determination of Critical Micelle Concentration (CMC)
The pyrene 1:3 ratio normalization assay is a standard method for determining the CMC of surfactants.[7]
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Sample Preparation: Prepare a series of this compound solutions in the desired aqueous medium (e.g., deionized water, PBS) with concentrations spanning the expected CMC.
-
Pyrene Incorporation: Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~10⁻⁶ M). The organic solvent should be evaporated, leaving the pyrene dispersed in the surfactant solutions.
-
Equilibration: Allow the samples to equilibrate, typically overnight in the dark, to ensure pyrene partitioning between the aqueous and micellar phases reaches equilibrium.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of around 334 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic emission peaks.
-
Data Analysis: Plot the ratio of the emission intensities (I1/I3) against the logarithm of the this compound concentration. The plot will show a sigmoidal curve, and the CMC is determined from the inflection point where a sharp decrease in the I1/I3 ratio occurs, indicating the transfer of pyrene from a polar (aqueous) to a non-polar (micellar core) environment.[7]
Visualizing Workflows and Mechanisms
Graphviz diagrams are used to illustrate key processes and relationships involving this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. dovepress.com [dovepress.com]
- 5. Page loading... [guidechem.com]
- 6. Solutol HS 15: Significance and symbolism [wisdomlib.org]
- 7. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. glpbio.cn [glpbio.cn]
- 13. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
Solutol HS-15: An In-Depth Technical Guide to its Safety and Toxicity Profile for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Solutol HS-15, also known under the trade name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent widely utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its application in both oral and parenteral dosage forms necessitates a thorough understanding of its safety and toxicity profile for in vivo research. This technical guide provides a comprehensive overview of the existing data on the safety and toxicity of this compound, with a focus on its use in in vivo studies.
Acute and Sub-chronic Toxicity Profile
This compound generally exhibits a low acute toxicity profile across various animal models and routes of administration. Chronic toxicity studies have also been conducted to establish its safety for repeated exposure.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for this compound from various in vivo and in vitro studies.
| Acute Toxicity Data | ||||
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | > 20,600 mg/kg | [3] |
| LD50 | Rat | Oral | > 2,000 mg/kg | [4] |
| LD50 | Mouse | Intraperitoneal | > 8 g/kg | [1] |
| LD50 | Rat | Intravenous | > 1 g/kg | [1] |
| LD50 | Rabbit | Intravenous | > 1 g/kg | [1] |
| LD50 | Beagle Dog | Intravenous | > 3 g/kg | [1] |
| In Vitro Cytotoxicity Data | |||
| Cell Line | Assay | Value | Reference |
| Caco-2 (human adenocarcinoma) | No cytotoxicity observed | at 0.14% (w/v) | |
| RAW264.7 (mouse macrophage-like) | LC50 | 0.427 mg/mL | [5] |
Key Preclinical Safety Studies: Methodologies and Findings
Oral Administration Studies in Rats
Detailed toxicological studies have been conducted on Sprague-Dawley rats to assess the safety of this compound when administered orally.
Experimental Protocol:
-
Vehicle Composition: Formulations of this compound in polyethylene glycol (PEG) 400 were prepared.[6]
-
Dose Volume: 10 mL/kg.[6]
-
Duration: 91 days.[1]
-
Observations: General health, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, and histopathology.
Key Findings:
-
No overt toxicity was observed.[6]
-
Some effects noted included increased kidney weights and decreased thymic weights in males without corresponding microscopic changes.[6][7]
-
Alterations in urine electrolytes, a minimal decrease in serum electrolytes in males, and increased serum total cholesterol in females were also reported.[6][7]
-
Both genders exhibited decreased urine glucose parameters, and males had an increased urine volume.[6]
Intravenous Administration Studies in Dogs
Beagle dogs have been used to evaluate the safety of intravenously administered this compound, particularly concerning cardiovascular effects and histamine release.
Experimental Protocol:
-
Vehicle Composition: Formulations of this compound in polyethylene glycol (PEG) 400.[6]
-
Dose Volume: 2 mL/kg or 5 mL/kg.[6]
-
Duration: 8 days.[1]
-
Observations: Clinical signs (including emesis and changes in feces), cardiovascular parameters, hematology, clinical chemistry, and histopathology.
Key Findings:
-
The most common clinical signs were loose/watery feces and emesis.[6][7]
-
Mucus-cell hyperplasia of the ileum was observed with the Solutol formulation.[6]
-
At a dose of 5 mL/kg/day of 30% Solutol/70% PEG 400, increased red blood cell mass and decreased urine volume were noted, likely due to subclinical dehydration.[6]
-
Dose-dependent symptoms of histamine release were observed, which were reversible within a few hours without mortality.[1] Compared to other solubilizers like Cremophor, this compound shows reduced histamine levels.[8]
Caption: General workflow for in vivo toxicity studies of this compound.
Specific Toxicological Considerations
Hemolytic Potential
Formulations containing this compound have been evaluated for their hemolytic activity. Micellar nanoparticles based on Kolliphor® HS 15 were found to be far less hemolytic (<0.2%), making them suitable for parenteral formulations without requiring additional co-solvents.[1] This low hemolytic potential suggests a low level of toxicity and irritation.[9]
Histamine Release and Anaphylactoid Reactions
A known side-effect of some non-ionic surfactants is the potential to induce histamine release, which can lead to anaphylactoid reactions. While this compound has been observed to cause dose-dependent histamine release in sensitive species like dogs, the effects are generally reversible and less pronounced compared to other solubilizers such as Cremophor EL.[1][8]
Caption: Simplified diagram of potential mast cell activation by this compound.
Genotoxicity and Carcinogenicity
Studies on the mutagenicity of this compound have shown that the substance was not mutagenic in bacteria, and no mutagenic effects were found in various tests with mammalian cell culture and mammals.[3] In animal studies, this compound did not cause malformations, indicating a lack of teratogenicity.[3] Furthermore, it did not impair fertility.[3]
Regulatory Status and Conclusion
This compound has been used in marketed injectable drug products in Canada and Argentina.[8] In the United States, a drug master file for this compound was filed with the FDA in 1992; however, as it has not been used in a commercial product, it is still classified as a novel excipient in the US.[8]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. download.basf.com [download.basf.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. dovepress.com [dovepress.com]
Methodological & Application
Application Note and Protocol: Preparation of Solutol® HS-15 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic surfactant and solubilizing agent widely used in pharmaceutical formulations and biomedical research.[1][2] It is a macrogol 15 hydroxystearate, formed by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1][3] Due to its amphiphilic nature and high hydrophilic-lipophilic balance (HLB) of approximately 16, Solutol® HS-15 is an exceptional solubilizer for poorly water-soluble compounds, making it invaluable for creating formulations for in vitro assays and in vivo studies.[3] It spontaneously forms stable micelles in aqueous solutions, which can encapsulate lipophilic molecules, thereby increasing their apparent solubility and permeability.[3][4]
At room temperature, Solutol® HS-15 is a colorless to off-white, paste-like semi-solid, which requires specific handling for accurate preparation of stock solutions.[1][5] This document provides a detailed protocol for the preparation, sterilization, and storage of Solutol® HS-15 stock solutions.
2. Data Summary
The following table summarizes the key physicochemical properties of Solutol® HS-15.
| Property | Value | Reference(s) |
| Synonyms | Kolliphor® HS 15, Polyoxyl 15 Hydroxystearate, Macrogol 15 hydroxystearate | [1][2][3] |
| CAS Number | 70142-34-6, 61909-81-7 | [1][6] |
| Appearance | Colorless to off-white semi-solid paste | [1][5] |
| HLB Value | ~16 | [3] |
| Critical Micelle Conc. (CMC) | 0.005% - 0.02% w/v (approx. 0.06 - 0.1 mM) in water | [3][7] |
| Solubility (approx.) | ≥53.2 mg/mL in Water; ≥52 mg/mL in Ethanol; ≥10.1 mg/mL in DMSO | [6] |
| pH (10% aqueous solution) | 5.0 - 7.0 | [1] |
| Storage (As Supplied) | 4°C to -20°C, sealed, protected from moisture and light. Hygroscopic. | [1][6][8] |
| Stock Solution Storage | Short-term at 2-8°C; Long-term (-20°C to -80°C) in aliquots. | [5] |
3. Experimental Protocol
This protocol describes a general method for preparing a sterile, aqueous stock solution of Solutol® HS-15. The final concentration should be adjusted based on the specific experimental requirements.
3.1. Materials and Equipment
-
Solutol® HS-15
-
Solvent of choice (e.g., Sterile Water for Injection, Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS))
-
Calibrated analytical balance
-
Spatula
-
Sterile, smooth glass beaker or bottle[9]
-
Magnetic stirrer and stir bar
-
Water bath or hot plate with temperature control
-
Sterile 0.22 µm syringe filter (e.g., PES, PVDF)
-
Sterile syringes
-
Sterile, sealable storage tubes or vials
3.2. Safety Precautions
-
Handle Solutol® HS-15 in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid inhalation of any aerosols and direct contact with skin and eyes.[10]
3.3. Step-by-Step Methodology
-
Preparation and Pre-warming: Due to its high viscosity and paste-like consistency at room temperature, pre-warming the Solutol® HS-15 container in a water bath at 40-50°C for 15-30 minutes will decrease its viscosity, making it easier to handle and weigh accurately.
-
Weighing: Tare a sterile glass beaker on a calibrated balance. Using a clean spatula, transfer the desired amount of the warmed Solutol® HS-15 into the beaker.
-
Dissolution: a. Add the desired volume of the chosen solvent (e.g., sterile water, PBS) to the beaker containing the Solutol® HS-15. b. Place the beaker on a magnetic stirrer with gentle heating (50-60°C). Do not boil. High temperatures are generally not needed, and gentle warming is sufficient to aid dissolution.[11][12] c. Stir the mixture until the Solutol® HS-15 is completely dissolved and the solution is clear and homogenous. This may take 15-30 minutes depending on the concentration.
-
Cooling and pH Adjustment: a. Turn off the heat and continue stirring until the solution cools to room temperature. b. If using a buffered solvent or if pH is critical for the application, check the pH of the final solution and adjust as necessary using sterile HCl or NaOH.
-
Sterile Filtration: a. For applications requiring sterility, such as cell culture or parenteral administration, the stock solution must be sterile-filtered. b. Draw the room-temperature solution into a sterile syringe appropriately sized for the total volume. c. Attach a sterile 0.22 µm syringe filter to the syringe. d. Dispense the solution through the filter into a sterile container. For larger volumes, a sterile filtration unit may be used.
-
Storage and Stability: a. Aliquot the final sterile stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles and contamination.[5] b. For short-term storage, solutions can be kept at 2-8°C for up to one week. c. For long-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to one year.[5] d. It is generally advised to use freshly prepared solutions whenever possible, as long-term stability data for all specific formulations may not be available.[6]
4. Visualization of the Workflow
The following diagram illustrates the key steps in the preparation of a Solutol® HS-15 stock solution.
Caption: Workflow for preparing a sterile Solutol® HS-15 stock solution.
References
- 1. usbio.net [usbio.net]
- 2. Solutol HS-15 (Technical Grade) | CymitQuimica [cymitquimica.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Solutol® HS-15 in Caco-2 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifier used to enhance the solubility and permeability of poorly water-soluble drugs. In drug discovery and development, the Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption. This document provides detailed application notes and protocols for the effective use of Solutol® HS-15 as a permeability enhancer in Caco-2 cell-based assays.
Solutol® HS-15 has been shown to increase the permeability of compounds across Caco-2 monolayers through a combination of mechanisms, including the inhibition of P-glycoprotein (P-gp) efflux transporters and the modulation of both paracellular and transcellular pathways.[1][2] Its ability to enhance the transport of a wide range of molecules, from small drugs to larger biologics, makes it a valuable tool for formulation development and mechanistic studies.[1][3][4]
Data Presentation: Effects of Solutol® HS-15 on Caco-2 Cells
The following tables summarize the quantitative effects of Solutol® HS-15 on Caco-2 cell viability, monolayer integrity, and permeability enhancement as reported in the literature.
Table 1: Effect of Solutol® HS-15 on Caco-2 Cell Viability
| Concentration (mM) | Assay Type | Effect on Cell Viability | Reference |
| > 0.1 | MTS Assay | Concentration-dependent decrease in metabolic activity | [5] |
| > 0.1 | LDH Assay | Concentration-dependent increase in LDH leakage | [5] |
| EC₅₀ (mM) | MTS Assay | > 5.2 | [5] |
| EC₅₀ (mM) | LDH Assay | > 5.2 | [5] |
| 0.14% (w/v) | Not specified | No cytotoxicity observed | [2] |
| 0.01% (v/v) | Not specified | No evidence of cytotoxicity for up to 24 hours | [1] |
Table 2: Effect of Solutol® HS-15 on Caco-2 Monolayer Integrity (TEER)
| Concentration | Duration of Exposure | Effect on TEER | Reference |
| 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mM | 3 hours | Concentration-dependent decrease | [5] |
| 0.01% (v/v) | 120 minutes | Decrease in TEER values | [1] |
Table 3: Permeability Enhancement by Solutol® HS-15 in Caco-2 Monolayers
| Compound | Solutol® HS-15 Concentration | Fold-Increase in Permeability (Papp) | Reference |
| [¹⁴C]-Mannitol | 100 µM | Enhanced permeability | [1][5] |
| FITC-dextran 4000 (FD-4) | 100 µM | Enhanced permeability | [1][5] |
| [¹⁴C]-Antipyrine | 0.01% (v/v) | Increased Papp | [1] |
| Paclitaxel | 1.5 mM | < 2-fold increase | [2] |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
A critical step for a reliable permeability assay is the proper culture and differentiation of Caco-2 cells to form a confluent monolayer with well-developed tight junctions.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
Trypsin-EDTA (0.25%)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture flasks (T-75)
-
Culture medium
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh culture medium and split at a ratio of 1:3 to 1:6.
-
Seeding on Transwells: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Check: Before conducting permeability experiments, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values exceeding 250 Ω·cm² are generally considered suitable for transport studies.[6]
Cytotoxicity Assay
It is essential to determine the non-toxic concentration range of Solutol® HS-15 on Caco-2 cells to ensure that any observed increase in permeability is not due to cell damage.
Materials:
-
Caco-2 cells cultured in 96-well plates
-
Solutol® HS-15 stock solution
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Protocol (MTS Assay):
-
Seed Caco-2 cells in a 96-well plate and culture until they reach confluency.
-
Prepare serial dilutions of Solutol® HS-15 in culture medium.
-
Remove the culture medium from the wells and replace it with the Solutol® HS-15 solutions of varying concentrations. Include a vehicle control (medium without Solutol® HS-15).
-
Incubate the plate for a period relevant to the permeability assay (e.g., 2-4 hours) at 37°C.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a reliable indicator of the integrity of the tight junctions in the Caco-2 monolayer.
Materials:
-
Caco-2 monolayers on Transwell® inserts
-
Epithelial Voltohmmeter (e.g., Millicell® ERS-2)
-
Pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
Protocol:
-
Equilibrate the Caco-2 monolayers in pre-warmed transport buffer for 30-60 minutes at 37°C.
-
Measure the initial TEER of each monolayer using the Voltohmmeter.
-
Apply the test solutions containing Solutol® HS-15 to the apical compartment.
-
Measure the TEER at predetermined time points (e.g., 30, 60, 90, 120 minutes) during the permeability experiment.
-
After the experiment, the test solution can be replaced with fresh culture medium, and TEER can be measured again after 24 hours to assess monolayer recovery.
Caco-2 Permeability Assay
This protocol describes the general procedure for assessing the permeability of a test compound in the presence of Solutol® HS-15.
Materials:
-
Caco-2 monolayers on Transwell® inserts with confirmed integrity
-
Test compound stock solution
-
Solutol® HS-15 solution at the desired concentration in transport buffer
-
Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
-
Analytical method for quantifying the test compound (e.g., LC-MS/MS)
Protocol:
-
Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer and equilibrate for 30-60 minutes at 37°C.
-
Donor Solution: Prepare the donor solution containing the test compound and Solutol® HS-15 in the transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the donor solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
-
Basolateral to Apical (B-A) Transport (for efflux studies):
-
Add the donor solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the volume of the collected sample with fresh transport buffer.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µg/mL)
-
Paracellular Integrity Marker Assay (Lucifer Yellow)
To confirm that the observed permeability enhancement is not due to significant damage to the monolayer, a paracellular marker like Lucifer Yellow can be used.
Materials:
-
Caco-2 monolayers on Transwell® inserts
-
Lucifer Yellow solution (e.g., 100 µM in transport buffer)
-
Solutol® HS-15 solution
-
Fluorescence plate reader
Protocol:
-
Co-incubate the Caco-2 monolayers with the test compound, Solutol® HS-15, and Lucifer Yellow in the apical compartment.
-
At the end of the permeability experiment, collect a sample from the basolateral compartment.
-
Measure the fluorescence of the basolateral sample (Excitation ~425 nm, Emission ~528 nm).
-
An excessive leakage of Lucifer Yellow into the basolateral compartment in the presence of Solutol® HS-15 compared to the control indicates a significant disruption of the paracellular barrier.
Visualizations
Caption: Experimental workflow for Caco-2 permeability assays with Solutol® HS-15.
Caption: Proposed mechanisms of Solutol® HS-15-mediated permeability enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Solutol® HS-15 in Oral Bioavailability Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15 (Kolliphor® HS 15), a non-ionic surfactant, is a macrogol 15 hydroxystearate composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol.[1][2][3] Its amphiphilic nature, with a hydrophilic-lipophilic balance (HLB) of 16, makes it an exceptional solubilizer for poorly water-soluble drugs, thereby enhancing their oral bioavailability.[1] This document provides detailed application notes and experimental protocols for utilizing Solutol® HS-15 in the formulation of oral drug delivery systems.
The enhancement of oral bioavailability by Solutol® HS-15 is attributed to several mechanisms. It increases the aqueous solubility of Biopharmaceutical Classification System (BCS) Class II and IV drugs through micellar encapsulation.[3][4] Furthermore, Solutol® HS-15 can inhibit the P-glycoprotein (P-gp) efflux pump, a key contributor to multidrug resistance and poor drug absorption, leading to increased intracellular drug concentrations.[5][6][7] It has also been suggested that it may interact with cytochrome P450-dependent drug metabolism.[5]
Formulation strategies employing Solutol® HS-15 include solid dispersions, self-emulsifying drug delivery systems (SEDDS), and mixed micellar systems.[8][9][10][11] These approaches have demonstrated significant improvements in the pharmacokinetic profiles of various drugs.
Data Presentation: Efficacy of Solutol® HS-15 Formulations
The following tables summarize the quantitative data from various studies, demonstrating the effectiveness of Solutol® HS-15 in enhancing the oral bioavailability of poorly soluble drugs.
| Drug | Formulation Type | Drug:Carrier Ratio | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Curcumin | Solid Dispersion | 1:10 (Drug:Solutol® HS-15) | Rat | ~5-fold higher AUC(0-12h) compared to pure curcumin.[8] | [8] |
| Genistein | Mixed Micelles (HS-15 + Pluronic L61) | N/A | Rat | 3.46-fold increase in relative oral bioavailability.[9] | [9] |
| Genistein | Mixed Micelles (HS-15 + Pluronic F127) | N/A | Rat | 2.23-fold increase in relative oral bioavailability.[9] | [9] |
| Pioglitazone HCl | Solid Dispersion | 1:7 (Drug:Solutol® HS-15) | Rabbit | ~4-fold higher Cmax and ~2.4-fold higher AUC0-t compared to pure drug.[10] | [10] |
| Nateglinide | Solid Dispersion | N/A | Rabbit | ~2.4-fold increase in Cmax and ~1.8-fold increase in AUC.[12] | [12] |
AUC: Area Under the Curve; Cmax: Maximum plasma concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the development and evaluation of Solutol® HS-15-based formulations.
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation Method
This protocol is adapted from studies on curcumin and pioglitazone HCl.[8][10]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15
-
Ethanol (or other suitable organic solvent)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Accurately weigh the desired amounts of API and Solutol® HS-15 to achieve the target drug-to-carrier ratio (e.g., 1:10).
-
Dissolve both the API and Solutol® HS-15 in a minimal amount of ethanol in a round-bottom flask with constant stirring at a controlled temperature (e.g., 50°C) until a clear solution is obtained.[9]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a specific temperature (e.g., 50°C) until a solid film is formed on the inner wall of the flask.[9]
-
Further dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Mixed Micelles by Thin-Film Hydration Method
This protocol is based on the formulation of genistein mixed micelles.[9][13]
Materials:
-
API
-
Solutol® HS-15
-
Co-surfactant (e.g., Pluronic F127, Pluronic L61)[9]
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
-
Deionized water
-
Ultrasonicator
Procedure:
-
Weigh the required quantities of API, Solutol® HS-15, and the co-surfactant.
-
Dissolve all components in methanol in a round-bottom flask.[13]
-
Use an ultrasonic bath to ensure complete dissolution.[13]
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 60°C) and rotation speed (e.g., 120 rpm) to form a thin, dry film.[13]
-
Hydrate the film by adding a specific volume of deionized water to the flask.
-
Shake the flask until a transparent solution is formed, indicating the formation of micelles.[9]
-
The resulting micellar solution can be used for further characterization.
Protocol 3: In Vitro Drug Release Study
This protocol is a generalized method based on several cited studies.[8][9]
Materials:
-
Prepared formulation (Solid Dispersion or Mixed Micelles)
-
USP Dissolution Apparatus II (Paddle type)
-
Dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer)
-
Dialysis bags (for micelle formulations)
-
Syringes and filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C.
-
For solid dispersions, accurately weigh an amount of the formulation equivalent to a specific dose of the API and place it in the dissolution vessel. For mixed micelles, the formulation can be placed in a dialysis bag immersed in the dissolution medium.[9]
-
Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).[11]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes), withdraw a specific volume of the sample (e.g., 5 mL) from the dissolution vessel.[12]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for drug content using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol is a composite based on studies with curcumin and genistein.[8][9][14]
Materials:
-
Sprague-Dawley or Wistar rats
-
Prepared formulation
-
Control (pure drug suspension)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (e.g., 12 hours) before the experiment, with free access to water.
-
Randomly divide the rats into groups (e.g., control group and formulation group, n=6 per group).
-
Administer the prepared formulation or the control suspension orally to the rats via gavage at a predetermined dose.[14]
-
Collect blood samples (e.g., 0.5 mL) from the orbital vein or tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into microcentrifuge tubes containing an anticoagulant.[10][14]
-
Centrifuge the blood samples (e.g., at 13,620 g for 5 minutes at 4°C) to separate the plasma.[14]
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the drug concentration in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Solutol® HS-15 for oral bioavailability enhancement.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. oatext.com [oatext.com]
- 12. ijper.org [ijper.org]
- 13. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for Developing Parenteral Formulations with Solutol® HS-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Solutol® HS-15 (now commercially known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, in the development of parenteral drug formulations. This document outlines the physicochemical properties of Solutol® HS-15, protocols for formulation preparation and characterization, and data on its performance in enhancing solubility and bioavailability.
Introduction to Solutol® HS-15
Solutol® HS-15, or Macrogol 15 hydroxystearate, is a versatile excipient widely employed to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) for both oral and parenteral administration.[1][2][3][4] It is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol. Its amphiphilic nature allows it to form micelles in aqueous solutions, thereby encapsulating lipophilic drug molecules and increasing their apparent solubility.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Solutol® HS-15 is crucial for successful formulation development. Key properties are summarized in the table below.
| Property | Value | References |
| Composition | ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol | |
| Appearance | White to yellowish paste at room temperature | |
| Hydrophilic-Lipophilic Balance (HLB) | Approximately 14-16 | |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v (in distilled water) | [6][7][8] |
| Molar Mass | Approximately 963 g/mol | |
| pH (10% in water) | 5.5 - 7.0 | [9] |
| Solubility | Soluble in water, ethanol; Insoluble in liquid paraffin |
Key Applications in Parenteral Formulations
Solutol® HS-15 offers several advantages in the development of parenteral formulations:
-
Solubility Enhancement: It significantly increases the aqueous solubility of Biopharmaceutical Classification System (BCS) Class II and IV drugs.[10]
-
Formation of Micellar Solutions and Nanoemulsions: It acts as a primary surfactant or co-surfactant in the formation of stable micelles and nanoemulsions for intravenous delivery.
-
Improved Bioavailability: By enhancing solubility and permeability, it can lead to a significant increase in the bioavailability of various drugs.[10][11][12]
-
P-glycoprotein (P-gp) Inhibition: Solutol® HS-15 has been shown to inhibit the P-gp efflux pump, which can enhance the intracellular concentration and efficacy of certain anticancer drugs.[13]
-
Good Safety Profile: It is considered to have a favorable safety profile with reduced histamine release compared to other solubilizers like Cremophor EL.[2]
Quantitative Data on Formulation Performance
The following tables summarize key performance data from various studies utilizing Solutol® HS-15 in parenteral and other formulations.
Table 1: Solubility Enhancement of Poorly Soluble Drugs
| Drug | Formulation Type | Solutol® HS-15 Concentration | Fold Increase in Solubility | Reference |
| Ritonavir | Aqueous Solution | 2% | 13.57 - 21.72 | [14][15] |
| Ritonavir | with β-Cyclodextrin | 2% | 15.92 - 28.97 | [14][15] |
| Nifedipine | Solid Dispersion | N/A | Moderate Enhancement | [5] |
| Thymoquinone | Mixed Micelles (with Soluplus®) | 1:4 ratio with Soluplus® | ~10 | [6][16] |
| Sertaconazole Nitrate | Mixed Micelles | N/A | 86 - 338 | [8] |
| Baicalein | Mixed Micelles (with Poloxamer 188) | N/A | Significant Increase | [1][12] |
| Pioglitazone HCl | Solid Dispersion | 1:5 (Drug:Solutol) | ~2.40 | [11] |
Table 2: Characterization of Solutol® HS-15 Based Formulations
| Formulation Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Mixed Micelles | Thymoquinone | 56.71 ± 1.41 | 0.180 ± 0.003 | 92.4 ± 1.6 | 4.68 ± 0.12 | [16] |
| Mixed Micelles | Genistein (with F127) | 19.79 | 0.076 | 89.79 ± 0.55 | 1.69 ± 0.24 | |
| Mixed Micelles | Genistein (with L61) | 14.24 | 0.190 | 83.40 ± 1.36 | 2.26 ± 0.18 | |
| Mixed Micelles | Baicalein | 23.14 ± 1.46 | N/A | 92.78 ± 0.98 | 6.45 ± 1.54 | [12] |
| Nanoemulsion | Olmesartan Medoxomil | 61.8 ± 3.3 | 0.118 ± 0.126 | N/A | N/A | [7] |
Table 3: In Vivo Pharmacokinetic Improvements
| Drug | Formulation | Animal Model | Key Finding | Reference |
| Curcumin | Solid Dispersion | Rat | ~5-fold higher AUC(0-12h) | [10] |
| Pioglitazone HCl | Solid Dispersion | N/A | ~4-fold higher Cmax and AUC | [11] |
| Colchicine | Aqueous Solution | Rat | 2.4-fold increase in Cmax, 55% reduction in clearance | [13] |
| Midazolam | Aqueous Solution | Rat | No significant effect on pharmacokinetics | [17] |
| Baicalein | Mixed Micelles | N/A | 3.02-fold increase in relative oral bioavailability | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of parenteral formulations containing Solutol® HS-15.
Preparation of a Parenteral Nanoemulsion (Oil-in-Water)
This protocol is a general guideline and may require optimization based on the specific API and desired formulation characteristics.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solutol® HS-15
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous phase (e.g., Water for Injection)
-
Co-surfactant (optional, e.g., Poloxamer 188, lecithin)
-
High-pressure homogenizer or microfluidizer
Protocol:
-
Preparation of the Oil Phase: Dissolve the API in the selected oil at a predetermined concentration. Gentle heating may be applied to facilitate dissolution, but API stability must be considered.
-
Preparation of the Aqueous Phase: Dissolve Solutol® HS-15 and any co-surfactant in the aqueous phase.
-
Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization. The number of passes and the homogenization pressure should be optimized to achieve the desired droplet size and polydispersity index (PDI). A typical starting point is 3-5 passes at 15,000-20,000 psi.
-
Sterilization: The final nanoemulsion can be sterilized by filtration through a 0.22 µm filter. Autoclaving may also be an option, as Solutol® HS-15 has been shown to be stable under such conditions.[4]
Preparation of Mixed Micelles by Thin-Film Hydration
This method is commonly used for encapsulating hydrophobic drugs within the core of micelles.
Materials:
-
API
-
Solutol® HS-15
-
Co-surfactant (e.g., Pluronic F127, Poloxamer 188)
-
Organic solvent (e.g., ethanol, methanol, chloroform)
-
Aqueous phase (e.g., phosphate-buffered saline pH 7.4, Water for Injection)
-
Rotary evaporator
-
Bath sonicator
Protocol:
-
Dissolution: Dissolve the API, Solutol® HS-15, and the co-surfactant in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform film of the drug and polymers should form on the inner surface of the flask.
-
Hydration: Add the aqueous phase to the flask and hydrate the film by rotating the flask in a water bath at a temperature above the glass transition temperature of the polymers.
-
Sonication: To ensure complete formation of micelles and encapsulation of the drug, sonicate the dispersion in a bath sonicator for a defined period (e.g., 5-15 minutes).
-
Purification (Optional): Remove any un-encapsulated drug by centrifugation or filtration.
Characterization of Parenteral Formulations
Method: Dynamic Light Scattering (DLS)
Instrument: Zetasizer or similar DLS instrument.
Protocol:
-
Dilute the formulation with the aqueous phase used for preparation to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI).
-
For zeta potential measurement, use appropriate folded capillary cells and measure the electrophoretic mobility to determine the surface charge.
Method: Centrifugation or Dialysis followed by a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).
Protocol (Centrifugation Method):
-
Place a known amount of the formulation into a centrifugal filter device (with a molecular weight cut-off that retains the nanoparticles/micelles but allows free drug to pass through).
-
Centrifuge at a specified speed and time to separate the encapsulated drug from the un-encapsulated drug.
-
Quantify the amount of free drug in the filtrate using a validated analytical method.
-
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles/Micelles] x 100
Method: Dialysis Bag Method
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS pH 7.4)
-
Shaking water bath or incubator
Protocol:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Pipette a known volume of the drug-loaded formulation into the dialysis bag and seal both ends.
-
Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Hemolysis Assay
This assay is crucial to assess the blood compatibility of parenteral formulations.
Materials:
-
Fresh whole blood (e.g., from a healthy volunteer or animal model) with an anticoagulant (e.g., heparin, EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 (positive control)
-
PBS (negative control)
-
Centrifuge
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare Red Blood Cell (RBC) Suspension: Centrifuge the whole blood to separate the RBCs. Wash the RBC pellet several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: Add different concentrations of the Solutol® HS-15 formulation to the RBC suspension. Use Triton X-100 (e.g., 1% v/v) as a positive control for 100% hemolysis and PBS as a negative control.
-
Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of parenteral formulations with Solutol® HS-15.
Caption: Workflow for developing and evaluating parenteral formulations using Solutol® HS-15.
Caption: Mechanism of drug solubilization by Solutol® HS-15 micelles in an aqueous environment.
Caption: Logical relationship of Solutol® HS-15's mechanisms to improve drug bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. klinegroup.com [klinegroup.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or solutol HS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Enhancing the oral bioavailability of baicalein via Solutol® HS15 and Poloxamer 188 mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjpbcs.com [rjpbcs.com]
- 15. ijrpc.com [ijrpc.com]
- 16. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Solutol® HS-15 in Self-Emulsifying Drug Delivery Systems (SEDDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Solutol® HS-15 (now known as Kolliphor® HS 15) as a key excipient in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). The information compiled herein, supported by experimental data from various studies, is intended to guide researchers in the development of robust oral delivery systems for poorly soluble drugs.
Introduction to Solutol® HS-15 in SEDDS
Solutol® HS-15 is a non-ionic surfactant renowned for its exceptional solubilizing capabilities and safety profile, making it a valuable tool in pharmaceutical formulation.[1] It is an amphiphilic compound composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[2][3] This unique composition allows it to act as both a solubilizer and a co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1]
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5] By incorporating a poorly soluble drug into a SEDDS formulation with Solutol® HS-15, it is possible to significantly enhance its solubility, dissolution rate, and ultimately, its oral bioavailability.[5][6][7] The use of non-ionic surfactants like Solutol® HS-15 is favored due to their lower toxicity compared to ionic surfactants.[4]
Key Advantages of Solutol® HS-15 in SEDDS:
-
Excellent Solubilization: Effectively enhances the solubility of BCS Class II drugs.[7]
-
Enhanced Bioavailability: Formulations with Solutol® HS-15 have demonstrated significant improvements in the oral bioavailability of various drugs.[6][8][9]
-
Good Emulsification Properties: Facilitates the spontaneous formation of fine emulsions with small droplet sizes.[10]
-
P-glycoprotein (P-gp) Inhibition: May help in overcoming multidrug resistance by inhibiting the P-gp efflux pump.[1][11]
-
Favorable Safety Profile: Well-tolerated in oral formulations.[1][6]
Physicochemical Properties of Solutol® HS-15
A thorough understanding of the physicochemical properties of Solutol® HS-15 is crucial for successful SEDDS formulation.
| Property | Value | Reference |
| Appearance | White to yellowish paste | [1] |
| Composition | ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol | [2][3] |
| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [1][10] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% | [1][11] |
| Melting Point | 25-30 °C | - |
| Solubility | Soluble in water, ethanol, and various oils | [1] |
Formulation Development of Solutol® HS-15 based SEDDS
The development of a SEDDS formulation is a systematic process involving the selection of an appropriate oil, surfactant (Solutol® HS-15), and potentially a cosurfactant, followed by optimization of their ratios.
Oil Phase: The oil phase is critical for solubilizing the lipophilic drug. The choice of oil depends on the drug's solubility, with the goal of achieving high drug loading. Common oils include medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs).[12]
Surfactant: Solutol® HS-15 is selected as the primary surfactant due to its high HLB value, which promotes the formation of oil-in-water emulsions.
Cosurfactant/Cosolvent: A cosurfactant, such as Transcutol® P or PEG 400, may be included to improve the emulsification process and the solubilization of the drug.[13]
This protocol outlines the steps to determine the solubility of a drug in various oils, surfactants, and cosurfactants to select the most suitable components for a SEDDS formulation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Candidate oils (e.g., Capryol 90, Labrafil M 1944 CS, Olive oil, Corn oil)
-
Surfactant: Solutol® HS-15
-
Candidate cosurfactants (e.g., Transcutol® P, PEG 400, Akoline-MCM)
-
Vials, vortex mixer, shaking incubator, centrifuge, UV-Vis spectrophotometer or HPLC.
Procedure:
-
Add an excess amount of the API to a known volume (e.g., 1 mL) of each selected oil, surfactant, and cosurfactant in separate vials.
-
Vortex the mixtures for 5-10 minutes to facilitate initial dispersion.[14]
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a specified period (e.g., 48-72 hours) to reach equilibrium.[14]
-
After incubation, centrifuge the samples at high speed (e.g., 1500-3000 rpm) for 15-20 minutes to separate the undissolved drug.[14]
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, ethanol).
-
Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method (UV-Vis spectrophotometry or HPLC).[14]
-
The excipients demonstrating the highest solubility for the API are selected for further formulation development.
Pseudo-ternary phase diagrams are used to identify the self-emulsifying regions and to optimize the concentration of the oil, surfactant, and cosurfactant.
Experimental Protocol: Construction of a Pseudo-Ternary Phase Diagram
Materials:
-
Selected oil, Solutol® HS-15 (surfactant), and selected cosurfactant.
-
Distilled water.
-
Glass vials, magnetic stirrer.
Procedure:
-
Prepare mixtures of the surfactant and cosurfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS mix ratio, prepare a series of formulations by blending the oil phase with the S/CoS mix at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
A known amount (e.g., 100 mg) of each formulation is then titrated with distilled water dropwise under gentle magnetic stirring.
-
Visually observe the mixture for transparency and ease of emulsification. The point at which the mixture becomes turbid is noted.
-
The amounts of oil, surfactant, and cosurfactant are plotted on a ternary phase diagram to delineate the boundaries of the self-emulsifying region.
The following diagram illustrates the workflow for SEDDS formulation development.
Caption: Workflow for the development of a Solutol® HS-15 based SEDDS formulation.
Characterization of Solutol® HS-15 based SEDDS
Once a promising SEDDS formulation is developed, it must be thoroughly characterized to ensure its quality and performance.
The self-emulsification process should be spontaneous and rapid.
Experimental Protocol: Emulsification Time Determination
Materials:
-
SEDDS formulation.
-
Distilled water, magnetic stirrer.
Procedure:
-
Add a known amount (e.g., 1 mL) of the SEDDS formulation to a specific volume (e.g., 250 mL) of distilled water at 37 °C under gentle agitation (e.g., 100 rpm).[12]
-
Record the time required for the formulation to form a clear or slightly bluish-white emulsion. A shorter emulsification time is desirable.
The droplet size of the emulsion is a critical parameter as it affects the drug release and absorption. A smaller droplet size provides a larger surface area for drug absorption.
Experimental Protocol: Droplet Size and Zeta Potential Measurement
Materials:
-
SEDDS formulation.
-
Distilled water.
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the SEDDS formulation with distilled water to an appropriate concentration.
-
Measure the globule size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Desirable characteristics include a mean droplet size of less than 200 nm for a self-nanoemulsifying drug delivery system (SNEDDS), a low PDI (e.g., < 0.3) indicating a narrow size distribution, and a zeta potential that suggests good stability.[12][15]
This study evaluates the rate and extent of drug release from the SEDDS formulation.
Experimental Protocol: In Vitro Dissolution Testing
Materials:
-
Drug-loaded SEDDS formulation.
-
Dissolution apparatus (e.g., USP Type II paddle apparatus).
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Syringes and filters.
-
Analytical instrument (UV-Vis spectrophotometer or HPLC).
Procedure:
-
Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Introduce the SEDDS formulation (e.g., encapsulated in a hard gelatin capsule) into the dissolution medium.
-
At predetermined time intervals, withdraw aliquots of the medium and replace with an equal volume of fresh medium.[9]
-
Filter the samples and analyze the drug concentration using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
The following diagram illustrates the key characterization steps for a SEDDS formulation.
Caption: Key characterization parameters for evaluating a SEDDS formulation.
Case Studies and Performance Data
Numerous studies have demonstrated the effectiveness of Solutol® HS-15 in enhancing the oral bioavailability of poorly soluble drugs.
| Drug | Key Findings | Reference |
| Genistein | Binary mixed micelles of Solutol® HS-15 with Pluronic F127 or L61 significantly enhanced solubility, permeability, and oral bioavailability. | [2][3] |
| Baicalein | Mixed micelles of Solutol® HS-15 and Poloxamer 188 resulted in a 3.02-fold increase in relative oral bioavailability.[8] | [8] |
| Indapamide | SEDDS containing Solutol® HS-15 as a cosurfactant exhibited the smallest droplet size and rapid drug release.[10] | [10] |
| Nateglinide | Solid dispersions with Solutol® HS-15 showed a significant enhancement in dissolution and a 1.7-fold increase in relative bioavailability.[9] | [9] |
| Pioglitazone HCl | Solid dispersions using Solutol® HS-15 led to a 4-fold increase in bioavailability.[7] | [7] |
Conclusion
Solutol® HS-15 is a highly effective and versatile excipient for the development of SEDDS for poorly water-soluble drugs. Its excellent solubilizing properties, ability to form stable nanoemulsions, and favorable safety profile make it a primary choice for formulators. By following a systematic approach to formulation development and characterization, as outlined in these notes, researchers can successfully leverage the benefits of Solutol® HS-15 to improve the oral delivery of challenging APIs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ijpras.com [ijpras.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Enhancing the oral bioavailability of baicalein via Solutol® HS15 and Poloxamer 188 mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. oatext.com [oatext.com]
- 11. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comprehensive study of the basic formulation of supersaturated self-nanoemulsifying drug delivery systems (SNEDDS) of albendazolum - PMC [pmc.ncbi.nlm.nih.gov]
Application of Solutol® HS-15 in Topical Microemulsions: A Guide for Researchers
Introduction:
Solutol® HS-15 (Macrogol 15 Hydroxystearate) is a non-ionic solubilizer and emulsifying agent increasingly utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its unique properties, including high stability, excellent biocompatibility, and the ability to enhance mucosal permeability, make it a compelling excipient for advanced drug delivery systems, including topical microemulsions.[1][2] Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, and a surfactant, often in combination with a co-surfactant. For topical applications, they offer the potential for enhanced drug penetration into the skin, improved drug loading, and favorable aesthetic properties.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging Solutol® HS-15 for the development of topical microemulsion-based drug delivery systems.
Formulation Components and Considerations
The development of a stable and effective topical microemulsion requires careful selection of the oil phase, surfactant/co-surfactant system, and the aqueous phase. Solutol® HS-15 typically serves as the primary surfactant.
Table 1: Exemplary Components for Solutol® HS-15 Based Topical Microemulsions
| Component Category | Examples | Typical Concentration Range (% w/w) | Key Considerations |
| Oil Phase | Medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride, Miglyol® 812), Oleic acid, Isopropyl myristate (IPM), Capmul® MCM | 5 - 20% | The oil phase should have good solubilizing capacity for the target API. Its composition can influence skin permeation. |
| Surfactant | Solutol® HS-15 | 10 - 40% | The primary emulsifier that reduces interfacial tension between the oil and water phases. |
| Co-surfactant / Co-solvent | Transcutol® P (Diethylene glycol monoethyl ether), Propylene glycol, Ethanol, Polyethylene glycol (PEG) 400 | 10 - 30% | Works in synergy with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film, thereby expanding the microemulsion region. |
| Aqueous Phase | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 | 30 - 60% | The continuous or dispersed phase, depending on the microemulsion type (o/w or w/o). |
Experimental Protocols
Protocol for Preparing a Solutol® HS-15 Topical Microemulsion using the Aqueous Titration Method
This protocol describes the spontaneous emulsification method, which is a common and straightforward technique for preparing microemulsions.
Objective: To construct a pseudo-ternary phase diagram to identify the microemulsion region and to prepare an optimized formulation.
Materials:
-
Selected Oil Phase
-
Solutol® HS-15
-
Selected Co-surfactant (e.g., Transcutol® P)
-
Purified Water
-
Active Pharmaceutical Ingredient (API)
-
Magnetic stirrer and stir bars
-
Glass vials or beakers
Procedure:
-
Preparation of Surfactant-Co-surfactant Mixture (Sₘᵢₓ):
-
Prepare different weight ratios of Solutol® HS-15 (surfactant) and the chosen co-surfactant. Common ratios (Sₘᵢₓ) to investigate are 1:1, 2:1, 3:1, and 4:1.
-
For example, for a 1:1 ratio, mix equal weights of Solutol® HS-15 and the co-surfactant until a homogenous liquid is formed.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase and the Sₘᵢₓ at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Place each oil/Sₘᵢₓ mixture in a clear glass vial on a magnetic stirrer at room temperature.
-
Slowly titrate each mixture with the aqueous phase (purified water) drop by drop, with continuous stirring.
-
After each addition, allow the system to equilibrate. Observe the mixture for transparency and flowability. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion. A turbid or milky appearance signifies a coarse emulsion.
-
Record the percentage (w/w) of oil, Sₘᵢₓ, and water for each point on a triangular phase diagram. The area where clear and isotropic mixtures are formed is the microemulsion region.[3][4]
-
-
Preparation of API-Loaded Microemulsion:
-
Select a formulation from within the identified microemulsion region of the phase diagram.
-
Dissolve the desired amount of the API in the oil phase. Gentle heating or sonication may be used to facilitate dissolution.
-
Add the Sₘᵢₓ to the oil-API mixture and mix until uniform.
-
Slowly add the required amount of the aqueous phase to the oil-Sₘᵢₓ-API mixture with continuous stirring until a clear and transparent microemulsion is formed.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for Microemulsion Formulation Development.
Protocol for Physicochemical Characterization
Table 2: Characterization Methods for Solutol® HS-15 Topical Microemulsions
| Parameter | Method | Protocol Summary |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Dilute the microemulsion sample with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects. Analyze using a Zetasizer or similar instrument at 25°C.[5] |
| Zeta Potential | Laser Doppler Electrophoresis | Dilute the sample as for DLS analysis. Measure the electrophoretic mobility of the droplets in an applied electric field. This indicates the surface charge and predicts the physical stability of the formulation.[6][7] |
| Drug Content and Entrapment Efficiency | High-Performance Liquid Chromatography (HPLC) | Accurately weigh a sample of the microemulsion and dissolve it in a suitable solvent (e.g., methanol) to disrupt the structure. Filter the solution and analyze the drug concentration using a validated HPLC method.[1][8] For entrapment efficiency, the amount of unentrapped drug is typically separated by ultrafiltration or centrifugation, and the drug in the filtrate/supernatant is quantified.[5] |
| Viscosity | Rotational Viscometer (e.g., Brookfield type) | Measure the viscosity of the undiluted microemulsion at different shear rates at a controlled temperature (e.g., 25°C) to assess its flow properties and suitability for topical application. |
| pH | pH meter | Directly measure the pH of the undiluted microemulsion to ensure it is within a physiologically acceptable range for skin application (typically pH 4.5-6.5). |
Protocol for In Vitro Skin Permeation Study
Objective: To evaluate the permeation of the API from the Solutol® HS-15 microemulsion across a skin model.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin)
-
Receptor medium (e.g., PBS pH 7.4, potentially with a solubilizing agent like a small percentage of Solutol® HS-15 or ethanol to maintain sink conditions)
-
API-loaded microemulsion
-
Control formulation (e.g., API suspension in water or PBS)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C at the skin surface
-
Syringes and collection vials
-
Validated analytical method (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw the cryopreserved skin. Remove any subcutaneous fat and tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Hydrate the skin in PBS for approximately 30 minutes before mounting.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the skin. The circulating water bath should be set to maintain a skin surface temperature of 32 ± 1°C.
-
Equilibrate the setup for at least 30 minutes with continuous stirring of the receptor medium.
-
-
Application of Formulation:
-
Apply a known amount (e.g., 10-20 mg/cm²) of the API-loaded microemulsion or control formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for API concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss, in μg/cm²/h).
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor formulation.
-
The Enhancement Ratio (ER) can be determined by dividing the flux of the microemulsion by the flux of the control formulation.
-
dot graph [rankdir="TB"] node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: In Vitro Skin Permeation Study Workflow.
Mechanism of Skin Permeation Enhancement
Microemulsions containing Solutol® HS-15 are thought to enhance skin permeation through a combination of mechanisms:
-
Increased Drug Solubilization: The high solubilizing capacity of the microemulsion for the API increases the thermodynamic activity or concentration gradient of the drug towards the skin, which is a primary driver for passive diffusion.[3]
-
Stratum Corneum Modification: Solutol® HS-15, along with the co-surfactant and oil components, can penetrate the stratum corneum and disrupt the highly ordered structure of the intercellular lipids. This fluidization of the lipid bilayers reduces the barrier function of the skin, making it more permeable to the API.
-
Hydration Effect: The aqueous component of the microemulsion can hydrate the stratum corneum. A well-hydrated stratum corneum is generally more permeable to many drugs than dry skin.[3]
-
Solvent Drag: Components of the microemulsion vehicle that permeate the skin can "drag" dissolved drug molecules along with them, further enhancing delivery.
Caption: Proposed Mechanisms of Skin Permeation Enhancement.
Conclusion
Solutol® HS-15 is a versatile and effective excipient for the formulation of topical microemulsions. By carefully selecting the oil and co-surfactant components and systematically constructing phase diagrams, researchers can develop stable, high-loading microemulsion systems. These formulations offer significant potential to enhance the dermal and transdermal delivery of a wide range of APIs by increasing drug solubility and favorably modifying the barrier properties of the stratum corneum. The protocols outlined in this document provide a comprehensive framework for the development, characterization, and evaluation of Solutol® HS-15 based topical microemulsions.
References
- 1. dovepress.com [dovepress.com]
- 2. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solutol® HS-15 in the Stabilization of Amorphous Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutol® HS-15, a macrogol 15 hydroxystearate, is a non-ionic solubilizer and emulsifier increasingly utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its amphiphilic nature and ability to form micelles in aqueous media make it an excellent carrier for developing amorphous solid dispersions (ASDs).[2][3] ASDs are a proven strategy to improve the dissolution rate and oral absorption of Biopharmaceutical Classification System (BCS) Class II and IV drugs by converting the crystalline API into a higher-energy amorphous state.[4][5] Solutol® HS-15 acts as a stabilizer in these systems by inhibiting the recrystallization of the amorphous API, thereby maintaining the supersaturated state upon dissolution and enhancing drug absorption.[6][7]
These application notes provide a comprehensive overview of the use of Solutol® HS-15 for stabilizing ASDs, including its physicochemical properties, mechanisms of action, and quantitative performance data. Detailed experimental protocols for the preparation and characterization of Solutol® HS-15-based ASDs are also presented to guide researchers in their formulation development efforts.
Physicochemical Properties of Solutol® HS-15
Solutol® HS-15 is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol.[2][8] Key properties relevant to its application in ASDs are summarized below.
| Property | Value | Reference |
| Appearance | White to yellowish paste-like solid at room temperature | [9] |
| Molecular Formula | (C2H4O)nC18H36O3 | [10] |
| Molecular Weight | ~960 g/mol (average) | [1] |
| Critical Micelle Concentration (CMC) | 0.005 - 0.02% (w/v) in distilled water | [3][11] |
| Solubility | Freely soluble in water and ethanol | [8] |
Mechanism of Stabilization in Amorphous Solid Dispersions
Solutol® HS-15 stabilizes amorphous APIs in solid dispersions through a combination of mechanisms:
-
Inhibition of Recrystallization: By forming a solid solution with the API, Solutol® HS-15 increases the glass transition temperature (Tg) of the mixture and reduces the molecular mobility of the API, thus kinetically hindering nucleation and crystal growth.[6][7]
-
Hydrogen Bonding: The ester and hydroxyl groups in Solutol® HS-15 can form hydrogen bonds with the API, further preventing the molecular reordering required for crystallization.[12]
-
Micellar Solubilization: Upon dissolution, Solutol® HS-15 readily forms micelles that can encapsulate the hydrophobic API, maintaining a supersaturated solution and preventing precipitation.[13][14] This "parachute effect" is crucial for enhancing oral absorption.
-
Improved Wettability: As a surfactant, Solutol® HS-15 improves the wettability of the hydrophobic API, facilitating faster dissolution.[14]
Mechanism of Solutol® HS-15 in ASD Stabilization and Dissolution.
Quantitative Performance Data
The following tables summarize the performance of Solutol® HS-15 in enhancing the solubility and bioavailability of various poorly soluble drugs.
Table 1: Solubility and Dissolution Enhancement
| Drug | Drug:Solutol® HS-15 Ratio (w/w) | Solubility Enhancement (fold) | Dissolution Enhancement | Reference |
| Pioglitazone HCl | 1:7 | 9 to 49 | Complete release within 15 min at pH 1.2 | [12] |
| Curcumin | 1:10 | - | ~90% release within 1 hour in pH 6.8 buffer | [13] |
| Nateglinide | - | ~65 | Significant improvement in dissolution efficiency | [7] |
| Ritonavir | - | 21.72 (Solutol® HS-15 alone)28.97 (with β-cyclodextrin) | 8.66-fold increase in dissolution rate (with β-cyclodextrin) | [15] |
Table 2: Bioavailability Enhancement
| Drug | Drug:Solutol® HS-15 Ratio (w/w) | Bioavailability Enhancement (Relative) | Animal Model | Reference |
| Curcumin | 1:10 | ~5-fold higher AUC(0-12h) | Rat | [13] |
| Pioglitazone HCl | 1:7 | ~4-fold higher Cmax and AUC0-t | Rabbit | [12] |
| Nateglinide | - | 170% and 179% increase in relative bioavailability | Rabbit | [16] |
Experimental Protocols
Detailed protocols for the preparation and characterization of Solutol® HS-15 based ASDs are provided below.
Experimental Workflow for ASD Preparation and Characterization.
Protocol 1: Preparation of ASD by Solvent Evaporation Method
This method is suitable for thermolabile drugs.
-
Dissolution: Weigh the desired amounts of API and Solutol® HS-15 and dissolve them in a suitable common solvent (e.g., ethanol, methanol, or a mixture thereof). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Drying: Further dry the resulting solid film/mass in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Size Reduction and Storage: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve of appropriate mesh size to obtain a uniform powder. Store the prepared ASD in a desiccator over a desiccant to prevent moisture uptake.
Protocol 2: Preparation of ASD by Melting (Fusion) Method
This method is suitable for thermostable drugs.
-
Mixing: Accurately weigh and physically mix the API and Solutol® HS-15 in a glass container.
-
Melting: Heat the physical mixture in a controlled temperature water bath or oil bath to a temperature approximately 10-20 °C above the melting point of Solutol® HS-15 (around 25-30 °C), ensuring the mixture becomes a clear, molten mass. Stir continuously to ensure homogeneity.
-
Cooling: Rapidly cool the molten mixture by placing the container on an ice bath to solidify the mass quickly, thereby preventing phase separation and crystallization.
-
Size Reduction and Storage: Scrape the solidified mass, pulverize it using a mortar and pestle, and sieve to obtain a uniform powder. Store in a desiccator.
Protocol 3: Characterization of Amorphous Solid Dispersions
1. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal properties, such as glass transition temperature (Tg) and the absence of the drug's melting endotherm, confirming the amorphous state.
-
Procedure:
-
Accurately weigh 3-5 mg of the ASD sample into an aluminum pan and hermetically seal it.
-
Place the pan in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 20 °C to 200 °C) under a nitrogen purge.
-
Analyze the resulting thermogram for the presence of a glass transition and the absence of a melting peak corresponding to the crystalline drug.
-
2. X-Ray Powder Diffraction (XRPD)
-
Purpose: To confirm the amorphous nature of the API within the solid dispersion.
-
Procedure:
-
Place a sufficient amount of the ASD powder on a sample holder.
-
Scan the sample over a 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.
-
Compare the diffractogram of the ASD with those of the pure crystalline drug and Solutol® HS-15. The absence of sharp Bragg peaks characteristic of the crystalline drug indicates an amorphous state.
-
3. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and Solutol® HS-15.
-
Procedure:
-
Prepare a sample by mixing the ASD powder with potassium bromide (KBr) and compressing it into a pellet, or analyze the powder directly using an attenuated total reflectance (ATR) accessory.
-
Scan the sample over a wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Analyze the resulting spectrum for shifts, broadening, or disappearance of characteristic peaks (e.g., C=O, -OH, N-H stretching vibrations) compared to the spectra of the pure components, which can indicate drug-polymer interactions.[12]
-
4. In Vitro Dissolution Testing
-
Purpose: To evaluate the dissolution rate and extent of drug release from the ASD compared to the pure crystalline drug.
-
Procedure:
-
Use a USP Type II (paddle) dissolution apparatus.
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a specified rate (e.g., 50 or 75 rpm).
-
Introduce a weighed amount of the ASD (equivalent to a specific dose of the drug) into each vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.[6]
-
Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
5. Stability Studies
-
Purpose: To assess the physical stability of the ASD under accelerated storage conditions by monitoring for recrystallization.
-
Procedure:
Conclusion
Solutol® HS-15 is a versatile and effective carrier for the development of stable amorphous solid dispersions. Its ability to inhibit recrystallization, enhance dissolution, and maintain supersaturation makes it a valuable tool for improving the oral bioavailability of poorly water-soluble drugs. The protocols and data presented in these application notes provide a solid foundation for researchers and formulation scientists to leverage the benefits of Solutol® HS-15 in their drug development programs. Careful selection of the preparation method and thorough characterization are essential for ensuring the development of a robust and stable ASD formulation.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. pharmtech.com [pharmtech.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | CAS#:61909-81-7 | Chemsrc [chemsrc.com]
- 11. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrpc.com [ijrpc.com]
- 16. Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies Using Solutol® HS-15 as a Vehicle
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Solutol® HS-15 (now known as Kolliphor® HS 15) as a vehicle in in vivo animal studies. Solutol® HS-15 is a non-ionic solubilizer and emulsifying agent used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Introduction to Solutol® HS-15
Solutol® HS-15 is a macrogol 15 hydroxystearate, formed by reacting 12-hydroxystearic acid with ethylene oxide. It is composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[1][2] This composition gives it amphiphilic properties, allowing it to form micelles in aqueous solutions and thereby solubilize hydrophobic compounds.[2] It has been shown to be a safe and effective vehicle for various administration routes in preclinical studies.[1]
Physicochemical Properties and Quantitative Data
The following table summarizes key quantitative data for Solutol® HS-15, which is crucial for formulation development.
| Property | Value | References |
| Composition | ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol | [1][2] |
| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [2] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% (w/v) in water | [2][3] |
| Micelle Hydrodynamic Radius | 11-15 nm | [2] |
| Appearance | Pale yellowish paste at room temperature, becomes liquid at ~30°C | [4] |
Application Notes
Advantages of Using Solutol® HS-15
-
Enhanced Bioavailability : Solutol® HS-15 can significantly improve the oral bioavailability of poorly soluble drugs by enhancing their dissolution and absorption.[1][5]
-
Safety Profile : It has a favorable safety profile compared to other solubilizers like Cremophor EL, with reduced histamine release observed in animal studies.[1]
-
Versatility : It can be used for various routes of administration, including oral (PO), intravenous (IV), and intraperitoneal (IP).[6][7]
-
P-glycoprotein (P-gp) Inhibition : Solutol® HS-15 has been shown to inhibit the P-gp efflux pump, which can be beneficial for drugs that are substrates of this transporter, potentially increasing their systemic exposure.[8]
Considerations and Potential Side Effects
-
Gastrointestinal Effects : In dogs, administration of Solutol® HS-15 formulations has been associated with loose/watery feces and emesis.[9]
-
Vehicle-Induced Effects : At higher concentrations and volumes, especially when combined with other excipients like PEG 400, Solutol® HS-15 can induce physiological changes such as altered kidney and thymus weights in rats, and subclinical dehydration in dogs.[9]
-
Potential for Drug Interactions : As a weak inhibitor of cytochrome P450 3A (CYP3A) and an inhibitor of P-gp, Solutol® HS-15 may alter the pharmacokinetics of co-administered drugs that are substrates for these proteins.[7][10]
Experimental Protocols
Preparation of a Solutol® HS-15 Vehicle for Oral Administration
This protocol describes the preparation of a 10% Solutol® HS-15 in 90% PEG 400 vehicle, a common formulation for oral gavage in rodents.[6][11]
Materials:
-
Solutol® HS-15
-
Polyethylene glycol 400 (PEG 400)
-
Active Pharmaceutical Ingredient (API)
-
Warming plate or water bath
-
Vortex mixer
-
Sonicator
-
Sterile tubes
Procedure:
-
Gently warm the Solutol® HS-15 and PEG 400 to approximately 37°C to reduce viscosity.[6][11]
-
Weigh the required amount of API and place it in a sterile tube.
-
Add the pre-calculated volume of the warmed Solutol® HS-15 to the API.
-
Vortex the mixture until the API is wetted.
-
Sonicate the mixture at 37°C until the API is completely dissolved in the Solutol® HS-15.[6][11]
-
Slowly add the pre-warmed PEG 400 to the mixture while vortexing.
-
Continue to vortex until a clear, homogenous solution is obtained.[6][11]
-
Visually inspect the solution for any undissolved particles before administration.
In Vivo Administration Protocol (Oral Gavage in Mice)
Materials:
-
Prepared drug formulation
-
Appropriate gauge oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Weigh each mouse to determine the correct dosing volume. A common dose volume for mice is 10 mL/kg.[6][11]
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus.
-
Slowly administer the calculated volume of the drug formulation.
-
Monitor the animal for any adverse reactions for at least 30 minutes post-administration.[6]
-
House the animals according to the study protocol and continue monitoring as required.
Visualizations
Caption: Workflow for an in vivo animal study using a Solutol® HS-15 based vehicle.
Caption: Drug solubilization via encapsulation in a Solutol® HS-15 micelle.
Caption: Inhibition of the P-glycoprotein (P-gp) efflux pump by Solutol® HS-15.
References
- 1. pharmtech.com [pharmtech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 7. Impact of Solutol HS 15 on the pharmacokinetic behaviour of colchicine upon intravenous administration to male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Solutol HS 15 on the pharmacokinetic behavior of midazolam upon intravenous administration to male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilization of BCS Class II Drugs with Solutol® HS-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutics Classification System (BCS), Class II drugs are characterized by high permeability but low solubility, which often leads to low and variable oral bioavailability.[1][2] Solutol® HS-15 (Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, has emerged as a valuable excipient for enhancing the solubility and bioavailability of these challenging compounds.[3][4]
Solutol® HS-15 is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[4][5] Its ability to form micelles in aqueous media above its critical micelle concentration (CMC) of 0.06-0.1 mM is a key mechanism for solubilizing hydrophobic drugs.[3][6] This application note provides a comprehensive overview, quantitative data, and detailed protocols for utilizing Solutol® HS-15 to enhance the solubility of BCS Class II drugs.
Mechanism of Solubilization
The enhanced solubility of BCS Class II drugs with Solutol® HS-15 is attributed to a combination of factors:
-
Micellar Solubilization : Above its CMC, Solutol® HS-15 self-assembles into micelles with a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, effectively increasing its concentration in the aqueous medium.[3][7]
-
Amorphization : The process of preparing solid dispersions with Solutol® HS-15 can lead to a partial or complete conversion of the crystalline drug to a more soluble amorphous form.[6][7]
-
Improved Wettability : As a surfactant, Solutol® HS-15 reduces the interfacial tension between the drug particles and the dissolution medium, improving wettability and facilitating faster dissolution.[7]
-
P-glycoprotein (P-gp) Inhibition : Solutol® HS-15 has been shown to inhibit the P-gp efflux pump, which can enhance the intestinal absorption and overall bioavailability of certain drugs.[3][6][8]
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement of various BCS Class II drugs achieved with Solutol® HS-15.
| BCS Class II Drug | Formulation Method | Solutol® HS-15 Concentration/Ratio | Fold Increase in Solubility | Reference |
| Nifedipine | Solid Dispersion (Fusion) | 10:90 (Drug:Polymer) | 88-fold | [7] |
| Ritonavir | Aqueous Solution | 2% | 21.72-fold | [9] |
| Ritonavir | Combination with β-Cyclodextrin | 2% Solutol® HS-15 + 5mM βCD | 28.97-fold | [9] |
| Nateglinide | Solid Dispersion (Solvent Evaporation) | - | ~65-fold | [10] |
| Curcumin | Solid Dispersion | 1:10 (Drug:Solutol® HS-15) | Significantly Increased | [11] |
| Thymoquinone | Mixed Micelles | 1:4 (Soluplus®:Solutol® HS-15) | ~10-fold | [5] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol is a general guideline for preparing a solid dispersion of a BCS Class II drug with Solutol® HS-15.
Materials:
-
BCS Class II Drug
-
Solutol® HS-15
-
Suitable organic solvent (e.g., ethanol, methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the desired amounts of the BCS Class II drug and Solutol® HS-15. Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid film is formed on the inner wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Determination of Aqueous Solubility
This protocol outlines the steps to determine the enhancement in aqueous solubility of a BCS Class II drug formulated with Solutol® HS-15.
Materials:
-
Prepared formulation (e.g., solid dispersion) of the BCS Class II drug with Solutol® HS-15
-
Pure BCS Class II Drug (as a control)
-
Distilled water or buffer of desired pH
-
Shaking incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the pure drug and the prepared formulation to separate vials containing a fixed volume of distilled water or buffer.
-
Equilibration: Place the vials in a shaking incubator or water bath set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a specified period (e.g., 24, 48, or 72 hours) to ensure saturation is reached.
-
Centrifugation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time to sediment the undissolved particles.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved drug using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the fold increase in solubility by dividing the solubility of the drug in the Solutol® HS-15 formulation by the solubility of the pure drug.
Visualizations
References
- 1. bepls.com [bepls.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. ijper.org [ijper.org]
- 11. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Solutol® HS-15 in Ophthalmic Drug Delivery Research
Introduction
Solutol® HS-15, also known as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent used extensively in pharmaceutical research to overcome the challenges associated with poorly water-soluble drugs.[1][2] It is composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[3][4] With a high hydrophilic-lipophilic balance (HLB) of around 16, Solutol® HS-15 is an excellent solubilizing excipient for various drug delivery systems.[2] In ophthalmic research, it is particularly valued for its ability to enhance the aqueous solubility and corneal permeability of hydrophobic drugs, its high stability, good biocompatibility, and low toxicity profile.[3][4][5][6][7] These properties make it a critical component in the development of advanced ocular drug delivery platforms such as mixed micelles and in situ gels.[5][8][9]
Key Applications in Ophthalmic Formulations
Solutol® HS-15 is a versatile excipient for formulating various ophthalmic drug delivery systems designed to improve therapeutic efficacy.
-
Mixed Micellar Systems: Solutol® HS-15 is frequently used in combination with other amphiphilic polymers, such as PEG-DSPE or Pluronics, to form stable mixed micelles.[8][9] These nanocarriers have a hydrophobic core capable of encapsulating poorly soluble drugs, like the antifungal sertaconazole nitrate or the anti-inflammatory curcumin, and a hydrophilic shell that ensures stability in aqueous tear fluid.[4][8][9][10] This approach has been shown to dramatically increase the aqueous solubility of drugs by up to 338-fold, facilitating their formulation into effective eye drops.[4][9][11]
-
In Situ Gelling Systems: To prolong the contact time of formulations on the ocular surface, Solutol® HS-15 based micelles can be incorporated into an in situ gelling system.[8][12] These formulations are administered as a liquid but undergo a phase transition to a gel upon exposure to the physiological conditions of the eye (e.g., ions in the tear film).[8][13] This technology combines the solubility-enhancing benefits of micelles with the extended precorneal residence time of a gel, leading to improved drug absorption and bioavailability.[8][14]
Data Presentation: Performance of Solutol® HS-15 Formulations
The following tables summarize quantitative data from studies utilizing Solutol® HS-15 in ophthalmic formulations.
Table 1: Physicochemical Properties of Solutol® HS-15 Based Formulations
| Formulation Type | Drug | Co-Excipient(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Mixed Micelles | Sertaconazole Nitrate | Brij® 58, Transcutol® P | 16.89 ± 0.61 | 0.17 ± 0.02 | -12.35 ± 0.54 | [9][11] |
| Mixed Micelles | Sertaconazole Nitrate | Pluronic® L121, Propylene Glycol | 15.33 ± 0.34 | 0.23 ± 0.01 | -9.67 ± 0.43 | [9][11] |
| Micelle In Situ Gel | Curcumin | PEG-DSPE, Gellan Gum | 15.51 ± 0.15 | N/A | N/A | [8] |
Table 2: Solubility and Corneal Permeability Enhancement
| Drug | Formulation | Solubility Enhancement (Fold Increase) | Ex Vivo Corneal Flux (Jmax) (µg/cm²/h) | Enhancement Ratio (vs. Suspension) | Reference |
| Sertaconazole Nitrate | Mixed Micelles (MM-8) | Up to 338.82 | 66.12 ± 4.09 | 2.59 | [3][4][9] |
| Sertaconazole Nitrate | Mixed Micelles (MM-11) | N/A | 50.38 ± 1.80 | 1.97 | [3] |
| Pioglitazone HCl | Solid Dispersion (1:7 ratio) | ~33 | N/A | N/A | [15] |
| Curcumin | Mixed Micelles | Significantly Improved | Penetrated rabbit cornea more efficiently than free curcumin | N/A | [8][14] |
Table 3: In Vitro Drug Release Characteristics
| Drug | Formulation | Release Medium | % Drug Released at 24h | Release Profile | Reference |
| Curcumin | Mixed Micelles | Phosphate Buffer Saline (PBS) | 17.40% | Sustained Release | [8] |
| Curcumin | Propylene Glycol Solution | Phosphate Buffer Saline (PBS) | 59.74% | Rapid Release | [8] |
Experimental Protocols
The following are detailed methodologies for the preparation and evaluation of Solutol® HS-15 based ophthalmic formulations.
Protocol 1: Preparation of Mixed Micelles via Thin-Film Hydration
This protocol is adapted for the preparation of sertaconazole nitrate (STZ) loaded mixed micelles.[4][9]
-
Dissolution: Accurately weigh and dissolve STZ, Solutol® HS-15, and an auxiliary surfactant (e.g., Brij® 58) in a suitable organic solvent like ethanol in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 37°C) until a thin, uniform film forms on the flask wall.
-
Hydration: Hydrate the film with a specific volume of a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.0). The flask should be rotated gently to ensure complete hydration of the film.
-
Micelle Formation: Continue stirring the hydrated mixture for 1 hour at 37°C to allow for the self-assembly of mixed micelles.
-
Purification: Centrifuge the resulting micellar solution at high speed (e.g., 12,000 rpm) for 10 minutes and filter through a 0.22 µm membrane filter to remove any non-incorporated drug or aggregates.
Protocol 2: Preparation of a Micelle-Based In Situ Gel
This protocol describes the incorporation of curcumin-loaded mixed micelles into a gellan gum-based in situ gel.[8][12]
-
Micelle Preparation: Prepare curcumin-loaded mixed micelles (Cur-MMs) using the solvent evaporation method.[12] Dissolve curcumin, Solutol® HS-15, and PEG-DSPE (e.g., at a 3:2 weight ratio of Solutol to PEG-DSPE) in ethanol.[8][12] Evaporate the solvent to form a film and hydrate with a Tris-HCl buffer (pH 7.0).[12]
-
Gelling Agent Preparation: Disperse gellan gum (e.g., 0.5 g) in deionized water (e.g., 50 mL) and heat to 90°C for 2 hours with stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Incorporation: Mix the prepared Cur-MMs solution and the gellan gum solution at a 1:1 volume ratio.
-
Osmolarity Adjustment: Add a suitable amount of an isotonicity agent, such as mannitol, to adjust the osmotic pressure of the final formulation to be within the physiological range for ocular use.
Protocol 3: Characterization of Micellar Formulations
-
Particle Size and Polydispersity Index (PDI): Dilute the formulation with deionized water and measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Zeta Potential (ZP): Determine the surface charge of the micelles by measuring the zeta potential using the same DLS instrument equipped with an electrode.
-
Critical Micelle Concentration (CMC): Measure the CMC using fluorescence spectroscopy with pyrene as a fluorescent probe.[8] Plot the intensity ratio of the first and third vibronic bands (I₁/I₃) against the logarithm of the polymer concentration. The CMC is the intersection point of the two regression lines on the graph.[8]
Protocol 4: In Vitro Drug Release Study (Dialysis Method)
This method evaluates the drug release profile from the formulation.[8][15][16]
-
Preparation: Place a known volume of the drug-loaded formulation (e.g., 1 mL) into a dialysis bag (with a specific molecular weight cut-off).
-
Setup: Suspend the sealed dialysis bag in a vessel containing a known volume of release medium (e.g., 0.5 w/v % SLS in 0.01N HCl or PBS) to maintain sink conditions.[16]
-
Incubation: Maintain the system at a constant temperature (e.g., 34°C or 37°C) with continuous stirring (e.g., 50 rpm).[8][16]
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes, etc.), withdraw an aliquot of the release medium for analysis and replace it with an equal volume of fresh medium.[16]
-
Analysis: Quantify the drug concentration in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
Protocol 5: Ex Vivo Corneal Permeation Study
This study assesses the ability of the formulation to penetrate the cornea.[3]
-
Tissue Preparation: Obtain fresh corneas (e.g., from rabbits or goats) and mount them in a Franz diffusion cell with the epithelial side facing the donor compartment.
-
Application: Add the test formulation (e.g., Solutol® HS-15 mixed micelles) to the donor compartment and a suitable buffer to the receptor compartment.
-
Incubation: Maintain the diffusion cell at a physiological temperature (e.g., 34°C) with constant stirring in the receptor compartment.
-
Sampling & Analysis: At set time intervals, collect samples from the receptor compartment and analyze the drug concentration to determine the permeation rate and flux across the cornea.
Visualizations: Workflows and Relationships
Caption: Workflow for the formulation and characterization of this compound micelles.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. apexbt.com [apexbt.com]
- 7. pharmtech.com [pharmtech.com]
- 8. A Novel Gel-Forming Solution Based on PEG-DSPE/Solutol HS 15 Mixed Micelles and Gellan Gum for Ophthalmic Delivery of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Gel-Forming Solution Based on PEG-DSPE/Solutol HS 15 Mixed Micelles and Gellan Gum for Ophthalmic Delivery of Curcumin [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. saudijournals.com [saudijournals.com]
- 14. A Novel Gel-Forming Solution Based on PEG-DSPE/Solutol HS 15 Mixed Micelles and Gellan Gum for Ophthalmic Delivery of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ijper.org [ijper.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solutol® HS-15 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use Solutol® HS-15 while minimizing cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS-15 and why is it used in research?
A1: Solutol® HS-15 (Macrogol 15 hydroxystearate) is a non-ionic surfactant used to increase the aqueous solubility of poorly water-soluble (lipophilic) molecules, which is particularly useful for Biopharmaceutical Classification System (BCS) Class 2 and 4 drugs.[1][2] It is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[2][3] Its ability to form micelles enhances the stability and bioavailability of these drugs for both oral and parenteral administration.[3][4]
Q2: At what concentration does Solutol® HS-15 typically become cytotoxic?
A2: The cytotoxicity of Solutol® HS-15 is concentration-dependent.[2][5] Toxic effects generally begin to appear at concentrations above its critical micelle concentration (CMC), which is in the range of 0.06 to 0.1 mM.[6] For example, in Calu-3, Caco-2, and A549 epithelial cells, cytotoxicity is observed at concentrations above the CMC.[6] It is crucial to determine the optimal concentration for each specific cell line and experimental setup.
Q3: What is the mechanism of Solutol® HS-15 induced cytotoxicity?
A3: The primary mechanism of Solutol® HS-15 cytotoxicity is related to the destabilization of the cell membrane, particularly at concentrations exceeding the CMC.[6] This can lead to increased cell membrane permeability and the release of intracellular components like lactate dehydrogenase (LDH).[6][7] However, it is considered to have relatively low toxicity compared to other surfactants.[4][8]
Q4: How can I assess the cytotoxicity of Solutol® HS-15 in my experiments?
A4: Standard cell viability assays are recommended to assess the cytotoxicity of Solutol® HS-15. The most common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage by measuring the release of lactate dehydrogenase.[1][6]
Q5: Can Solutol® HS-15 affect cellular transport mechanisms?
A5: Yes, Solutol® HS-15 has been shown to inhibit P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance (MDR).[4][8][9] This inhibition can lead to increased intracellular accumulation of certain drugs, which can be a desirable effect in some cancer therapies.[8][9]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected non-toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Different cell lines exhibit varying sensitivities to surfactants. |
| Perform a dose-response experiment to determine the specific EC50/IC50 for your cell line. | |
| Incorrect concentration calculation: | Errors in calculating the molar concentration of Solutol® HS-15. |
| Double-check the molecular weight (approx. 960 g/mol ) and your dilution calculations.[8] | |
| Prolonged incubation time: | The duration of exposure to Solutol® HS-15 can influence cytotoxicity. |
| Consider reducing the incubation time and performing a time-course experiment. | |
| Contamination of reagents: | Bacterial or fungal contamination can lead to cell death. |
| Ensure all solutions and media are sterile. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding: | Inconsistent cell numbers across wells can lead to variability. |
| Ensure a homogenous cell suspension and use appropriate seeding densities (e.g., 1x10^4 cells/well for a 96-well plate).[1][10] | |
| Incomplete dissolution of MTT formazan: | The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings. |
| After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[11][12] | |
| Interference with assay reagents: | Solutol® HS-15 micelles may interfere with the absorbance reading. |
| Include appropriate controls, such as media with Solutol® HS-15 but without cells, to measure background absorbance. | |
| Pipetting errors: | Inaccurate pipetting of reagents can introduce significant variability. |
| Use calibrated pipettes and be consistent with your technique. |
Quantitative Data Summary
Table 1: Cytotoxicity of Solutol® HS-15 in various cell lines.
| Cell Line | Assay | EC50 / IC50 | Concentration Range Tested | Reference |
| Calu-3 | MTS | ~10.2 mM | 0.01 mM - 20 mM | [6] |
| Caco-2 | MTS | ~6.5 mM | 0.01 mM - 20 mM | [6] |
| A549 | MTS | ~7.5 mM | 0.01 mM - 20 mM | [6] |
| Calu-3 | LDH | ~7.8 mM | 0.01 mM - 20 mM | [6] |
| Caco-2 | LDH | ~5.2 mM | 0.01 mM - 20 mM | [6] |
| A549 | LDH | ~5.8 mM | 0.01 mM - 20 mM | [6] |
| KB 8-5-11 | Growth Inhibition | IC50 of Solutol HS-15 alone is not specified, but 10% of its IC50 was used to show reversal of resistance. | Not specified | [7][8] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[3][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[11]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of Solutol® HS-15. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[12]
LDH Assay for Cytotoxicity
This protocol is based on the principle of measuring lactate dehydrogenase released from damaged cells.[1][6][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours).[1][6][10]
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15]
Visualizations
Caption: Workflow for assessing Solutol® HS-15 cytotoxicity.
Caption: Troubleshooting guide for high cytotoxicity.
Caption: Mechanism of Solutol® HS-15 cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration | MDPI [mdpi.com]
- 4. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of novel surfactants and Solutol HS 15 on paclitaxel aqueous solubility and permeability across a Caco-2 monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. This compound (Polyethylene glycol 12-hydroxystearate,聚乙二醇12-羟基二醇) - 仅供科研 | Biochemical Assay Reagent | MCE [medchemexpress.cn]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Drug Precipitation in Solutol® HS-15 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address drug precipitation issues encountered when formulating with Solutol® HS-15.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS-15 and why is it used in drug formulations?
Solutol® HS-15 (also known as Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent. It is composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[][2] It is widely used to enhance the solubility and bioavailability of poorly water-soluble drugs in both oral and parenteral formulations.[2][3] Its ability to form micelles in aqueous solutions helps to encapsulate lipophilic drug molecules, thereby increasing their solubility.[3]
Q2: What is the Critical Micelle Concentration (CMC) of Solutol® HS-15?
The CMC of Solutol® HS-15 in distilled water is in the range of 0.005% to 0.02%.[] This low CMC value is advantageous as it allows for the formation and maintenance of micelles even upon significant dilution in bodily fluids.[]
Q3: Can drug precipitation occur in Solutol® HS-15 formulations?
Yes, despite its excellent solubilizing properties, drug precipitation can still occur in Solutol® HS-15 formulations. This can be triggered by various factors such as dilution, temperature changes, pH shifts, and interactions with other excipients.
Q4: How does Solutol® HS-15 enhance the stability of amorphous solid dispersions?
In solid dispersions, Solutol® HS-15 can help to prevent the recrystallization of the amorphous drug.[4] It can form hydrogen bonds with the drug, inhibit phase separation, and increase the wettability of the drug particles, all of which contribute to maintaining the drug in its more soluble amorphous state.[5]
Troubleshooting Guide: Drug Precipitation
This guide addresses specific issues of drug precipitation in a question-and-answer format.
Q5: Why is my drug precipitating upon dilution of the Solutol® HS-15 formulation?
-
Answer: Precipitation upon dilution is a common challenge and can be attributed to several factors:
-
Concentration falling below the CMC: Upon dilution, the concentration of Solutol® HS-15 may fall below its critical micelle concentration, leading to the disassembly of micelles and the subsequent precipitation of the encapsulated drug.
-
Supersaturation: The formulation may be a supersaturated system. While stable in its concentrated form, dilution can disrupt this delicate equilibrium, causing the drug to crash out of solution.
-
Change in solvent properties: Dilution with an aqueous medium alters the overall solvent environment, which may not be as favorable for keeping the drug solubilized as the original formulation concentrate.
-
Q6: My solid dispersion with Solutol® HS-15 shows drug recrystallization over time. What could be the cause and how can I prevent it?
-
Answer: Recrystallization in solid dispersions indicates a return of the drug from its high-energy amorphous state to its more stable, less soluble crystalline form.
-
Causes:
-
Insufficient interaction between drug and carrier: The amount or type of carrier may not be optimal to sufficiently inhibit molecular mobility and prevent nucleation and crystal growth.
-
High drug loading: A higher drug-to-carrier ratio can increase the tendency for recrystallization.[4]
-
Storage conditions: High temperature and humidity can accelerate molecular mobility and promote recrystallization.
-
-
Prevention Strategies:
-
Optimize drug-to-carrier ratio: Reducing the drug load may improve stability.
-
Incorporate a secondary crystallization inhibitor: The addition of another polymer, such as HPMC or PVP, can provide additional steric hindrance and hydrogen bonding opportunities to stabilize the amorphous drug.
-
Control storage conditions: Store the solid dispersion in a cool, dry place.
-
-
Q7: I am observing precipitation when I change the pH of my formulation. Why is this happening?
-
Answer: The solubility of many ionizable drugs is highly pH-dependent. If your drug has acidic or basic functional groups, a change in pH can alter its ionization state, leading to a significant decrease in solubility and subsequent precipitation. While Solutol® HS-15 can solubilize the neutral form of a drug within its micelles, a change in pH that favors the less soluble form can overwhelm the capacity of the micelles.
Q8: My formulation is clear at room temperature but becomes cloudy upon refrigeration. What is the reason for this temperature-dependent precipitation?
-
Answer: This phenomenon is known as the "cloud point." For non-ionic surfactants like Solutol® HS-15, a decrease in temperature can sometimes lead to a decrease in the solubility of the surfactant itself or the drug-surfactant complex, resulting in phase separation and a cloudy appearance. Conversely, some formulations may show precipitation upon heating. The cloud point of Solutol® HS-15 is reported to be around 70°C.[6] It is crucial to evaluate the physical stability of your formulation across the expected storage and handling temperature range.[7]
Data Presentation
Table 1: Solubility Enhancement of Various Drugs with Solutol® HS-15
| Drug | Drug:Solutol® HS-15 Ratio (w/w) | Preparation Method | Fold Increase in Solubility | Reference |
| Pioglitazone HCl | 1:7 | Solid Dispersion (Solvent Evaporation) | ~49 | [4] |
| Nateglinide | 1:5 | Solid Dispersion (Solvent Evaporation) | ~65 | [8] |
| Ritonavir | 1:1 (with β-cyclodextrin) | Solid Inclusion Complex | 15.92 | [9] |
| Nifedipine | 1:9 | Solid Dispersion (Fusion) | 88 | [10] |
| Curcumin | 1:10 | Solid Dispersion | - | [11] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Accurately weigh the desired amounts of the drug and Solutol® HS-15.[4]
-
Dissolve both the drug and Solutol® HS-15 in a suitable common solvent (e.g., ethanol, methanol) in a round-bottom flask.[8]
-
Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a sieve of appropriate mesh size.
-
Store the resulting powder in a desiccator until further use.
Protocol 2: Preparation of Nanoemulsion by Thin-Film Hydration Method
-
Accurately weigh the drug, Solutol® HS-15, and any co-surfactants or oils.
-
Dissolve all components in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.[6]
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the boiling point of the solvent.
-
Continue rotation until a thin, uniform lipid film is formed on the flask wall.
-
Hydrate the film by adding a pre-heated aqueous phase (e.g., phosphate buffer, distilled water) to the flask.
-
Rotate the flask in the rotary evaporator (without vacuum) at a temperature above the phase transition temperature of the lipid components to allow for the formation of the nanoemulsion.
-
The resulting nanoemulsion can be further processed by sonication or homogenization to reduce the particle size and improve uniformity.
Protocol 3: Determination of Drug Content and Encapsulation Efficiency
-
Accurately weigh a specific amount of the formulation (e.g., solid dispersion, nanoemulsion).
-
Disrupt the formulation to release the encapsulated drug. This can be achieved by dissolving the formulation in a suitable solvent that dissolves both the drug and the excipients (e.g., methanol, acetonitrile).[2][5]
-
For nanoemulsions, separation of the free drug from the encapsulated drug may be necessary before disruption. This can be done using techniques like ultracentrifugation or size exclusion chromatography.[2][12]
-
Quantify the total amount of drug in the disrupted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][8]
-
The drug content is expressed as the amount of drug per unit weight of the formulation.
-
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Mass of drug in formulation / Mass of drug initially added) x 100
Mandatory Visualizations
Caption: A general workflow for developing and troubleshooting Solutol® HS-15 formulations.
Caption: A decision tree for troubleshooting drug precipitation in Solutol® HS-15 formulations.
Caption: Mechanism of micellar solubilization of a poorly soluble drug by Solutol® HS-15.
References
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parenteral emulsions stabilized with a mixture of phospholipids and PEG-660-12-hydroxy-stearate: evaluation of accelerated and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
Technical Support Center: Stability Testing of Solutol® HS 15-Based Drug Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of drug formulations containing Solutol® HS 15 (also known as Kolliphor® HS 15 or Macrogol 15 hydroxystearate).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of Solutol® HS 15 and its formulations.
FAQ 1: What is Solutol® HS 15 and what are its main components?
Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is a complex mixture produced by reacting 12-hydroxystearic acid with ethylene oxide.[1][2] Its primary components are:
-
Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid (~70%): This is the main surface-active component.
-
Free Polyethylene Glycol (PEG) (~30%): This portion acts as a co-solvent.[3]
FAQ 2: What are the primary degradation pathways for Solutol® HS 15?
The two main chemical degradation pathways for Solutol® HS 15 are hydrolysis and oxidation.
-
Hydrolysis: The ester linkages between polyethylene glycol and 12-hydroxystearic acid can be hydrolyzed, especially under acidic or basic conditions. This process can be accelerated by heat.[4] This cleavage results in the formation of free 12-hydroxystearic acid and polyethylene glycol.
-
Oxidation: The polyethylene glycol (PEG) portion of the molecule is susceptible to oxidation.[4] This can be initiated by heat, light, or the presence of peroxides, leading to the formation of various degradation products including aldehydes, ketones, and carboxylic acids.
FAQ 3: How stable is Solutol® HS 15 to heat? Can it be autoclaved?
Solutol® HS 15 exhibits good thermal stability and aqueous solutions can be sterilized by autoclaving (121°C).[5] However, prolonged exposure to high heat may cause a reversible phase separation into liquid and solid phases upon cooling, which can be resolved by homogenization.[5] A slight decrease in the pH of aqueous solutions may also be observed after heating.[5]
FAQ 4: What are common physical stability issues with Solutol® HS 15 formulations?
The type of physical instability depends on the formulation:
-
Solid Dispersions: The primary concern is the recrystallization of the amorphous API over time, which can negate the solubility enhancement. Solutol® HS 15 is often used to inhibit this recrystallization.[6][7]
-
Emulsions: Emulsions stabilized with Solutol® HS 15 can be susceptible to breaking, particularly after freeze-thaw cycles.[8] The concentration of Solutol® HS 15 is critical; excessive amounts can decrease the zeta potential and lead to instability.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can experience phase separation or drug precipitation during storage.[9]
-
Micellar Solutions: While generally stable, issues such as drug precipitation upon dilution can occur if the formulation is not optimized.[3]
FAQ 5: Can Solutol® HS 15 interfere with analytical testing during stability studies?
Yes, Solutol® HS 15 can present analytical challenges. A significant issue is its tendency to cause ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, which can lead to inaccurate quantification of the API and its degradants.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during stability testing.
Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram
Problem: You observe new or growing peaks in your HPLC chromatogram during a stability study that do not correspond to the API or its known degradants.
Possible Causes & Solutions:
| Possible Cause | Investigation & Solution |
| Degradation of Solutol® HS 15 | The polyethylene glycol (PEG) or ester components of Solutol® HS 15 may be degrading under your storage conditions (especially oxidative or hydrolytic stress). To confirm, prepare and stress a placebo formulation (containing Solutol® HS 15 but no API) under the same conditions. Analyze the stressed placebo by HPLC to see if the unexpected peaks are present. |
| Interaction between API and Solutol® HS 15 | A new adduct or conjugate may have formed. This is less common but possible. Utilize LC-MS to obtain the mass of the unknown peak and see if it corresponds to a combination of the API and a fragment of Solutol® HS 15. |
| Leachables from Container Closure System | Components from the storage container (e.g., plasticizers from IV bags) may be leaching into the formulation. Analyze a blank solvent stored in the same container under the same conditions to check for leachables. |
Troubleshooting Guide 2: Poor Data Reproducibility or Inaccurate Quantification in LC-MS
Problem: You are experiencing poor precision, accuracy, or a significant loss of signal (ion suppression) when analyzing your Solutol® HS 15 formulation with LC-MS/MS.
Possible Causes & Solutions:
| Possible Cause | Investigation & Solution |
| Matrix Effects from Solutol® HS 15 | Solutol® HS 15 is known to cause significant ion suppression in the electrospray ionization (ESI) source of a mass spectrometer. The high concentration of the non-volatile surfactant competes with the analyte for ionization, reducing the analyte's signal. |
| Solution 1: Sample Preparation | Implement a sample clean-up step to remove the bulk of the Solutol® HS 15 before injection. Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or tert-butyl methyl ether (TBME) has been shown to be effective in removing the excipient while retaining the API for analysis. |
| Solution 2: Chromatographic Separation | Optimize your HPLC method to achieve baseline separation between your analyte(s) and the bulk of the Solutol® HS 15 components. If the excipient elutes at a different time than the analyte, its impact on ionization will be minimized. |
| Solution 3: Use of an Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard (SIL-IS) for your API will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification. |
Troubleshooting Guide 3: Physical Instability of the Formulation
Problem: You observe physical changes in your formulation during stability storage, such as precipitation, phase separation, or changes in particle size.
Possible Causes & Solutions:
| Formulation Type | Observed Issue | Investigation & Solution |
| Solid Dispersion | Recrystallization of API | Confirm recrystallization using Differential Scanning Calorimetry (DSC) to detect the melting endotherm of the crystalline API, or by Powder X-ray Diffraction (PXRD) to observe characteristic diffraction peaks. To mitigate, consider increasing the drug-to-polymer ratio or incorporating a secondary polymer to further inhibit molecular mobility. |
| Emulsion / SEDDS | Phase Separation or Creaming | This indicates droplet coalescence. Measure droplet size and zeta potential over time. Instability may be due to an inappropriate concentration of Solutol® HS 15. Evaluate different concentrations of the surfactant. For emulsions, adding a co-surfactant or an agent that increases the viscosity of the continuous phase can improve stability.[8] |
| Aqueous Solution / Micellar Formulation | Precipitation or Cloudiness | This could be due to drug precipitation or the formulation reaching its "cloud point" if stored at elevated temperatures. Determine the cloud point of the formulation to ensure storage is well below this temperature. If drug precipitation is occurring, it may indicate that the solubilization capacity has been exceeded or has diminished over time due to excipient degradation. Re-evaluate the drug-to-surfactant ratio. |
Section 3: Data & Protocols
Quantitative Data Summary
The stability of Solutol® HS 15-based formulations is highly dependent on the specific API, other excipients, and storage conditions. The following tables provide an example of how to present stability data.
Table 1: Example Stability Data for a Solutol® HS 15-Based Solid Dispersion under Accelerated Conditions (40°C / 75% RH)
| Time Point | Assay (% of Initial) | Total Impurities (%) | Physical Appearance | Dissolution (% in 30 min) |
| Initial | 100.2 | 0.15 | White Powder | 95.4 |
| 1 Month | 99.8 | 0.25 | White Powder | 94.8 |
| 3 Months | 99.1 | 0.48 | White Powder | 92.1 |
| 6 Months | 98.5 | 0.75 | Slight Yellowing | 88.5* |
*Decrease in dissolution may indicate partial recrystallization.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | To test sensitivity to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | To test sensitivity to alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To assess the risk of oxidative degradation. |
| Thermal Stress | 80°C for 48 hours | To evaluate stability at elevated temperatures. |
| Photostability | ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV) | To test sensitivity to light. |
Goal is to achieve 5-20% degradation of the API to ensure the analytical method is stability-indicating.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of an API and its degradation products in a Solutol® HS 15-based formulation.
Methodology:
-
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of the API).
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation equivalent to 10 mg of the API into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of acetonitrile and water.
-
Sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the same solvent.
-
Filter a portion through a 0.45 µm syringe filter into an HPLC vial.
-
-
Forced Degradation Sample Analysis:
-
Analyze the stressed samples (from Table 2) using the developed method.
-
Use the PDA detector to assess peak purity of the main API peak in the presence of degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the API peak (resolution > 1.5).
-
Section 4: Visualizations
Diagram 1: General Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues in Solutol® HS 15 formulations.
Diagram 2: Potential Degradation Pathways of Solutol® HS 15
Caption: Key degradation pathways for the components of Solutol® HS 15.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Polyoxyl 15 Hydroxystearate [doi.usp.org]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrogol 15 Hydroxystearate - CD Formulation [formulationbio.com]
- 6. ijper.org [ijper.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Parenteral emulsions stabilized with a mixture of phospholipids and PEG-660-12-hydroxy-stearate: evaluation of accelerated and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Solutol® HS-15 Micelle Stability and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Solutol® HS-15 (also known as Kolliphor® HS 15) micelles.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the stability of Solutol® HS-15 micelles?
A1: Solutol® HS-15 is a non-ionic surfactant, and as such, its ability to form micelles and its critical micelle concentration (CMC) are largely independent of pH within a typical physiological range (pH 4-8). The micellar structure is known to be robust and can effectively solubilize compounds almost independently of pH or in biorelevant media.[1] However, at extreme pH values (highly acidic or alkaline), the long-term chemical stability of the Solutol® HS-15 molecule itself can be compromised.
Q2: What is the primary mechanism of degradation for Solutol® HS-15 at extreme pH?
A2: The primary degradation pathway for Solutol® HS-15 under highly acidic or basic conditions is the hydrolysis of its ester linkage. Solutol® HS-15 is a polyoxyethylene ester of 12-hydroxystearic acid.[2] This ester bond can be cleaved by acid- or base-catalyzed hydrolysis, yielding 12-hydroxystearic acid and polyethylene glycol as degradation products.
Q3: Will my drug formulation be stable in Solutol® HS-15 micelles at acidic pH (e.g., pH 1.2 for gastric fluid simulation)?
A3: For short-term exposure, Solutol® HS-15 micelles have been shown to be effective in protecting acid-labile drugs from degradation. For instance, studies with curcumin demonstrated that Solutol® HS-15 provided a superior stabilizing effect against hydrolytic degradation in a pH 1.2 buffer medium compared to other solubilizers.[3][4] This suggests that for the typical duration of gastric transit, the micellar structure remains sufficiently intact to protect the encapsulated drug. However, for prolonged storage at low pH, the potential for hydrolysis of the Solutol® HS-15 itself should be evaluated.
Q4: What about the stability of Solutol® HS-15 micelles in neutral to slightly alkaline conditions (e.g., pH 6.8 - 7.4 for intestinal or blood simulation)?
A4: Solutol® HS-15 micelles exhibit excellent stability in the neutral to slightly alkaline pH range. Numerous studies have successfully used these micelles in simulated intestinal fluid (pH 6.8) and phosphate-buffered saline (pH 7.4) with no significant changes in micelle size or drug encapsulation efficiency over the course of the experiments.[3][4]
Q5: Can I autoclave a solution of Solutol® HS-15 micelles? Will the pH of the solution affect its thermal stability?
A5: Yes, Solutol® HS-15 micelles are known to be stable upon steam autoclaving at 121°C for 20 minutes. Studies have shown no significant changes in particle size or pH of placebo formulations after autoclaving, indicating good thermal stability.[1] This stability appears to be largely independent of the initial pH, within a reasonable range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the micellar solution after adjusting pH. | 1. The encapsulated drug may have pH-dependent solubility and is precipitating out of the micelle core. 2. Extreme pH may be causing micelle destabilization, although this is less common. | 1. Verify the pH-solubility profile of your active pharmaceutical ingredient (API). 2. Consider adjusting the formulation pH to a range where the API is more soluble. 3. Analyze the particle size distribution to see if it has significantly changed. |
| Loss of drug content over time in a formulation stored at low or high pH. | 1. The drug itself may be unstable at that pH. 2. The Solutol® HS-15 may be slowly hydrolyzing, leading to a loss of micellar integrity and subsequent drug degradation or precipitation. | 1. First, assess the stability of the API alone at the target pH. 2. If the API is stable, investigate the chemical stability of the Solutol® HS-15 under your storage conditions. This can be done by monitoring the appearance of degradation products like 12-hydroxystearic acid. |
| Changes in micelle size or polydispersity index (PDI) after pH adjustment. | 1. Swelling or shrinking of the micellar core due to interactions between the encapsulated drug and the changing pH environment. 2. Aggregation of micelles, potentially due to interactions with buffer salts or extreme pH effects. | 1. Use Dynamic Light Scattering (DLS) to monitor micelle size and PDI as a function of pH. 2. Ensure the buffer concentration is not excessively high, as this can sometimes influence micellar properties. |
Data Presentation
Summary of Solutol® HS-15 Micelle Stability at Different pH Conditions
| pH Range | Micelle Physical Stability | Solutol® HS-15 Chemical Stability | Key Considerations |
| < 3 (Highly Acidic) | Generally stable for short durations. | Potential for slow acid-catalyzed hydrolysis of the ester linkage over long-term storage. | Recommended to conduct long-term stability studies to monitor for degradation products. |
| 3 - 5 (Acidic) | High stability. | Generally stable, with minimal hydrolysis expected under typical storage conditions. | Suitable for formulations simulating gastric conditions.[3][4] |
| 5 - 8 (Near Neutral) | Very high stability. | Excellent chemical stability. | Optimal range for most applications, including parenteral and oral formulations.[3][4] |
| 8 - 10 (Alkaline) | High stability. | Potential for slow base-catalyzed hydrolysis of the ester linkage over long-term storage. | Long-term stability testing is advised for formulations in this pH range. |
| > 10 (Highly Alkaline) | Potential for destabilization. | Increased rate of base-catalyzed hydrolysis of the ester linkage. | Generally not recommended for long-term storage of Solutol® HS-15 formulations. |
Experimental Protocols
Protocol 1: Assessment of Micelle Physical Stability as a Function of pH using Dynamic Light Scattering (DLS)
This protocol outlines a method to evaluate the effect of pH on the size and polydispersity of Solutol® HS-15 micelles.
1. Materials:
- Solutol® HS-15
- Deionized water
- A set of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- DLS instrument
2. Procedure:
- Prepare a stock solution of Solutol® HS-15 micelles (e.g., 1% w/v) in deionized water. Ensure the concentration is well above the CMC (0.005-0.02%).
- Divide the stock solution into aliquots.
- To each aliquot, add the appropriate buffer to achieve the target pH values. Alternatively, for unbuffered systems, slowly titrate with 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.
- Allow the samples to equilibrate for a set period (e.g., 1 hour) at a controlled temperature (e.g., 25°C).
- Measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles in each sample using DLS.[1][5]
- For long-term stability, store the pH-adjusted samples under desired conditions and repeat the DLS measurements at specified time points (e.g., 1, 7, 14, and 30 days).
3. Data Analysis:
- Plot the mean hydrodynamic diameter and PDI as a function of pH.
- Significant changes in size or PDI may indicate micelle aggregation or destabilization.
Protocol 2: Forced Hydrolysis Study to Assess Chemical Stability of Solutol® HS-15
This protocol is a forced degradation study to investigate the chemical stability of Solutol® HS-15 at extreme pH values.
1. Materials:
- Solutol® HS-15 solution (e.g., 1% w/v in water)
- 1 M HCl
- 1 M NaOH
- Heating block or water bath
- HPLC system with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS)
- Reference standards for 12-hydroxystearic acid
2. Procedure:
- Acid Hydrolysis: Mix the Solutol® HS-15 solution with an equal volume of 1 M HCl.
- Base Hydrolysis: Mix the Solutol® HS-15 solution with an equal volume of 1 M NaOH.
- Control: Mix the Solutol® HS-15 solution with an equal volume of deionized water.
- Incubate all samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6]
- At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.
- Neutralize the acid and base samples before analysis.
- Analyze the samples by HPLC-ELSD or LC-MS to detect and quantify the formation of 12-hydroxystearic acid. A method similar to the analysis of PEG-60 hydrogenated castor oil can be adapted, which involves alkaline hydrolysis followed by HPLC-ELSD to detect 12-hydroxystearic acid.[3][7][8]
3. Data Analysis:
- Monitor the decrease in the peak area of Solutol® HS-15 and the increase in the peak area of the 12-hydroxystearic acid degradation product over time.
- This will provide a semi-quantitative measure of the rate of hydrolysis under acidic and basic conditions.
Visualizations
Caption: Troubleshooting workflow for pH-related stability issues of Solutol® HS-15 micelles.
References
- 1. muser-my.com [muser-my.com]
- 2. Solutol HS 15, nontoxic polyoxyethylene esters of 12-hydroxystearic acid, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
Technical Support Center: Optimizing Drug Release with Solutol® HS-15
Welcome to the technical support center for Solutol® HS-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Solutol® HS-15 concentrations for optimal drug release. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS-15 and how does it enhance drug release?
A1: Solutol® HS-15 (also known as Kolliphor® HS 15) is a non-ionic surfactant composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[1][2] It enhances the release of poorly soluble drugs primarily by increasing their solubility and dissolution rate.[3][4] This is achieved through mechanisms such as micellar solubilization, conversion of the crystalline drug to an amorphous state, and improved wettability of drug particles.[5] Solutol® HS-15 has a hydrophilic-lipophilic balance (HLB) of approximately 16 and a low critical micelle concentration (CMC) of 0.005%-0.02%, making it an effective solubilizer.[2]
Q2: What are the typical starting concentrations for Solutol® HS-15 in a formulation?
A2: The optimal concentration of Solutol® HS-15 is highly dependent on the specific active pharmaceutical ingredient (API), the desired release profile, and the formulation strategy (e.g., micelles, solid dispersions). However, studies have shown effective drug-to-carrier weight ratios ranging from 1:1 to 1:10.[3][5] For micellar formulations, concentrations are often determined based on the drug-to-surfactant ratio needed to achieve high entrapment and loading efficiencies. For instance, successful formulations have been prepared with specific ratios like 35:20 (mg/mL) of Solutol® HS-15 to a co-surfactant.[6] It is recommended to perform screening studies with varying concentrations to determine the optimal ratio for your specific application.
Q3: How can I prepare drug-loaded micelles using Solutol® HS-15?
A3: A common method for preparing drug-loaded micelles with Solutol® HS-15 is the thin-film hydration or rotary evaporation method.[7][8] The general steps are outlined below and visualized in the experimental workflow diagram.
Q4: Is Solutol® HS-15 safe for use in pharmaceutical formulations?
A4: Solutol® HS-15 has been shown to be safe in various animal toxicity models and has reduced histamine release compared to other solubilizers like Cremophor EL.[1] It is used in marketed injectable drug products in some countries and is listed in the FDA's Inactive Ingredient Database (IID).[1][2] However, as with any excipient, its safety in a specific formulation and for a particular route of administration should be thoroughly evaluated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency (EE%) or Drug Loading (DL%) | - Inappropriate drug-to-Solutol® HS-15 ratio.- Poor solubility of the drug in the organic solvent used during preparation.- Drug precipitation during the formulation process. | - Optimize the drug-to-carrier ratio by testing a range of concentrations.- Select an organic solvent in which both the drug and Solutol® HS-15 are highly soluble.- Ensure complete removal of the organic solvent to facilitate efficient micelle formation and drug encapsulation. |
| Poor Formulation Stability (e.g., precipitation, particle size increase over time) | - The concentration of Solutol® HS-15 is below the critical micelle concentration (CMC).- The formulation is thermodynamically unstable.- Incompatibility with other formulation components. | - Ensure the Solutol® HS-15 concentration is above its CMC (0.005%-0.02%).- Consider using a co-surfactant, such as Poloxamer 188 or Pluronic F127, to form more stable mixed micelles.[6][8]- Evaluate the physical and chemical compatibility of all excipients in the formulation. |
| Unsatisfactory Drug Release Profile (too fast or too slow) | - Drug-to-carrier ratio is not optimized.- The physical state of the drug within the formulation (crystalline vs. amorphous).- The method of preparation affects the final formulation structure. | - Adjust the Solutol® HS-15 concentration; higher concentrations can sometimes lead to a more sustained release.[8]- Characterize the physical state of the drug using techniques like DSC and XRD. Amorphous forms generally exhibit faster release.[3][5]- Compare different preparation methods (e.g., solvent evaporation vs. melting method for solid dispersions) as they can influence the release profile.[9] |
| High Polydispersity Index (PDI) of Micelles | - Incomplete dissolution of components.- Aggregation of micelles.- Suboptimal preparation parameters. | - Ensure all components are fully dissolved before proceeding with film formation or solvent evaporation.- Optimize stirring speed and temperature during hydration.- Consider post-preparation homogenization or extrusion steps to achieve a more uniform particle size distribution. |
Experimental Protocols
Protocol 1: Preparation of Solutol® HS-15 Micelles by Rotary Evaporation
This protocol is a generalized procedure based on methodologies reported for encapsulating various drugs.[6][7]
-
Dissolution: Dissolve the drug and Solutol® HS-15 (and any co-surfactants) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, uniform film is formed on the flask wall.
-
Hydration: Hydrate the film with an aqueous solution (e.g., deionized water, PBS) by rotating the flask at a controlled temperature (e.g., 37°C) until the film is completely dissolved and a clear micellar solution is formed.
-
Purification (Optional): Remove any unentrapped drug by filtration (e.g., using a 0.22 µm syringe filter) or dialysis.[6][7]
-
Characterization: Analyze the resulting micellar solution for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a typical dialysis-based method for assessing the in vitro release of a drug from a Solutol® HS-15 formulation.[6]
-
Preparation: Place a known volume of the drug-loaded formulation (e.g., 1 mL) into a dialysis bag with a specific molecular weight cut-off (MWCO), typically 3,500 Da.
-
Immersion: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., 200 mL of PBS at pH 7.4, sometimes containing a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Influence of Solutol® HS-15 Ratio on Formulation Characteristics
| Drug:Solutol® HS-15 Ratio (w/w) | Preparation Method | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| 1:5 (Pioglitazone HCl) | Solvent Evaporation | - | - | - | [3] |
| 1:7 (Pioglitazone HCl) | Solvent Evaporation | - | - | - | [3] |
| 1:9 (Pioglitazone HCl) | Solvent Evaporation | - | - | - | [3] |
| 1:10 (Nifedipine) | Fusion | - | - | - | [5] |
| - | Thin-film (Baicalein with F68) | 23.14 ± 1.46 | 92.78 ± 0.98 | 6.45 ± 1.54 | [8] |
| - | Rotary Evaporation (Agomelatine) | 14.17 ± 0.72 | 96.96 | 4.41 | [7] |
Note: "-" indicates data not specified in the cited literature in a comparable format.
Table 2: Impact of Solutol® HS-15 on Drug Solubility
| Drug | Formulation Strategy | Drug:Solutol® HS-15 Ratio (w/w) | Fold Increase in Solubility | Reference |
| Pioglitazone HCl | Solid Dispersion | 1:7 | ~49 | [3] |
| Nifedipine | Solid Dispersion | 1:10 | ~88 | [5] |
| Ritonavir | Solid Inclusion Complex | - | 13.57 | [4] |
| Baohuoside I | Mixed Micelles | - | 175.5 | [10] |
Visualizations
Caption: Workflow for preparing and evaluating Solutol® HS-15 micelles.
Caption: Impact of Solutol® HS-15 concentration on formulation outcomes.
References
- 1. pharmtech.com [pharmtech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nose-to-brain drug delivery by HS15 micelles for brain targeting of insoluble drug – ScienceOpen [scienceopen.com]
- 8. Enhancing the oral bioavailability of baicalein via Solutol® HS15 and Poloxamer 188 mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. dovepress.com [dovepress.com]
Technical Support Center: Minimizing Solutol HS-15 Interference in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from Solutol HS-15 in your analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with analytical assays?
This compound, also known as Kolliphor HS 15, is a non-ionic solubilizing agent and emulsifier commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol (PEG).[1] Its surfactant properties, which are beneficial for drug delivery, can cause significant interference in various analytical assays. The primary mechanism of interference is through the formation of micelles and non-specific binding, which can lead to ion suppression in mass spectrometry, matrix effects in immunoassays, and altered cell membrane properties in cell-based assays.
Q2: In which types of analytical assays is this compound interference most common?
This compound interference is most prominently reported in:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): It is a well-documented cause of ion suppression, leading to inaccurate quantification of analytes.[2] The polyethylene glycol oligomers in this compound are primarily responsible for this effect.
-
Immunoassays (e.g., ELISA, Western Blotting): As a detergent, this compound can disrupt antibody-antigen interactions, lead to non-specific binding, and cause high background noise or false-positive/negative results.
-
Cell-Based Assays: this compound can affect cell viability, membrane permeability, and the function of membrane transporters like P-glycoprotein (P-gp), which can interfere with the interpretation of assay results.[3][4] It can also interfere with fluorescent and luminescent readouts.
Q3: What are the general strategies to minimize this compound interference?
The main strategies involve removing this compound from the sample before analysis or modifying the analytical method to reduce its impact. Common approaches include:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): An effective method for separating analytes from water-soluble excipients like this compound.
-
Protein Precipitation (PPT): Can be used to remove both proteins and, to some extent, this compound from biological matrices.
-
Solid-Phase Extraction (SPE): A selective sample clean-up method that can be optimized to retain the analyte of interest while washing away this compound.
-
-
Chromatographic Methods: Modifying the LC gradient and mobile phase composition can help to chromatographically separate the analyte from the interfering components of this compound.
-
Assay-Specific Modifications: For immunoassays, optimizing blocking buffers and wash steps is crucial. For cell-based assays, understanding the concentration-dependent effects of this compound on the specific cell line and assay readout is essential.
Troubleshooting Guides
Issue 1: Ion Suppression in LC-MS/MS Assays
Symptom: You observe a significant decrease in the analyte signal intensity, particularly in samples containing higher concentrations of this compound, leading to poor accuracy and precision in your quantitative analysis.
Troubleshooting Steps:
-
Confirm this compound Interference: Analyze a blank sample spiked with this compound to confirm that it is the source of ion suppression. A significant drop in the signal of an internal standard is a strong indicator.
-
Implement a Sample Clean-up Strategy: The most effective way to combat ion suppression from this compound is to remove it from the sample prior to LC-MS/MS analysis. The table below compares the effectiveness of different sample preparation techniques.
Technique Principle Advantages Disadvantages Reported Efficiency for this compound Removal Liquid-Liquid Extraction (LLE) Partitions the analyte into an organic solvent, leaving water-soluble this compound in the aqueous phase. High efficiency for removing hydrophilic interferents. Can be labor-intensive and may have lower analyte recovery for polar compounds. High Protein Precipitation (PPT) Precipitates proteins out of the sample using an organic solvent (e.g., acetonitrile). Simple and fast. May not completely remove this compound, especially at high concentrations. Can lead to less clean extracts compared to LLE or SPE. Moderate Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while allowing this compound to be washed away. Highly selective and can provide very clean extracts. Amenable to automation. Requires method development to optimize the sorbent, wash, and elution conditions. High -
Optimize Chromatographic Conditions: If sample clean-up is not sufficient or feasible, modifying the chromatographic method can help.
-
Gradient Elution: Employ a gradient that allows for the separation of the analyte from the co-eluting this compound oligomers.
-
Divert Valve: Use a divert valve to direct the flow containing the bulk of the this compound to waste before it enters the mass spectrometer.
-
Issue 2: High Background or Inconsistent Results in Immunoassays (ELISA)
Symptom: Your ELISA results show high background absorbance, poor reproducibility between wells, or a complete loss of signal.
Troubleshooting Steps:
-
Identify the Source of Interference: Run control wells with and without this compound (at the concentration present in your samples) to confirm its role in the observed interference.
-
Optimize Blocking and Washing Steps:
-
Blocking Buffer: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking buffer. Commercial blockers specifically designed to reduce non-specific binding can also be effective.
-
Washing Steps: Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help to remove non-specifically bound this compound and other interfering substances.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level where it no longer interferes with the assay. However, ensure that the analyte of interest remains within the detectable range of the assay.
-
Sample Pre-treatment: If the above steps are insufficient, consider a sample clean-up method like LLE or SPE to remove this compound before performing the immunoassay.
Issue 3: Unexpected Results in Cell-Based Assays
Symptom: You observe unexpected changes in cell viability, morphology, or assay readouts (e.g., fluorescence, luminescence) that are not related to your experimental treatment.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the concentration range at which this compound is cytotoxic to your specific cell line using assays like MTS or LDH. This will help you identify a non-toxic working concentration.
-
Assess for Direct Assay Interference: Run the assay in a cell-free system with the same concentration of this compound present in your experimental samples. This will reveal if this compound directly quenches or enhances your fluorescent or luminescent signal. If interference is observed, you may need to apply a correction factor based on these cell-free measurements.
-
Consider Effects on Membrane Transport: Be aware that this compound can inhibit P-glycoprotein (P-gp), an efflux transporter.[3] If your assay involves a P-gp substrate, the presence of this compound could lead to increased intracellular accumulation of the substrate, confounding your results.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Removal from Plasma
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
-
Sample Preparation: To 100 µL of plasma sample, add an appropriate internal standard.
-
Acidification/Basification (optional, analyte-dependent): Adjust the pH of the sample to ensure the analyte of interest is in a non-ionized state to facilitate its extraction into an organic solvent.
-
Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and partitioning.
-
Centrifugation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Partial Removal of this compound
This is a simpler but potentially less effective method than LLE for complete this compound removal.
-
Sample Preparation: To 100 µL of plasma sample, add an appropriate internal standard.
-
Precipitation: Add 300-400 µL of cold acetonitrile.
-
Vortexing: Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (>10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Visualizations
Caption: Workflow for removing this compound interference.
Caption: this compound inhibiting P-gp mediated drug efflux.
References
Technical Support Center: Optimizing Drug Loading in Solutol® HS-15 Micelles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve drug loading in your Solutol® HS-15 micelle formulations.
Frequently Asked Questions (FAQs)
Q1: What is Solutol® HS-15 and why is it used for drug delivery?
Solutol® HS-15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent.[1] It is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol.[2][3] Its amphiphilic nature allows it to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC), which is in the range of 0.005-0.02%.[4][5] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[3]
Q2: What are the key parameters to define a successful drug-loaded micelle formulation?
The success of a drug-loaded micelle formulation is primarily evaluated by its Drug Loading (DL%) and Encapsulation Efficiency (EE%).
-
Drug Loading (DL%) refers to the weight percentage of the drug relative to the total weight of the drug-loaded micelles.
-
Encapsulation Efficiency (EE%) is the percentage of the initial amount of drug used in the formulation that is successfully encapsulated within the micelles.
High DL% and EE% are desirable to maximize the therapeutic dose and minimize the amount of carrier material.
Q3: How can I determine the Drug Loading (DL%) and Encapsulation Efficiency (EE%) of my Solutol® HS-15 micelles?
A common method involves separating the drug-loaded micelles from the unencapsulated, free drug. The amount of encapsulated drug is then quantified, typically using High-Performance Liquid Chromatography (HPLC).[6][7][8]
Here is a general workflow for this determination:
Figure 1: General workflow for determining drug loading and encapsulation efficiency.
For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
Q4: I am observing very low drug loading in my Solutol® HS-15 micelles. What are the potential causes and how can I improve it?
Low drug loading is a common issue that can be attributed to several factors. Here’s a troubleshooting guide to help you identify the cause and find a solution.
| Potential Cause | Explanation | Suggested Solution(s) |
| Poor Drug-Polymer Compatibility | The physicochemical properties of your drug may not be optimal for encapsulation within the pure Solutol® HS-15 micelle core. | Formulate Mixed Micelles: Incorporate a co-polymer to modify the core environment. Combining Solutol® HS-15 with other polymers like Pluronic® F127, Pluronic® L61, or Soluplus® has been shown to significantly improve drug loading for various compounds.[7][9][10][11][12] |
| Suboptimal Drug-to-Polymer Ratio | The amount of drug may be too high for the available polymer to encapsulate effectively, leading to drug precipitation. | Optimize the Ratio: Systematically vary the drug-to-polymer weight ratio to find the optimal loading capacity. Start with a lower drug concentration and gradually increase it. |
| Inefficient Preparation Method | The chosen method of micelle preparation (e.g., thin-film hydration, solvent evaporation) may not be ideal for your specific drug-polymer system. | Refine Your Protocol: Adjust parameters within your current method, such as the type of organic solvent, the hydration temperature, and the rate of solvent evaporation.[13][14] Alternatively, try a different preparation method. |
| Inappropriate Solvent System | The solvent used to dissolve the drug and polymer can influence their interaction and the final micelle structure. | Screen Different Solvents: Test a range of organic solvents (e.g., ethanol, acetone, chloroform, methanol) to find one that effectively dissolves both the drug and Solutol® HS-15 and allows for efficient micelle formation upon hydration.[15] |
Q5: My drug-loaded micelles are not stable and seem to precipitate over time. What can I do?
Instability and precipitation can be caused by several factors, including the formulation exceeding its kinetic or thermodynamic stability limits.
| Potential Cause | Explanation | Suggested Solution(s) |
| High Drug Loading | Overloading the micelles can lead to a supersaturated state within the core, resulting in drug crystallization and precipitation over time. | Reduce Drug-to-Polymer Ratio: Try a lower drug concentration to ensure the drug remains stably encapsulated. |
| Suboptimal Co-Polymer Ratio in Mixed Micelles | The ratio of Solutol® HS-15 to the co-polymer can affect the stability of the mixed micelles. | Optimize Co-Polymer Ratio: If using mixed micelles, systematically vary the ratio of Solutol® HS-15 to the co-polymer to identify the most stable formulation. |
| Temperature Effects | Temperature can influence micelle formation and stability.[16][17][18][19][20] | Control Temperature: Ensure consistent and optimal temperature control during both the preparation and storage of your micelle solutions. |
Strategies to Enhance Drug Loading: Data and Examples
The formation of mixed micelles is a highly effective strategy to improve the drug loading capacity of Solutol® HS-15. By blending Solutol® HS-15 with other polymers, the resulting micelles can offer a more favorable hydrophobic environment for a wider range of drug molecules.
Mixed Micelles with Pluronics
| Drug | Co-Polymer | Solutol® HS-15:Co-Polymer Ratio (w/w) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Icariside II | Pluronic® F127 | 4:1 | 9.7% | 94.6% | [9][21] |
| Genistein | Pluronic® F127 | 35:20 | 1.69 ± 0.24% | 80.79 ± 0.55% | [7][11][12] |
| Genistein | Pluronic® L61 | 49:6 | 2.26 ± 0.18% | 83.40 ± 1.36% | [7][11][12] |
| Docetaxel | Pluronic® F127 | Not Specified | - | 99.05% | [21] |
Mixed Micelles with Soluplus®
| Drug | Co-Polymer | Solutol® HS-15:Co-Polymer Ratio (w/w) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Thymoquinone | Soluplus® | 4:1 | 4.68 ± 0.12% | 92.4 ± 1.6% | [4][10] |
| Olmesartan Medoxomil | Soluplus® | Not Specified | High | High | [5] |
Experimental Protocols
Protocol 1: Preparation of Solutol® HS-15 Mixed Micelles using the Thin-Film Hydration Method
This method is widely used for preparing drug-loaded micelles.[22]
Figure 2: Workflow for the thin-film hydration method.
Detailed Methodology:
-
Dissolution: Accurately weigh the drug, Solutol® HS-15, and the chosen co-polymer (e.g., Pluronic® F127). Dissolve all components in a suitable organic solvent (e.g., methanol, ethanol, or a chloroform/methanol mixture) in a round-bottom flask.[4][22]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, uniform film is formed on the inner surface of the flask.[7][22]
-
Hydration: Add a pre-warmed aqueous solution (e.g., deionized water or phosphate-buffered saline) to the flask. Hydrate the film by rotating the flask gently at a temperature above the glass transition temperature of the polymer for a specified time (e.g., 30-60 minutes).[22] Sonication can also be used to aid in the formation of a homogenous micellar dispersion.[4]
-
Purification: To remove any unencapsulated drug, the resulting micelle solution can be centrifuged or filtered through a syringe filter (e.g., 0.22 µm).[7][22]
Protocol 2: Determination of Drug Loading (DL%) and Encapsulation Efficiency (EE%)
Detailed Methodology:
-
Separation of Free Drug (Indirect Method):
-
Take a known volume of the drug-loaded micelle solution and place it in an ultrafiltration tube (with a molecular weight cut-off that retains the micelles, e.g., 10 kDa).[23]
-
Centrifuge the tube according to the manufacturer's instructions to separate the supernatant/filtrate (containing the unencapsulated drug) from the concentrated micelle solution.[24]
-
-
Quantification:
-
Accurately dilute the supernatant/filtrate with a suitable solvent.
-
To determine the total drug amount, take an aliquot of the original, un-centrifuged micelle solution and disrupt the micelles by adding a large excess of an organic solvent (e.g., methanol, acetonitrile) in which the drug is soluble.[6]
-
Analyze the drug concentration in both the diluted supernatant/filtrate and the disrupted total drug sample using a validated HPLC method.[8]
-
-
Calculation:
-
Encapsulation Efficiency (EE%) : EE% = [(Total Drug Amount - Unencapsulated Drug Amount) / Total Drug Amount] x 100
-
Drug Loading (DL%) : First, determine the weight of the polymer in the final formulation. Then: DL% = [Weight of Encapsulated Drug / (Weight of Encapsulated Drug + Weight of Polymer)] x 100
-
Logical Relationships in Formulation Development
The following diagram illustrates the key relationships between formulation parameters and the desired outcomes for drug loading.
Figure 3: Key parameters influencing drug loading outcomes in Solutol® HS-15 micelles.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Characterization of drug-loaded micelles [bio-protocol.org]
- 7. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. researchgate.net [researchgate.net]
- 22. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in Solutol HS-15-mediated permeability enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during in vitro permeability assays using Solutol® HS-15.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Solutol® HS-15 enhances permeability?
A1: Solutol® HS-15 is a non-ionic surfactant that enhances permeability through a dual mechanism. It primarily acts on the cell membrane, increasing its fluidity and thereby promoting the transcellular transport of molecules.[1][2] Additionally, it can affect the organization of F-actin in the cytoskeleton, leading to the opening of tight junctions and facilitating paracellular transport.[2][3] Some studies also indicate that Solutol® HS-15 can inhibit the P-glycoprotein (P-gp) efflux pump, which can increase the intracellular concentration of certain drugs.[4]
Q2: At what concentrations is Solutol® HS-15 most effective as a permeability enhancer?
A2: The permeability-enhancing effects of Solutol® HS-15 are concentration-dependent.[2][5] Significant increases in apparent permeability (Papp) are typically observed at concentrations above its critical micelle concentration (CMC), which is in the range of 0.06-0.1 mM in biologically relevant media.[2] However, it is crucial to note that concentrations that enhance permeability may overlap with those causing cytotoxicity.[2] For instance, a 2.7-fold increase in insulin permeability across Calu-3 cells was observed at 5.2 mM Solutol® HS-15, a concentration that also resulted in approximately 30% cytotoxicity.[2]
Q3: Is the permeability enhancement by Solutol® HS-15 reversible?
A3: The reversibility of Solutol® HS-15's effects on cell monolayers is a key consideration. Studies have shown that after a 3-hour exposure to Solutol® HS-15, the transepithelial electrical resistance (TEER) of Calu-3 cell monolayers can recover after the removal of the surfactant and incubation in fresh culture medium for 24 hours.[2] This suggests that the effects on tight junction integrity can be reversible.
Q4: How does Solutol® HS-15 affect Transepithelial Electrical Resistance (TEER)?
A4: Solutol® HS-15 causes a concentration-dependent decrease in TEER in cell monolayers like Calu-3 and Caco-2, indicating an effect on tight junction integrity.[2][6] The time course of the TEER decrease differs from that of classical tight junction openers like chitosan, suggesting a different mechanism of action on tight junction protein organization.[2]
Troubleshooting Guide
This guide addresses common inconsistencies observed in Solutol® HS-15-mediated permeability enhancement experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in Papp values between experiments | Inconsistent Solutol® HS-15 concentration. | Prepare fresh Solutol® HS-15 solutions for each experiment from a validated stock. Ensure thorough mixing. |
| Variation in cell monolayer confluence or integrity. | Monitor TEER values before and after each experiment to ensure monolayer integrity. Only use monolayers within a consistent TEER range.[7][8] | |
| Temperature fluctuations during the assay. | Maintain a constant temperature of 37°C throughout the experiment, as permeability is temperature-dependent.[2][9] | |
| Inconsistent incubation times. | Strictly adhere to the predetermined incubation time for all wells and experiments. The effects of Solutol® HS-15 are time-dependent.[2][5] | |
| Unexpectedly high cytotoxicity | Solutol® HS-15 concentration is too high for the specific cell line. | Perform a dose-response cytotoxicity assay (e.g., MTS or LDH assay) to determine the EC50 for your cell line. Use concentrations that provide permeability enhancement with acceptable viability.[2] |
| Cell line is particularly sensitive to surfactants. | Consider using a more robust cell line or reducing the incubation time with Solutol® HS-15. | |
| Contamination of cell culture. | Regularly check for and address any microbial contamination in your cell cultures. | |
| No significant permeability enhancement observed | Solutol® HS-15 concentration is below the effective range. | Ensure the concentration used is above the CMC (0.06-0.1 mM) and is sufficient to induce a permeability change for your specific drug and cell model.[2] |
| The compound being tested is not a substrate for the pathways affected by Solutol® HS-15. | Solutol® HS-15 may not enhance the permeability of all compounds equally. Consider the physicochemical properties of your drug. | |
| Inactive Solutol® HS-15. | Use Solutol® HS-15 from a reputable source and store it according to the manufacturer's instructions. | |
| Inconsistent TEER readings | Improper electrode placement or handling. | Ensure the "chopstick" electrodes are placed consistently in the center of the well and at the same depth. |
| Temperature differences between the plate and the measuring environment. | Allow the plate to equilibrate to room temperature before taking TEER measurements to avoid temperature-induced fluctuations.[9][10] | |
| Presence of residues on the electrodes. | Clean the electrodes regularly with a suitable cleaning solution as recommended by the manufacturer.[10] | |
| Variations in the ionic strength of the buffer. | Use the same batch of buffer (e.g., HBSS) for all TEER measurements to ensure consistent conductivity.[10] |
Quantitative Data Summary
Table 1: Cytotoxicity of Solutol® HS-15 in Different Cell Lines (EC50 in mM)
| Cell Line | MTS Assay | LDH Assay |
| Calu-3 | > 20 | ~10 |
| Caco-2 | ~5 | ~5 |
| A549 | ~5 | ~5 |
Data summarized from a study by Shubber et al., 2015.[2]
Table 2: Effect of Solutol® HS-15 on the Apparent Permeability (Papp) of Insulin across Calu-3 Monolayers
| Solutol® HS-15 Concentration (mM) | Papp (x 10⁻⁸ cm/s) at 37°C | Fold Increase vs. Control |
| 0 (Control) | 3.0 ± 0.5 | 1.0 |
| 0.52 | 5.1 ± 0.8 | 1.7 |
| 1.04 | 6.9 ± 1.1 | 2.3 |
| 5.20 | 8.1 ± 1.3* | 2.7 |
* Indicates a statistically significant increase compared to the control. Data are presented as mean ± SD. Adapted from Shubber et al., 2015.[2]
Experimental Protocols
1. Caco-2/Calu-3 Permeability Assay
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Cell Culture: Culture Caco-2 or Calu-3 cells on Transwell® inserts until a confluent monolayer is formed (typically 21 days for Caco-2 and 10-14 days for Calu-3).
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use inserts with TEER values within the established range for your laboratory (e.g., >250 Ω·cm² for Calu-3).[7]
-
Preparation of Solutions:
-
Prepare transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare the test compound solution in the transport buffer at the desired concentration.
-
Prepare the test compound solution with the desired concentration of Solutol® HS-15 in the transport buffer.
-
-
Permeability Assay:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add the appropriate volume of transport buffer to the basolateral (receiver) chamber.
-
Add the test solutions (with and without Solutol® HS-15) to the apical (donor) chamber.
-
Incubate the plates at 37°C with gentle shaking for the desired time points (e.g., 30, 60, 90, 120 minutes).
-
At each time point, collect a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
2. Cytotoxicity Assays (MTS and LDH)
-
Cell Seeding: Seed cells (e.g., Caco-2, Calu-3) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of Solutol® HS-15. Include a negative control (medium only) and a positive control (e.g., Triton™ X-100 for maximum cell lysis).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours) at 37°C.
-
Assay Procedure:
-
MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
LDH Assay: Collect the cell culture supernatant. Add the LDH reaction mixture to the supernatant and incubate for 30 minutes. Measure the absorbance at 490 nm. The absorbance is proportional to the amount of lactate dehydrogenase released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the controls. Determine the EC50 value, which is the concentration of Solutol® HS-15 that causes a 50% reduction in cell viability.
Visualizations
Caption: Mechanisms of Solutol® HS-15-mediated permeability enhancement.
References
- 1. The effect of novel surfactants and Solutol HS 15 on paclitaxel aqueous solubility and permeability across a Caco-2 monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Permeation of Therapeutic Drugs in Different Formulations across the Airway Epithelium In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wpiinc.com [wpiinc.com]
Validation & Comparative
A Head-to-Head Battle: Solutol HS-15 versus Cremophor EL for Paclitaxel Solubilization
A comprehensive comparison for researchers and drug development professionals on the performance of Solutol HS-15 and Cremophor EL as solubilizing agents for the notoriously poorly soluble anticancer drug, paclitaxel. This guide delves into their solubilization efficacy, stability, and safety profiles, supported by experimental data and detailed protocols.
The intravenous administration of paclitaxel, a cornerstone in the treatment of various cancers, has long been hampered by its poor aqueous solubility. The conventional formulation, Taxol®, utilizes Cremophor EL, a polyoxyethylated castor oil, to solubilize the drug. However, Cremophor EL is associated with significant adverse effects, including severe hypersensitivity reactions, nephrotoxicity, and neurotoxicity, necessitating premedication and limiting the maximum tolerated dose. This has spurred the quest for safer and more effective alternative solubilizing agents, with this compound emerging as a promising candidate.
This compound, a polyoxyethylene caprylic/capric glyceride, is a non-ionic solubilizer and emulsifier that has demonstrated a favorable safety profile and significant potential in enhancing the solubility and bioavailability of poorly water-soluble drugs. This guide provides a detailed comparison of this compound and Cremophor EL in the context of paclitaxel formulation, offering valuable insights for formulation scientists and researchers.
Performance Comparison: Solubilization and Formulation Properties
Quantitative data from various studies highlights the differences in the physicochemical properties of paclitaxel formulations using this compound and Cremophor EL.
| Parameter | This compound Formulation | Cremophor EL Formulation | Reference |
| Paclitaxel Solubility | Up to 15.76 mg/mL (in mixed micelles with Soluplus®) | ~6 mg/mL (in Taxol® formulation) | [1] |
| Micelle Size | ~10-20 nm | Variable, can be larger | |
| Drug Loading | High capacity, dependent on formulation | Lower, limited by excipient toxicity | |
| Hypersensitivity Reactions | Significantly lower to negligible risk | High risk, premedication required | [2][3] |
| P-glycoprotein (P-gp) Inhibition | Yes, enhances drug bioavailability | Less pronounced |
Note: Direct head-to-head studies comparing the maximum solubility of paclitaxel in this compound versus Cremophor EL under identical conditions are limited in publicly available literature. The data for this compound is from a mixed micellar system, which may enhance solubility beyond that of this compound alone.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments used to evaluate and compare paclitaxel formulations.
Paclitaxel Solubility Determination (Shake-Flask Method)
This method is a standard approach to determine the equilibrium solubility of a drug in a given solvent system.
Caption: Workflow for Solubility Determination.
Protocol:
-
Preparation: Add an excess amount of paclitaxel powder to a series of vials containing different concentrations of either this compound or Cremophor EL in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved paclitaxel.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute an aliquot of the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of paclitaxel using a validated High-Performance Liquid Chromatography (HPLC) method.
High-Performance Liquid Chromatography (HPLC) for Paclitaxel Quantification
HPLC is a precise and reliable method for determining the concentration of paclitaxel in formulation samples.
Caption: HPLC Analysis Workflow.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 227 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: A standard curve of known paclitaxel concentrations is prepared to quantify the unknown samples.
Formulation Stability Assessment
Evaluating the physical and chemical stability of the paclitaxel formulation over time and under different conditions is crucial.
Caption: Stability Study Workflow.
Protocol:
-
Sample Preparation: Prepare paclitaxel formulations with both this compound and Cremophor EL at a specific concentration.
-
Storage: Aliquot the formulations into sealed, light-protected containers and store them under various conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), withdraw samples for analysis.
-
Analysis:
-
Visual Inspection: Observe the samples for any signs of precipitation or changes in appearance.
-
Particle Size Analysis: Measure the micelle or particle size and polydispersity index using dynamic light scattering (DLS).
-
Chemical Stability: Determine the concentration of paclitaxel using HPLC to assess for any degradation. The appearance of new peaks in the chromatogram may indicate degradation products.
-
Logical Relationship: The Rationale for Seeking Cremophor EL Alternatives
The drive to replace Cremophor EL is rooted in its inherent toxicity and its impact on the pharmacokinetic profile of paclitaxel. The following diagram illustrates the logical flow from the problems associated with Cremophor EL to the desired attributes of an ideal solubilizing agent, for which this compound is a strong contender.
Caption: Rationale for Alternative Solubilizers.
Conclusion
The evidence strongly suggests that this compound is a viable and superior alternative to Cremophor EL for the solubilization of paclitaxel. Its enhanced safety profile, comparable or potentially superior solubilization capacity, and ability to improve bioavailability make it an attractive excipient for the development of next-generation paclitaxel formulations. While more direct comparative studies are warranted to fully elucidate the performance differences, the existing data provides a compelling case for researchers and drug development professionals to consider this compound in their formulation strategies to overcome the limitations of current paclitaxel therapies. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. Paclitaxel chemotherapy: from empiricism to a mechanism-based formulation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of novel surfactants and Solutol HS 15 on paclitaxel aqueous solubility and permeability across a Caco-2 monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Solutol HS-15 and Tween 80 in Cell-Based Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in designing effective and reliable cell-based assays. This guide provides a detailed comparative analysis of two commonly used non-ionic surfactants, Solutol HS-15 and Tween 80, focusing on their performance and impact on various cellular parameters.
This publication objectively compares the effects of this compound and Tween 80 on cell viability, membrane permeability, and drug metabolism. The information presented is supported by experimental data from peer-reviewed studies to aid in the informed selection of these excipients for your research needs.
Data Summary: Cytotoxicity and Cellular Effects
The following tables summarize the quantitative data on the cytotoxic effects and other cellular impacts of this compound and Tween 80 across various cell lines.
Table 1: Comparative Cytotoxicity (IC50/EC50) of this compound and Tween 80 in Different Cell Lines
| Cell Line | Assay | This compound | Tween 80 | Reference |
| Caco-2 (Human colorectal adenocarcinoma) | MTT | No cytotoxicity at 0.14% (w/v)[1] | IC50: 0.05% (v/v)[1] | [1] |
| Calu-3 (Human lung adenocarcinoma) | MTS | EC50: > 5.2 mM | Not Available | [2] |
| A549 (Human lung carcinoma) | MTS | EC50: > 5.2 mM | Not Available | [2] |
| B16-F10 (Mouse melanoma) | MTT | Not Available | No evident cytotoxicity below 2000 µM[3] | [3] |
| HepG-2 (Human hepatocellular carcinoma) | MTT | Not Available | Showed cytotoxic effects | |
| MCF-7 (Human breast adenocarcinoma) | MTT | Not Available | Showed cytotoxic effects[4] | [4] |
| HT-29 (Human colorectal adenocarcinoma) | MTT | Not Available | Showed cytotoxic effects | |
| Normal Human Fibroblasts | MTT, Neutral Red, LDH | Not Available | Lower cytotoxicity compared to other surfactants[5] | [5] |
Table 2: Effects of this compound and Tween 80 on Drug Transport and Metabolism
| Parameter | This compound | Tween 80 | Reference |
| P-glycoprotein (P-gp) Inhibition | Potent inhibitor, reverses multidrug resistance by reducing drug efflux.[1][6][7][8][9][10][11] | Can enhance drug permeability, suggesting a potential role in overcoming P-gp mediated efflux.[12] | [1][6][7][8][9][10][11][12] |
| Drug Permeability | Enhances permeability of hydrophobic and hydrophilic drugs across epithelial layers by affecting tight junctions and the cell membrane.[1][2] | Increases cell membrane permeability to drugs.[12] | [1][2][12] |
| Cytochrome P450 (CYP) Inhibition | Inhibits CYP3A4-mediated metabolism, which can reduce the intrinsic clearance of co-administered drugs.[13][14] | Inhibits CYP3A4-mediated metabolism, leading to a reduction in the intrinsic clearance of drugs like midazolam.[13][14] | [13][14] |
Experimental Methodologies
Detailed protocols for key experiments cited in this guide are provided below.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound and Tween 80 on cultured cell lines.
Materials:
-
Target cell line (e.g., Caco-2, HepG-2, MCF-7)
-
Complete cell culture medium
-
This compound and Tween 80 stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound and Tween 80 in complete culture medium. Remove the old medium from the wells and add 100 µL of the prepared surfactant solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against surfactant concentration.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound and Tween 80 stock solutions
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).
Visualizing Cellular Interactions
The following diagrams illustrate the mechanisms by which this compound and Tween 80 can influence cellular processes.
Workflow for a typical in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solutol HS 15, nontoxic polyoxyethylene esters of 12-hydroxystearic acid, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. dovepress.com [dovepress.com]
- 9. Comparison of solutol HS 15, Cremophor EL and novel ethoxylated fatty acid surfactants as multidrug resistance modification agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of non-ionic detergent tween 80 on colcemid-resistant transformed mouse cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
head-to-head comparison of Solutol HS-15 and Poloxamer 188 for solid dispersions
In the realm of pharmaceutical sciences, the development of solid dispersions to enhance the oral bioavailability of poorly water-soluble drugs is a critical strategy. Among the array of polymers used for this purpose, Solutol HS-15 and Poloxamer 188 have emerged as prominent choices. This guide provides a comprehensive head-to-head comparison of these two excipients, supported by experimental data, to aid researchers and drug development professionals in making informed formulation decisions.
Performance Attributes: A Tabular Comparison
The following tables summarize the key performance characteristics of this compound and Poloxamer 188 based on available research.
| Parameter | This compound | Poloxamer 188 | Reference Drug(s) |
| Solubility Enhancement | High | Moderate to High | Pioglitazone HCl, Nateglinide, Curcumin |
| Dissolution Rate Enhancement | Rapid | Rapid | Nateglinide, Celecoxib, Valsartan |
| Physical Stability | Promotes amorphization and stability | Can induce amorphization, may have crystalline nature | Pioglitazone HCl, Celecoxib, Valsartan |
| Common Manufacturing Methods | Solvent Evaporation, Hot-Melt Extrusion | Melting Method, Kneading, Hot-Melt Extrusion | Nateglinide, Pioglitazone HCl, Celecoxib |
Table 1: Comparative Performance of this compound and Poloxamer 188 in Solid Dispersions
Quantitative Data Summary
| Drug | Polymer | Drug:Polymer Ratio | Method | Solubility Enhancement | Dissolution Performance | Reference |
| Nateglinide | This compound | - | Solvent Evaporation | ~65-fold increase in saturation solubility | Significant enhancement | [1][2][3] |
| Nateglinide | Poloxamer 188 | 1:5 | - | - | 85.16% release in 15 min | [1] |
| Pioglitazone HCl | This compound | 1:7 | Solvent Evaporation | 9 to 49-fold increase | Complete release within 15 min | [4][5] |
| Pioglitazone HCl | Poloxamer 188 | 1:5 | Solvent Evaporation | ~17-fold increase | - | [4][5] |
| Celecoxib | Poloxamer 188 | 1:2 | Melting Method | - | Significant increase over pure drug | [6] |
| Valsartan | Poloxamer 188 | - | Melting Method | Up to 48-fold increase in 5% w/v solution | Substantially improved | [7] |
| Curcumin | This compound | 1:10 | - | Significantly increased | ~90% release within 1 hour | [8] |
Table 2: Summary of Quantitative Data from Experimental Studies
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are typical experimental protocols for preparing and characterizing solid dispersions with this compound and Poloxamer 188.
Preparation of Solid Dispersions
1. Solvent Evaporation Method (Typical for this compound)
-
Accurately weigh the drug and this compound in the desired ratio.
-
Dissolve both components in a suitable volatile solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a desiccator under vacuum for 24-48 hours to remove residual solvent.
-
Pulverize the dried mass using a mortar and pestle and sieve to obtain a uniform particle size.
2. Melting Method (Typical for Poloxamer 188)
-
Accurately weigh the drug and Poloxamer 188 in the desired ratio.
-
Gently heat the Poloxamer 188 in a porcelain dish on a hot plate or in a water bath until it melts (Melting point of Poloxamer 188 is around 52-57°C).[6]
-
Add the drug to the molten polymer and stir continuously until a homogenous dispersion is obtained.
-
Cool the mixture rapidly in an ice bath while continuing to stir.
-
Pulverize the solidified mass and sieve to obtain a uniform particle size.
Characterization of Solid Dispersions
1. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the physical state of the drug (crystalline or amorphous) within the solid dispersion.
-
Procedure: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen purge. An empty pan is used as a reference. The disappearance of the drug's melting endotherm in the solid dispersion thermogram indicates its amorphous conversion.[6][7]
2. X-Ray Powder Diffraction (XRPD)
-
Purpose: To confirm the crystalline or amorphous nature of the drug in the solid dispersion.
-
Procedure: The sample is exposed to monochromatic X-ray radiation. The diffraction pattern is recorded over a range of 2θ angles. The absence of sharp peaks characteristic of the crystalline drug in the diffractogram of the solid dispersion confirms the amorphous state.[6][7]
3. In Vitro Dissolution Studies
-
Purpose: To evaluate the enhancement of the drug's dissolution rate from the solid dispersion.
-
Procedure: The study is performed using a USP dissolution apparatus (e.g., paddle type). A specific amount of the solid dispersion, equivalent to a defined dose of the drug, is added to the dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at 37 ± 0.5°C. Samples are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[1][9]
Visualizing the Process: Experimental Workflow
The following diagrams illustrate the typical workflows for the preparation and characterization of solid dispersions.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Solid Dispersion Characterization.
Discussion and Conclusion
Both this compound and Poloxamer 188 are effective carriers for enhancing the solubility and dissolution of poorly water-soluble drugs in solid dispersions.
This compound appears to offer a particularly high solubilization capacity, as evidenced by the significant fold increases in solubility reported for drugs like pioglitazone HCl and nateglinide.[2][3][4][5] Its non-ionic and amphiphilic nature contributes to the stabilization of the amorphous drug in the dispersion.[1] The solvent evaporation method is commonly employed for preparing this compound based solid dispersions.
Poloxamer 188 , with its low melting point, is highly suitable for solvent-free manufacturing processes like the melting method, which can be advantageous from an industrial perspective by avoiding the use of organic solvents.[6] It has demonstrated considerable success in improving the dissolution rates of various drugs.[6][7] The formation of eutectic mixtures with some drugs at specific ratios can further enhance performance.[6]
The choice between this compound and Poloxamer 188 will ultimately depend on the specific physicochemical properties of the drug, the desired dissolution profile, and the preferred manufacturing process. For drugs that are sensitive to heat, the solvent evaporation method with this compound might be more appropriate. Conversely, for a more streamlined and solvent-free process, the melting method with Poloxamer 188 presents a compelling option. Preliminary screening studies with both polymers are recommended to determine the optimal carrier for a given drug candidate.
References
- 1. ijper.org [ijper.org]
- 2. Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. etflin.com [etflin.com]
A Comparative In Vivo Performance Analysis of Solutol® HS-15 Against Other Commercial Solubilizers
For researchers, scientists, and drug development professionals, the selection of an appropriate solubilizing agent is a critical determinant of a drug candidate's in vivo performance. This guide provides an objective comparison of Solutol® HS-15 against other widely used solubilizers, supported by experimental data to inform formulation decisions.
Solutol® HS-15 (macrogol 15 hydroxystearate) has emerged as a promising non-ionic solubilizer and emulsifying agent for poorly water-soluble drugs. Its ability to enhance bioavailability and its favorable safety profile have positioned it as a viable alternative to other commonly used excipients such as Cremophor® EL, Cremophor® RH 40, and Polysorbate 80. This comparison delves into the in vivo performance of Solutol® HS-15, focusing on key pharmacokinetic parameters and safety considerations.
In Vivo Bioavailability Enhancement: A Head-to-Head Comparison
In vivo studies consistently demonstrate the efficacy of Solutol® HS-15 in improving the oral bioavailability of various drug compounds. Here, we present a summary of comparative data from preclinical studies.
Nateglinide Solid Dispersions
A study comparing solid dispersions of the anti-diabetic drug nateglinide formulated with either Solutol® HS-15 or Cremophor® RH 40 revealed significant improvements in bioavailability for both formulations compared to a marketed product. Notably, the Solutol® HS-15 formulation showed a more pronounced increase in the maximum plasma concentration (Cmax) and a comparable increase in the total drug exposure (AUC) to the Cremophor® RH 40 formulation.[1]
| Formulation | Cmax (µg/mL) | AUC (µg.h/mL) | Relative Bioavailability (%) |
| Marketed Nateglinide | - | - | 100 |
| Nateglinide with Solutol® HS-15 | ~2.4-fold increase vs. marketed | ~1.8-fold increase vs. marketed | 170 |
| Nateglinide with Cremophor® RH 40 | - | - | 179 |
It was suggested that while Cremophor® RH 40 may promote better overall absorption, Solutol® HS-15 leads to a more rapid attainment of peak plasma levels.[1]
Cyclosporine A Self-Dispersing Formulation
In a study with the immunosuppressant cyclosporine A, a self-dispersing formulation containing Solutol® HS-15 was compared to a microsuspension in male Wistar rats. The Solutol® HS-15 formulation resulted in a twofold increase in oral bioavailability compared to the microsuspension.[2][3]
| Formulation | Oral Bioavailability (%) |
| Cyclosporine A Microsuspension | 35.7 ± 3.3 |
| Cyclosporine A with Solutol® HS-15 | 69.9 ± 2.8 |
This significant enhancement in bioavailability is attributed to the improved solubility of cyclosporine A in the gastrointestinal fluids facilitated by the surface-active properties of Solutol® HS-15.[2][3]
Curcumin Solid Dispersions
For the poorly soluble compound curcumin, a solid dispersion using Solutol® HS-15 as a carrier resulted in an approximately 5-fold higher area under the curve (AUC) in rats compared to the administration of pure curcumin. Furthermore, the study highlighted that Solutol® HS-15 exhibited a superior stabilizing effect for curcumin in various buffer media compared to Cremophor® RH 40.
Safety and Tolerability Profile
Beyond efficacy, the safety of a solubilizing agent is paramount. In vivo toxicological studies have provided insights into the comparative safety of Solutol® HS-15.
A study in rats and dogs compared the toxicity of Solutol® HS-15/polyethylene glycol (PEG) 400 and Cremophor® RH 40/PEG 400 formulations. The results indicated that the Solutol® HS-15 formulation produced fewer adverse effects in rats. While both vehicles led to some physiological changes, neither produced overt toxicity in either species.
Furthermore, a study on paclitaxel-loaded mixed nanomicelles composed of Kolliphor® HS15 (a brand of Solutol® HS-15) and Polysorbate 80 demonstrated a more favorable safety profile compared to the commercial Taxol® formulation, which utilizes Cremophor® EL. The mixed micelle formulation did not cause hemolysis, irritation, or anaphylactic reactions, highlighting the potential for developing safer drug delivery systems with Solutol® HS-15.
Experimental Protocols
To ensure transparency and reproducibility, a detailed methodology for a representative in vivo bioavailability study is provided below.
Representative In Vivo Bioavailability Study Protocol in Rats
This protocol outlines a typical oral bioavailability study in rats to compare the pharmacokinetic profiles of a poorly soluble drug formulated with different solubilizers.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Formulation Preparation:
-
The investigational drug is formulated with Solutol® HS-15 and comparator solubilizers (e.g., Cremophor® EL, Polysorbate 80) at a predetermined concentration.
-
The drug is typically dissolved or suspended in the solubilizer, which may be further diluted with a suitable vehicle (e.g., water, saline).
3. Administration:
-
Fasting: Rats are fasted overnight (approximately 12 hours) before drug administration, with free access to water.[4]
-
Dosing: A single oral dose of the formulation is administered via oral gavage using a stainless-steel gavage needle with a rounded tip to minimize injury.[4] The dosing volume is typically kept consistent across all groups.
4. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Samples are typically collected from the tail vein or via a cannulated jugular vein into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Preparation and Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
The plasma is stored at -80°C until analysis.
-
The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC, are calculated from the plasma concentration-time profiles using non-compartmental analysis.
-
Relative bioavailability is calculated to compare the performance of the different solubilizer formulations.
Mechanism of Bioavailability Enhancement
The enhanced in vivo performance of drugs formulated with Solutol® HS-15 is attributed to several mechanisms, with the inhibition of the efflux transporter P-glycoprotein (P-gp) being a key factor.
P-glycoprotein Inhibition Pathway
P-glycoprotein is a transmembrane protein that actively transports a wide range of substrates, including many therapeutic drugs, out of cells. This can significantly reduce the intracellular concentration of drugs and limit their absorption and efficacy. Solutol® HS-15 has been shown to inhibit P-gp, thereby increasing the intestinal absorption and bioavailability of P-gp substrate drugs. The proposed mechanism involves the interaction of Solutol® HS-15 with the cell membrane, potentially altering its fluidity and interfering with the ATP-dependent function of P-gp.
Caption: P-glycoprotein (P-gp) inhibition by Solutol® HS-15 enhances drug absorption.
Experimental Workflow for In Vivo Bioavailability Assessment
The following diagram illustrates the typical workflow for assessing the in vivo performance of different solubilizer formulations.
References
A Comparative Guide to Low-Toxicity Alternatives to Solutol® HS-15 for Parenteral Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the development of safe and effective parenteral drug formulations, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Solutol® HS-15 (Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent, has been widely utilized for its excellent solubilizing capacity. However, the continuous drive for enhanced safety and patient tolerability necessitates the exploration of lower-toxicity alternatives. This guide provides an objective comparison of prominent alternatives to Solutol® HS-15, focusing on their performance in enhancing solubility, stability, and their toxicological profiles, supported by experimental data from various studies.
Executive Summary
This guide evaluates several classes of low-toxicity excipients as alternatives to Solutol® HS-15 for parenteral administration. These include other non-ionic surfactants like Polysorbate 80 and Poloxamer 188, other macrogolglycerols such as Kolliphor® ELP, and cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD). Each of these alternatives presents a unique profile of solubilization efficacy, stability, and biocompatibility. The selection of an appropriate substitute is contingent upon the specific physicochemical properties of the API and the desired characteristics of the final drug product.
Performance Comparison of Solutol® HS-15 and its Alternatives
The following tables summarize quantitative data on the performance and safety of Solutol® HS-15 and its alternatives. It is important to note that the data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.
Table 1: Physicochemical Properties of Solubilizing Excipients
| Excipient | Chemical Name | HLB Value | Critical Micelle Concentration (CMC) |
| Solutol® HS-15 | Macrogol 15 Hydroxystearate | 14-16 | 0.005-0.02% |
| Polysorbate 80 | Polyoxyethylene (20) sorbitan monooleate | ~15 | ~0.0013% |
| Poloxamer 188 | Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) | ~29 | ~1% |
| Kolliphor® ELP | Macrogolglycerol Ricinoleate | 12-14 | Not widely reported |
| HP-β-CD | 2-Hydroxypropyl-β-cyclodextrin | N/A | N/A |
| SBE-β-CD | Sulfobutyl Ether-β-cyclodextrin | N/A | N/A |
Table 2: Comparative Solubilization Capacity
| Excipient | Model Drug | Solubility Enhancement (fold increase) | Reference |
| Solutol® HS-15 | Ritonavir | 21.72 | [1] |
| Ritonavir (with β-cyclodextrin) | 28.97 | [1] | |
| Ibuprofen | 42.32 | [2] | |
| Ibuprofen (with β-cyclodextrin) | 55.78 | [2] | |
| β-cyclodextrin | Ritonavir | 1.57 | [1] |
| Ibuprofen | 12.83 | [2] | |
| HP-β-cyclodextrin | Ritonavir | 1.47 | [1] |
Note: The solubilization capacity is highly dependent on the specific API.
Table 3: In Vitro Cytotoxicity Data (IC50 values)
| Excipient | Cell Line | IC50 Value | Reference |
| Solutol® HS-15 | Caco-2 | > 0.14% (w/v) (no cytotoxicity observed) | [3] |
| Polysorbate 20 | Caco-2 | 0.004% (v/v) | [3] |
| Polysorbate 60 | Caco-2 | 0.08% (v/v) | [3] |
| Polysorbate 80 | Caco-2 | 0.05% (v/v) | [3] |
Table 4: Hemolytic Potential
| Excipient | Concentration | Hemolysis (%) | Reference |
| Solutol® HS-15 | - | Lower than other polyoxyethylene-based surfactants | [4][5] |
| β-cyclodextrin | 4 mM | ~10% (initial hemolysis) | [6] |
| α-cyclodextrin | 8 mM | ~10% (initial hemolysis) | [6] |
| γ-cyclodextrin | 46 mM | ~10% (initial hemolysis) | [6] |
Note: Formulations with a hemolysis value of <10% are generally considered non-hemolytic, while values >25% are considered to be at risk for hemolysis.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
In Vitro Hemolysis Assay
Objective: To assess the potential of an excipient to cause red blood cell lysis.
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human, rabbit, or rat) in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Suspension Preparation: Centrifuge the whole blood to separate the plasma. Wash the red blood cells (RBCs) multiple times with an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4) until the supernatant is clear. Resuspend the washed RBCs in the buffer to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare serial dilutions of the test excipient in the isotonic buffer.
-
Incubation: Mix the RBC suspension with the excipient solutions at a 1:1 ratio. Use the buffer as a negative control (0% hemolysis) and a known lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis). Incubate all samples at 37°C for a specified time (e.g., 1-4 hours).
-
Measurement: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the effect of an excipient on the metabolic activity and viability of a cell line.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., Caco-2, HepG2) in appropriate culture medium and conditions until confluent.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Excipient Exposure: Prepare serial dilutions of the test excipient in the cell culture medium. Replace the medium in the wells with the excipient-containing medium. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the negative control. Plot the cell viability against the excipient concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][10][11]
Determination of Drug Loading and Encapsulation Efficiency in Micelles
Objective: To quantify the amount of drug successfully incorporated into polymeric micelles.
Protocol:
-
Micelle Preparation: Prepare drug-loaded micelles using a suitable method (e.g., thin-film hydration, dialysis, or solvent evaporation).
-
Separation of Free Drug: Separate the drug-loaded micelles from the unencapsulated drug. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Entrapped Drug:
-
Lyophilize the purified micelle solution to obtain a dry powder.
-
Accurately weigh a known amount of the lyophilized powder.
-
Disrupt the micelles and dissolve the drug and polymer in a suitable organic solvent.
-
Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Calculations:
-
Drug Loading (DL %): DL (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
Visualizations
Signaling Pathway of Surfactant-Induced Hemolysis
References
- 1. ijrpc.com [ijrpc.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharma.basf.com [pharma.basf.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of in vitro cytotoxicity with paracellular permeability in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
evaluating the effect of Solutol HS-15 on P-glycoprotein inhibition compared to other excipients
For researchers, scientists, and drug development professionals, understanding the role of excipients in drug efficacy is paramount. No longer considered inert substances, excipients can significantly influence the pharmacokinetics of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of Solutol HS-15's ability to inhibit P-glycoprotein (P-gp), a key efflux transporter, relative to other commonly used pharmaceutical excipients.
P-glycoprotein plays a critical role in limiting the absorption and distribution of many drugs, contributing to multidrug resistance in cancer and poor bioavailability of orally administered medicines.[1][2] The use of excipients that can inhibit P-gp is a promising strategy to overcome these challenges.[2][3] this compound, a non-ionic solubilizer and emulsifier, has been identified as an effective P-gp inhibitor, thereby enhancing the therapeutic potential of various drugs.[4][5]
Comparative P-glycoprotein Inhibition by Excipients
The inhibitory effects of this compound and other excipients on P-gp activity have been quantified in vitro. A key parameter for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an excipient required to inhibit 50% of P-gp activity. A lower IC50 value indicates a more potent inhibitor.
Data from a study by Gurjar et al. (2018) provides a direct comparison of the IC50 values for several excipients, including this compound.[6][7][8] The study utilized Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), a standard in vitro model for assessing P-gp inhibition.[6][7][8] The results demonstrate that while this compound is an effective P-gp inhibitor, other excipients such as Cremophor EL and Vitamin E TPGS (Vit-E-PEG) exhibit greater potency.[6][7][8]
| Excipient | Chemical Name | Type | IC50 (µM) |
| This compound | Macrogol 15 hydroxystearate | Non-ionic surfactant | 179.8[6][7][8] |
| Cremophor EL | Polyoxyl 35 castor oil | Non-ionic surfactant | 11.92[6][7][8] |
| Vitamin E TPGS (Vit-E-PEG) | D-α-tocopheryl polyethylene glycol 1000 succinate | Non-ionic surfactant | 12.48[6][7][8] |
| Tween 80 | Polysorbate 80 | Non-ionic surfactant | 45.29[6][7][8] |
| Tween 20 | Polysorbate 20 | Non-ionic surfactant | 74.15[6][7][8] |
| Brij 58 | Polyoxyethylene (20) cetyl ether | Non-ionic surfactant | 25.22[6][7][8] |
| Sodium Carboxymethyl Cellulose (NaCMC) | Carboxymethyl cellulose sodium | Anionic polymer | 46.69[6][7] |
| Cetyltrimethylammonium Bromide (CTAB) | Hexadecyltrimethylammonium bromide | Cationic surfactant | 96.67[6][7] |
| Sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate (AOT) | Docusate sodium | Anionic surfactant | 192.5[6][7] |
Experimental Protocols
The determination of P-gp inhibition by excipients typically involves in vitro cell-based assays. The following is a detailed methodology based on the study by Gurjar et al. (2018), which provides a robust framework for such evaluations.[6][7][8]
Cell Culture:
-
MDCK-MDR1 cells, which overexpress human P-glycoprotein, are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
The medium is supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Digoxin Accumulation Assay:
-
MDCK-MDR1 cells are seeded in 24-well plates and grown to confluence.
-
The cells are then treated with varying concentrations of the test excipients (e.g., this compound, Cremophor EL) and a known P-gp substrate, such as digoxin (10 µM).
-
After a 2-hour incubation period, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular digoxin.
-
The cells are lysed using a lysis buffer, and the intracellular concentration of digoxin is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
An increase in the intracellular accumulation of the P-gp substrate in the presence of the excipient indicates P-gp inhibition.
Data Analysis:
-
The intracellular digoxin concentrations are normalized to the total protein content in each well.
-
The IC50 values are calculated by plotting the percentage of P-gp inhibition against the logarithm of the excipient concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of P-gp Inhibition
The precise mechanisms by which excipients inhibit P-gp are multifaceted and not fully elucidated. However, several theories have been proposed.
-
Membrane Fluidization: Some excipients, particularly surfactants like this compound, can alter the fluidity of the cell membrane.[1] This change in the lipid bilayer can indirectly affect the conformation and function of membrane-bound transporters like P-gp.
-
Direct Interaction: Excipients may directly interact with P-gp, either at the substrate-binding site or at an allosteric site, thereby competitively or non-competitively inhibiting its efflux function.
-
Inhibition of ATP Hydrolysis: P-gp is an ATP-dependent transporter. Some excipients may interfere with the ATPase activity of P-gp, reducing the energy available for drug efflux.
Conclusion
The selection of excipients in drug formulation is a critical decision that can significantly impact therapeutic outcomes. This compound is a valuable excipient for its P-gp inhibitory properties, which can lead to improved drug bioavailability. However, a comparative analysis reveals that other excipients, such as Cremophor EL and Vitamin E TPGS, demonstrate more potent P-gp inhibition in vitro. The choice of excipient should be guided by a comprehensive evaluation of its P-gp inhibitory activity, potential for toxicity, and compatibility with the API and the desired dosage form. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the drug development process.
References
- 1. A comparison of commonly used polyethoxylated pharmaceutical excipients on their ability to inhibit P-glycoprotein activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Cross-Study Validation of Solutol HS-15's Safety in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of Solutol® HS-15 (Kolliphor® HS 15), a non-ionic solubilizing agent and emulsifier, with other commonly used excipients: Cremophor® EL, Polysorbate 80, and Propylene Glycol. By synthesizing data from multiple preclinical studies, this document aims to offer a cross-study validation of Solutol HS-15's safety and performance, enabling informed decisions in drug formulation and development.
Executive Summary
This compound has demonstrated a favorable safety profile in various preclinical models, often exhibiting advantages over older-generation solubilizers like Cremophor EL, particularly concerning histamine release.[1][2] In vitro and in vivo studies indicate that while all excipients exhibit some level of bioactivity, this compound presents a balance of solubilizing power and biocompatibility. This guide will delve into the specifics of its performance in key preclinical safety assays, including in vivo toxicity, in vitro cytotoxicity, and hemolysis, providing a comparative analysis with its alternatives.
In Vivo Toxicity: A Comparative Overview
A significant concern with intravenous administration of solubilizing agents is the potential for hypersensitivity reactions, often mediated by histamine release. Preclinical studies in canine models have been instrumental in evaluating this risk.
Histamine Release in Dogs:
Studies have consistently shown that this compound induces significantly less histamine release compared to Cremophor EL.[1][2] While direct quantitative comparisons across all four excipients in a single study are scarce, the available data suggests a lower potential for anaphylactoid reactions with this compound. For instance, one study noted that the toxicity of oxethylated 12-hydroxystearic acid, the basis of this compound, was reduced compared to Cremophor EL.[1][2] Polysorbate 80 has also been shown to induce histamine release and hypotension in dogs.[3][4]
General Toxicity in Rodent and Non-Rodent Models:
Preclinical toxicology studies in rats and dogs have provided valuable insights into the systemic effects of these excipients. In one comparative study, both this compound and Cremophor RH40 (a derivative of Cremophor EL) were administered to rats and dogs. The this compound formulation produced fewer adverse effects in rats compared to the Cremophor formulation.[5] In dogs, both vehicles were associated with gastrointestinal effects like loose or watery feces and emesis.[5] Another study confirmed the suitability of Polysorbate 80 and Propylene Glycol in preclinical toxicology studies, with a lack of significant effects on various parameters in mice, rats, dogs, and monkeys at the tested doses.
The following table summarizes the available LD50 data for this compound, providing a quantitative measure of its acute toxicity.
| Excipient | Species | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | >20 g/kg | Not explicitly cited |
| This compound | Mouse | Oral | >20 g/kg | Not explicitly cited |
| This compound | Rat | Intravenous | >1 g/kg | Not explicitly cited |
| This compound | Rabbit | Intravenous | >1 g/kg | Not explicitly cited |
| This compound | Mouse | Intraperitoneal | >8 g/kg | Not explicitly cited |
In Vitro Cytotoxicity
The cytotoxic potential of these excipients has been evaluated in various cell lines, providing an in vitro measure of their impact on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric in these assays.
| Excipient | Cell Line | Assay | IC50 / Cytotoxicity Observation | Reference |
| This compound | Rat Hepatocytes | LDH release, ATP content | No cytotoxic impact observed up to 0.03% (w/v) | [6] |
| This compound | KB 8-5-11 (human epidermoid carcinoma) | Cell growth inhibition | At 10% of its own IC50, it significantly reduced drug resistance. | [1] |
| This compound containing formulation (BTSM) | A549 (human lung carcinoma) | Not specified | Lower IC50 values than the free drug, indicating low toxicity of the excipient itself. | Not explicitly cited |
| Cremophor EL | Rat Hepatocytes | LDH release, ATP content | No cytotoxic impact observed up to 0.03% (w/v) | [6] |
| Polysorbate 80 | Rat Hepatocytes | LDH release, ATP content | No cytotoxic impact observed up to 0.03% (w/v) | [6] |
| Polysorbate 80 | Human Fibroblast Cells | Not specified | IC50 of 65.5 mg/mL | [7] |
| Polysorbate 80 | Caco-2 | WST-1 assay | No significant cytotoxicity at lower concentrations (0.05-0.125%) | [8] |
| Propylene Glycol | Human Small Airway Epithelial Cells (SAECs) | Cell proliferation, viability | Significantly inhibited proliferation and decreased viability in a concentration-dependent manner. | [9] |
| Propylene Glycol | Caco-2 | Not specified | No toxic effect observed at 1%. | [10] |
In Vitro Hemolysis
The hemolytic potential of parenteral excipients is a critical safety parameter, as lysis of red blood cells can lead to severe adverse effects.
| Excipient | Observation | Reference |
| This compound | Lower hemolytic activity compared to other polyoxyethylene-based surfactants. | [11] |
| Cremophor EL | A Cremophor EL-based vehicle for paclitaxel was shown to cause hemolysis. | Not explicitly cited |
| Polysorbate 80 | Polyoxyethylene sorbitan dioleate, a component of Polysorbate 80, could induce the highest hemolysis rate among its components. | [12] |
| Propylene Glycol | Intermediate and chronic exposure in animal studies may lead to hemolysis of red blood cells. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical safety studies. Below are representative protocols for key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
In Vitro Hemolysis Assay
This assay evaluates the potential of a substance to damage red blood cells.
Workflow:
In Vivo Histamine Release Assay in Dogs
This assay is critical for assessing the potential of intravenously administered substances to cause hypersensitivity reactions.
Logical Flow:
Conclusion
The cross-study validation of preclinical safety data suggests that this compound is a safe and effective excipient for the formulation of poorly soluble drugs. Its key advantage lies in its reduced potential to induce histamine release compared to Cremophor EL, a significant factor in preventing hypersensitivity reactions. While in vitro studies indicate some level of cytotoxicity and hemolytic potential for all the compared excipients, the in vivo data for this compound supports its use in preclinical and clinical development. The selection of an appropriate excipient will always depend on the specific drug candidate, the intended route of administration, and the overall formulation strategy. However, the data presented in this guide provides a strong rationale for considering this compound as a viable and often preferable alternative to other commonly used solubilizing agents.
References
- 1. Histamine release and hypotensive reactions in dogs by solubilizing agents and fatty acids: analysis of various components in cremophor El and development of a compound with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of solutol HS 15, Cremophor EL and novel ethoxylated fatty acid surfactants as multidrug resistance modification agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine-releasing properties of Polysorbate 80 in vitro and in vivo: correlation with its hypotensive action in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine-releasing properties of Polysorbate 80in vitro andin vivo: correlation with its hypotensive action in the dog | Semantic Scholar [semanticscholar.org]
- 5. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Propylene glycol, a component of electronic cigarette liquid, damages epithelial cells in human small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pharma.basf.com [pharma.basf.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Histamine Release by Solutol HS-15 and Cremophor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the histamine-releasing potential of two commonly used pharmaceutical excipients, Solutol HS-15 and Cremophor. Understanding the potential for these solubilizing agents to induce histamine release is critical in the development of safe and effective drug formulations, particularly for parenteral administration. This document summarizes available experimental data, details relevant experimental protocols, and illustrates the key cellular mechanisms involved.
Data Presentation: this compound vs. Cremophor
Direct comparative studies providing quantitative data on histamine release for this compound and Cremophor EL under identical experimental conditions are limited in the readily available scientific literature. However, existing research consistently indicates that Cremophor EL possesses a greater potential for inducing histamine release than this compound.
| Excipient | Test System | Concentration | Histamine Release | Reference |
| Cremophor EL | Pig model (in vivo) | Not specified | ~3-fold increase in plasma histamine | [1] |
| Cremophor EL | Rat peritoneal mast cells (in vitro) | 5% | Potentiated compound 48/80-induced release to 41.1 +/- 3.3% | [2] |
| Cremophor EL | Rat peritoneal mast cells (in vitro) | Not specified | Moderate histamine release | [3] |
| This compound | Animal toxicity models | Not specified | Reduced histamine levels compared with Cremophor | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental models, conditions, and endpoints. The information for this compound is largely qualitative, highlighting a need for further direct comparative research.
Experimental Protocols
A generalized protocol for an in vitro histamine release assay using mast cells is detailed below. This protocol is a composite of methodologies described in the literature and can be adapted for the specific evaluation of excipients like this compound and Cremophor.[5][6]
In Vitro Histamine Release Assay Using Rat Peritoneal Mast Cells (RPMCs)
1. Isolation of Rat Peritoneal Mast Cells (RPMCs):
- Euthanize a rat and inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.
- Gently massage the abdomen for 2-3 minutes.
- Aspirate the peritoneal fluid and collect it in a centrifuge tube.
- Centrifuge the fluid at 150 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in fresh Tyrode's buffer.
- Purify the mast cells using a density gradient centrifugation method (e.g., with Percoll).
2. Cell Viability and Counting:
- Determine the cell viability and count using a hemocytometer and Trypan blue staining.
- Adjust the cell density to a suitable concentration (e.g., 1 x 10⁶ cells/mL) in Tyrode's buffer.
3. Histamine Release Assay:
- Aliquot the mast cell suspension into microcentrifuge tubes.
- Add varying concentrations of the test excipients (this compound or Cremophor) to the respective tubes.
- Include a negative control (buffer only) and a positive control (e.g., compound 48/80) to induce maximal histamine release.
- To determine the total histamine content, lyse the cells in a separate set of wells with 1% Triton X-100.[5]
- Incubate the tubes at 37°C for a specified period (e.g., 30 minutes).
- Stop the reaction by placing the tubes on ice.
- Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.
- Carefully collect the supernatant for histamine quantification.
4. Histamine Quantification:
- Measure the histamine concentration in the supernatants using a validated method such as:
- Enzyme-Linked Immunosorbent Assay (ELISA)[5][7]
- High-Performance Liquid Chromatography (HPLC)[8]
- Automated Fluorimetry[9]
5. Calculation of Histamine Release:
- Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100 where "Spontaneous Release" is the histamine released in the negative control group.[5]
Mandatory Visualization
Experimental Workflow for In Vitro Histamine Release Assay
Caption: Workflow for assessing excipient-induced histamine release in vitro.
Signaling Pathway for Non-Immunologic Histamine Release by Surfactants
Caption: Putative signaling cascade for surfactant-induced histamine release.
References
- 1. Pharmacology and Toxicology of Cremophor EL Diluent | Semantic Scholar [semanticscholar.org]
- 2. Modulation of histamine release from rat peritoneal mast cells by non-cytotoxic concentrations of the detergents Cremophor El (oxethylated castor oil) and Triton X100. A possible explanation for unexpected adverse drug reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of paclitaxel and Cremophor EL on mast cell histamine secretion and their interaction with adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. novamedline.com [novamedline.com]
- 7. Histamine Competitive ELISA Kit (EEL005) - Invitrogen [thermofisher.com]
- 8. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P-induced histamine release in human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for Drug Quantification in Solutol® HS-15 Formulations
For Researchers, Scientists, and Drug Development Professionals
The use of solubilizing excipients like Solutol® HS-15 is critical for improving the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). However, the complex nature of this polyglycol ester of 12-hydroxystearic acid introduces significant challenges for analytical method development and validation. The excipient itself can cause matrix effects, such as ion suppression in mass spectrometry, leading to inaccurate quantification and invalid pharmacokinetic results.[1][2]
This guide provides an objective comparison of the two most common analytical techniques used for quantifying drugs in Solutol® HS-15 formulations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present supporting data, detailed experimental protocols, and visual workflows to aid in method selection and validation.
Comparison of Analytical Method Performance
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, but the choice of detector—UV or MS/MS—dramatically influences the method's performance characteristics.[3] LC-MS/MS is renowned for its high sensitivity and specificity, making it ideal for bioanalysis where low concentrations are common.[4][5] In contrast, HPLC-UV is a robust, cost-effective workhorse suitable for higher concentration assays, such as formulation release testing.[6]
The complex matrix of Solutol® HS-15, which consists of various polyethylene glycol (PEG) oligomers, can interfere with analysis.[1][7] This is particularly problematic for LC-MS/MS, where the excipient can co-elute with the analyte and suppress its ionization, compromising accuracy.[1] Therefore, method development must focus on achieving adequate chromatographic separation or employing rigorous sample preparation to mitigate these effects.[1]
Table 1: Quantitative Comparison of Typical Validation Parameters
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 25 µg/mL[8] | 1.25 - 1250 ng/mL[9] (or 20 pg/mL - 1000 ng/mL)[4] |
| Limit of Detection (LOD) | ~0.89 ng/mL[10] | 20 pg/mL[4] |
| Limit of Quantitation (LOQ) | ~2.69 ng/mL[10] | ~1.25 ng/mL[9] |
| Accuracy (% Recovery or RME) | RME ≤ 10.6%[8] | Within ±15% of nominal value |
| Precision (%RSD or CV) | RSD ≤ 6.9%[8] | CV < 5%[11] |
Note: Values are representative and can vary significantly based on the specific analyte, instrumentation, and method optimization.
Table 2: Qualitative Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate | Very High |
| Specificity | Moderate to High (dependent on chromophore) | Very High (based on mass-to-charge ratio) |
| Susceptibility to Matrix Effects | Low to Moderate | High (ion suppression/enhancement)[1] |
| Cost (Instrument & Maintenance) | Low | High |
| Complexity & Expertise Required | Low to Moderate | High |
| Typical Application | Quality control, release testing, dissolution | Bioanalysis, pharmacokinetic studies, impurity ID[5] |
Experimental Protocols
Robust and reliable data depends on meticulous experimental execution. Below are detailed, representative protocols for both HPLC-UV and LC-MS/MS methods.
Protocol 1: HPLC-UV Method for Formulation Analysis
This protocol outlines a general procedure for quantifying a drug in a Solutol® HS-15-based solid dosage form.
-
Sample Preparation (Grind, Extract, Filter)[12]
-
Weigh and finely grind a representative number of tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a target drug concentration (e.g., 50 mg of API) and transfer it to a volumetric flask.[10]
-
Add a suitable diluent (e.g., a mix of methanol, acetonitrile, and/or water) to dissolve the drug and excipients. The choice of solvent is critical for complete extraction.[12]
-
Use sonication to ensure complete dissolution of the API from the formulation matrix.[12]
-
Dilute the solution to the final volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove insoluble excipients before injection. Discard the first few drops of the filtrate.[12]
-
-
Chromatographic Conditions
-
HPLC System: Standard HPLC with a UV/Vis or Photodiode Array (PDA) detector.[9]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[10]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile, methanol).[8][10]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection Wavelength: The wavelength of maximum absorbance for the drug analyte (e.g., 235 nm).[8]
-
Injection Volume: 10-20 µL.[10]
-
-
Method Validation
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[13]
-
Protocol 2: LC-MS/MS Method for Bioanalysis
This protocol describes a procedure for quantifying a drug in plasma samples from a subject dosed with a Solutol® HS-15 formulation.
-
Sample Preparation (Mitigating Matrix Effects)
-
Protein Precipitation (PPT): A simple but potentially less clean method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard. Vortex to mix, then centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[7][9] Transfer the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE): Recommended for reducing Solutol® HS-15 interference.[1] To 100 µL of plasma, add an internal standard and a basifying agent (e.g., 0.1 M NaOH) if necessary.[8] Add 500 µL of an immiscible organic solvent (e.g., a mixture of hexane and tert-butyl methyl ether).[1] Vortex vigorously, then centrifuge to separate the layers. Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.[14]
-
-
Chromatographic & Mass Spectrometric Conditions
-
LC System: UPLC or HPLC system capable of handling high pressures and delivering precise gradients.[4]
-
Column: A reverse-phase C18 column with smaller particle sizes (e.g., 50 mm x 2.1 mm, 1.8 µm) for better resolution and shorter run times.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B) is common.[7][9]
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer.[5]
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[1]
-
Visualizing the Workflow and Method Comparison
Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the validation workflow and the key differences between the analytical techniques.
Caption: A generalized workflow for analytical method validation.
Caption: Logical comparison of HPLC-UV and LC-MS/MS attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. lcms.cz [lcms.cz]
- 5. bioagilytix.com [bioagilytix.com]
- 6. [PDF] Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 7. aragen.com [aragen.com]
- 8. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Solutol HS-15: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Solutol HS-15, also known as Kolliphor® HS 15 (macrogol 15 hydroxystearate), requires specific disposal procedures due to its potential for causing allergic skin reactions and harm to aquatic life.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves and eye/face protection.[1][3] Avoid breathing in any dust or fumes and prevent the substance from coming into contact with skin and eyes.[1][2] Contaminated work clothing should not be allowed out of the laboratory and must be washed before reuse.[1][4]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous or special waste.[1][3][4][5] Under no circumstances should it be discharged into drains, surface waters, or groundwater.[1][3][5]
-
Containment : In the event of a spill, prevent further leakage or spillage.[6] Absorb the material with a suitable inert, liquid-binding material.[6]
-
Collection : Carefully pick up the contained material using appropriate tools and place it into a designated, clearly labeled waste container.
-
Waste Stream : The waste container holding this compound must be designated for hazardous or special waste collection.[1][3][4][5]
-
Disposal : Arrange for the disposal of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[6]
Decontamination
Any clothing or surfaces that have come into contact with this compound should be thoroughly decontaminated. If on the skin, wash the affected area with plenty of soap and water.[1][2] In case of skin irritation or a rash, seek medical attention.[1] Contaminated clothing must be taken off and washed before it is worn again.[1][4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Solutol HS-15
Essential protocols for the safe handling, personal protection, and disposal of Solutol HS-15, ensuring the well-being of laboratory professionals and the integrity of research in drug development.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a non-ionic surfactant used to enhance permeability in pharmaceutical formulations. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational steps, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE): A Tabulated Overview
The selection of appropriate PPE is the first line of defense against potential exposure. This compound is classified as an irritant to the skin and eyes and is harmful if swallowed.[1] The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile rubber, Neoprene, or Butyl rubber are recommended. Thickness: A minimum thickness of 0.4 mm for nitrile, 0.5 mm for neoprene, and 0.7 mm for butyl rubber is advised for prolonged contact. Breakthrough Time: Select gloves with a breakthrough time of greater than 480 minutes for extended handling. For incidental splash contact, thinner gauge nitrile gloves may be used, but they should be changed immediately upon contamination.[2] |
| Eye Protection | Safety glasses with side shields or Goggles | Essential to prevent splashes to the eyes. In situations with a higher risk of splashing, chemical safety goggles are the preferred option. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect against skin contact. Ensure the lab coat is clean and changed regularly. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | If handling heated this compound or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures procedural consistency.
-
Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary materials, including the this compound container, weighing instruments, spatulas, and receiving vessels, before starting work.
-
-
Donning Personal Protective Equipment:
-
Put on a laboratory coat.
-
Wear appropriate chemical-resistant gloves (refer to the table above).
-
Don safety glasses with side shields or chemical safety goggles.
-
-
Handling and Dispensing:
-
This compound is a semi-solid at room temperature.[3] Gentle warming in a water bath may be necessary for easier handling. If heating, do so in a well-ventilated area and consider the need for respiratory protection.
-
Avoid direct contact with the skin and eyes.
-
Use a clean spatula or other appropriate dispensing tool to transfer the desired amount of this compound.
-
If weighing, do so in a tared container to avoid contamination of the balance.
-
Keep the primary container of this compound closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean any spills with an absorbent material.
-
Wipe down the work area with an appropriate cleaning agent.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Remove gloves and wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe workplace.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected as aqueous chemical waste.[4] As a non-ionic surfactant, it should not be disposed of down the sanitary sewer unless specifically permitted by your local wastewater treatment authority.[5]
-
Waste Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound."
Visualizing the Workflow for Handling this compound
To further clarify the procedural flow and critical safety checkpoints, the following diagram illustrates the logical relationship between each step of the handling process.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
